molecular formula C7H12O4 B1595339 2,4-dimethylpentanedioic acid CAS No. 2121-67-7

2,4-dimethylpentanedioic acid

Cat. No.: B1595339
CAS No.: 2121-67-7
M. Wt: 160.17 g/mol
InChI Key: VIWYMIDWAOZEAZ-UHFFFAOYSA-N
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Description

2,4-dimethylpentanedioic acid is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Dimethylglutaric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61980. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dimethylpentanedioic acid
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InChI

InChI=1S/C7H12O4/c1-4(6(8)9)3-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
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InChI Key

VIWYMIDWAOZEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CC(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID40875693
Record name Pentanedioic acid, 2,4-dimethyl-
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Molecular Weight

160.17 g/mol
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Physical Description

Light beige powder; [Acros Organics MSDS]
Record name 2,4-Dimethylglutaric acid
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CAS No.

2121-67-7
Record name 2,4-Dimethylpentanedioic acid
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Foundational & Exploratory

2,4-dimethylpentanedioic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dimethylpentanedioic Acid

Executive Summary

This compound, also known as 2,4-dimethylglutaric acid, is a dicarboxylic acid with a branched aliphatic backbone. Its structure, featuring two stereogenic centers, gives rise to distinct stereoisomers, including a meso form and a pair of enantiomers. This seemingly simple molecule serves as a valuable building block in advanced organic synthesis and holds potential as a scaffold in medicinal chemistry. Its two carboxylic acid functionalities provide reactive handles for creating a variety of derivatives, from polyesters to pharmacologically active amides. This guide offers a comprehensive exploration of its core chemical and physical properties, spectroscopic profile, synthesis, and reactivity, providing researchers, scientists, and drug development professionals with a foundational understanding of its scientific utility.

Molecular Structure and Stereochemistry

This compound is a derivative of pentanedioic (glutaric) acid with methyl groups at the C2 and C4 positions.[1] Its molecular formula is C₇H₁₂O₄, and it has a molecular weight of approximately 160.17 g/mol .[2] The presence of chiral centers at carbons 2 and 4 is a critical structural feature that dictates its three-dimensional geometry and resulting properties.

The molecule exists as three distinct stereoisomers:

  • A meso compound ((2R,4S)-2,4-dimethylpentanedioic acid), which possesses a plane of symmetry and is therefore achiral.

  • A pair of enantiomers , (2R,4R)- and (2S,4S)-2,4-dimethylpentanedioic acid, which are non-superimposable mirror images of each other and are optically active.

The stereochemistry of the final product is highly dependent on the synthetic route employed. For applications in drug development, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful, the ability to selectively synthesize or separate these isomers is paramount.[3]

Caption: Stereoisomers of this compound.

Physical and Chemical Properties

This compound is typically a white to light beige crystalline solid at room temperature.[1][2] Its dicarboxylic acid nature makes it polar and allows for hydrogen bonding, rendering it soluble in water and other polar solvents.[1]

PropertyValueSource(s)
CAS Number 2121-67-7[2]
Molecular Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [2]
Appearance White to light beige crystalline powder[2][4]
Melting Point 104-108 °C[5]
Boiling Point 300.4 °C at 760 mmHg[5]
Density 1.194 g/cm³[5]
Solubility Soluble in water[1]
pKa (Not reported, but expected to be similar to glutaric acid, with pKa₁ ≈ 4.3 and pKa₂ ≈ 5.4)N/A
XLogP3 0.7[2]

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons in the chiral isomers.

  • -COOH (Carboxylic Acid Protons): A very broad singlet, typically downfield between 10-13 ppm. Its integration would correspond to 2H.

  • -CH- (Methine Protons at C2, C4): A multiplet expected around 2.5-2.8 ppm. These protons are coupled to the adjacent methylene protons and the methyl protons. Integration: 2H.

  • -CH₂- (Methylene Protons at C3): A complex multiplet, likely around 1.6-1.9 ppm. In the chiral enantiomers, these two protons are diastereotopic and would appear as a complex pattern, even without coupling to other protons. Integration: 2H.

  • -CH₃ (Methyl Protons at C2, C4): A doublet around 1.1-1.3 ppm, resulting from coupling with the adjacent methine proton. Integration: 6H.

¹³C NMR Spectroscopy

The number of signals in the ¹³C NMR spectrum is diagnostic for the specific stereoisomer.

  • Meso Isomer: Due to the plane of symmetry, equivalent carbons will result in fewer signals. One would expect to see 1 signal for the two -COOH groups, 1 signal for the two -CH- groups, 1 signal for the -CH₂- group, and 1 signal for the two -CH₃ groups, for a total of 4 signals .

  • Enantiomers: Lacking a plane of symmetry, each carbon is in a unique environment. One would expect 7 distinct signals : 2 for the -COOH groups (which may be coincident), 2 for the -CH- groups, 1 for the -CH₂- group, and 2 for the -CH₃ groups.

Expected Chemical Shift Ranges:

  • -COOH: 175-185 ppm

  • -CH-: 35-45 ppm

  • -CH₂-: 30-40 ppm

  • -CH₃: 15-25 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the features of the carboxylic acid functional group, which typically exists as a hydrogen-bonded dimer in the solid state.

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the H-bonded carboxylic acid hydroxyl group.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the aliphatic C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the dimer.

  • C-O Stretch / O-H Bend: A medium-intensity band in the 1210-1320 cm⁻¹ region (C-O stretch) and a band around 920 cm⁻¹ (out-of-plane O-H bend).

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion ([M]⁺) at m/z = 160 may be observed, but it is often weak for aliphatic dicarboxylic acids. The fragmentation pattern is key for structural elucidation.

Common Fragmentation Pathways:

  • Loss of Water ([M-18]⁺): A common initial fragmentation from dicarboxylic acids.

  • Loss of a Carboxyl Group ([M-45]⁺): Cleavage of a -COOH radical, leading to a significant peak at m/z = 115.

  • Alpha-Cleavage: Fission of the C-C bonds adjacent to the carbonyl groups. Cleavage between C2-C3 (or C3-C4) can lead to various fragment ions.

  • McLafferty Rearrangement: While less common for the saturated backbone, rearrangements involving hydrogen transfer can occur.

G M [C₇H₁₂O₄]⁺˙ m/z = 160 (Molecular Ion) M_18 [C₇H₁₀O₃]⁺˙ m/z = 142 M->M_18 - H₂O M_45 [C₆H₁₁O₂]⁺ m/z = 115 M->M_45 - •COOH M_57 [C₅H₉O]⁺ m/z = 85 M_45->M_57 - H₂O, -CO M_73 [C₃H₅O₂]⁺ m/z = 73 M_45->M_73 - C₃H₆

Caption: Plausible EI-MS Fragmentation Pathway.

Synthesis and Purification

A reliable method for preparing this compound is through the hydrolysis of its corresponding diester, such as dimethyl 2,4-dimethylpentanedioate.[5] This approach is a cornerstone of organic synthesis, valued for its high yields and straightforward execution.

Experimental Protocol: Saponification of Dimethyl 2,4-Dimethylpentanedioate

Causality: This protocol utilizes saponification, a classic base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is driven to completion by refluxing, and the final diacid is isolated by protonation with a strong acid.

Materials:

  • Dimethyl 2,4-dimethylpentanedioate

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl 2,4-dimethylpentanedioate (1 equivalent) in ethanol.

  • Saponification: Add a solution of potassium hydroxide (2.2 equivalents) in water to the flask. The excess base ensures the reaction goes to completion.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. This provides the necessary activation energy for the hydrolysis. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Workup - Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add concentrated HCl until the solution is strongly acidic (pH < 2), which protonates the dicarboxylate salt to form the insoluble diacid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). The organic layers are combined. This step isolates the product from inorganic salts.

  • Drying and Isolation: Dry the combined ethereal extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/petroleum ether mixture) to yield the pure product.

G start Start: Diester + KOH in EtOH reflux Reflux (4-6h) (Saponification) start->reflux Heat rotovap Rotary Evaporation (Remove EtOH) reflux->rotovap acidify Acidification (HCl) (Protonation) rotovap->acidify Add H₂O extract Liquid-Liquid Extraction (with Diethyl Ether) acidify->extract dry Dry & Evaporate (MgSO₄, Rotovap) extract->dry Organic Phase purify Recrystallization dry->purify end Pure Diacid Product purify->end

Caption: Workflow for Synthesis via Diester Hydrolysis.

Chemical Reactivity and Applications

The chemistry of this compound is dominated by its two carboxylic acid groups. These sites allow for a wide range of transformations, making it a versatile building block.

  • Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) to form mono- or di-esters.

  • Amide Formation: Can be converted to acid chlorides (using SOCl₂ or (COCl)₂) which then readily react with amines to form amides. This is a critical reaction for incorporating the scaffold into peptide-like structures.

  • Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2,4-dimethylpentane-1,5-diol.

  • Polymerization: As a dicarboxylic acid, it can serve as a monomer in condensation polymerization with diols to form polyesters or with diamines to form polyamides.

Applications in Drug Development and Research

While this compound itself is not a therapeutic agent, its rigid, stereochemically defined backbone makes it an attractive scaffold for medicinal chemistry. Glutaric acid derivatives are used to design molecules that can adopt specific conformations to interact with biological targets. For instance, related structures like 3,3-dimethylglutaric acid have been incorporated into betulin derivatives as potent anti-HIV agents and used in the synthesis of peptide antagonists. The dimethyl-substituted backbone provides steric hindrance that can lock a molecule into a desired bioactive conformation or improve its metabolic stability.

Furthermore, the stereoisomers of this acid are of significant interest. Enzymatic and microbial methods have been developed to selectively hydrolyze racemic diesters, providing access to enantiomerically pure monoesters.[3] These chiral building blocks are invaluable for the asymmetric synthesis of complex drug candidates.

Safety and Handling

This compound is classified as an irritant.[2]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] It is stable under normal conditions but should be stored away from strong oxidizing agents.[1]

Conclusion

This compound is more than a simple dicarboxylic acid; it is a stereochemically rich building block with significant potential in materials science and medicinal chemistry. A thorough understanding of its fundamental properties—from its distinct isomers and spectroscopic signatures to its synthesis and reactivity—is essential for leveraging its full potential. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile scaffold into their synthetic and drug discovery programs.

References

  • Dimethyl 2,4-dimethylpentanedioate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

  • Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

  • β,β-DIMETHYLGLUTARIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • 2,4-Dimethylglutaric acid. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

  • 2,4-Dimethylglutaric acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • 2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki. (n.d.). Molbase. Retrieved January 6, 2026, from [Link]

  • Results of microbial hydrolysis of ( ± )-2,4-dimethylglutaric acid diethyl ester (4). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

2,4-dimethylpentanedioic acid CAS number 2121-67-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dimethylpentanedioic Acid (CAS 2121-67-7): Properties, Synthesis, and Applications

Executive Summary

This compound (CAS 2121-67-7), also known as 2,4-dimethylglutaric acid, is a branched-chain dicarboxylic acid. Its structure, featuring two chiral centers and two carboxylic acid moieties, makes it a valuable intermediate in various fields of organic synthesis. While not extensively studied as a final product, its utility as a precursor for polymers and its potential as a scaffold in pharmaceutical development warrants a closer examination. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust protocol for its purification, discusses its potential applications in drug discovery, and details a validated methodology for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Core Chemical and Physical Properties

The compound is a colorless, crystalline solid at ambient temperature and is soluble in water, a characteristic imparted by the polar carboxylic acid groups.[1] Its branched nature, stemming from the methyl groups at the C2 and C4 positions, influences its reactivity and physical properties compared to its linear analog, glutaric acid.

Table 1: Chemical Identifiers and Descriptors
IdentifierValueSource
CAS Number 2121-67-7[2]
Molecular Formula C₇H₁₂O₄[1][2][3]
Molecular Weight 160.17 g/mol [2][4]
IUPAC Name This compound[3]
Synonyms 2,4-Dimethylglutaric acid, α,α′-Dimethylglutaric acid[1]
SMILES CC(CC(C)C(O)=O)C(O)=O[3]
InChIKey VIWYMIDWAOZEAZ-UHFFFAOYSA-N[1]
Table 2: Physicochemical Data
PropertyValueSource
Appearance White to light beige fine crystalline powder[5][6]
Melting Point 104-108 °C[5]
Boiling Point 328.8°C (rough estimate)[5]
pKa 4.31 ± 0.21 (Predicted)[5]
Topological Polar Surface Area 74.6 Ų[2][6]
LogP 0.8179[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[6]

Synthesis and Purification Strategy

While specific, high-yield synthetic routes for this compound are not abundantly detailed in readily available literature, its structure lends itself to established organic chemistry transformations. A plausible approach involves the alkylation of malonic ester derivatives or the oxidative cleavage of a suitable cyclic precursor. The critical aspect for researchers is not just the synthesis but the subsequent purification to achieve the high purity required for analytical standards or further synthetic steps.

Self-Validating Purification Protocol: Steam Distillation and Recrystallization

This protocol is designed to effectively remove non-volatile impurities and then purify the acid based on its differential solubility. The method's self-validating nature comes from the physical constants (e.g., melting point) of the final product, which should match reference values.

Rationale: Steam distillation is a selective process that co-distills volatile compounds (like our target acid) with steam, leaving behind non-volatile inorganic salts and polymeric residues. Subsequent recrystallization from a carefully chosen solvent system (ether/petroleum ether) separates the target compound from more soluble or less soluble organic impurities.[5]

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a steam distillation apparatus. The distillation flask should contain the crude this compound.

  • Steam Injection: Introduce steam into the distillation flask. The target acid will co-distill with the water.

  • Condensate Collection: Collect the milky distillate in a receiving flask. Continue until the distillate runs clear, indicating that all the volatile acid has been carried over.

  • Extraction: Cool the collected distillate. Extract the aqueous solution multiple times with a suitable organic solvent, such as diethyl ether, to transfer the dicarboxylic acid into the organic phase.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified, solid acid.

  • Recrystallization: Dissolve the solid acid in a minimum amount of hot diethyl ether. While the solution is still warm, add petroleum ether dropwise until a slight turbidity persists.

  • Crystallization and Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry in a vacuum oven.

  • Validation: Confirm the purity of the final product by measuring its melting point (should be sharp and within the 104-108 °C range) and by analytical techniques as described in Section 5.0.

G cluster_synthesis Synthesis & Workup cluster_purification Final Purification Crude Crude Product SteamDist Steam Distillation Crude->SteamDist Extract Solvent Extraction SteamDist->Extract Dry Drying & Concentration Extract->Dry Recrystal Recrystallization (Ether/Pet Ether) Dry->Recrystal Filter Vacuum Filtration Recrystal->Filter Final Pure Crystalline Acid Filter->Final

Caption: Workflow for the purification of this compound.

Applications in Research and Drug Development

The true potential of this compound lies in its function as a versatile chemical building block.[1] Its two carboxylic acid groups serve as handles for a variety of chemical transformations, including esterification, amidation, and reduction to diols.

Precursor to Bioactive Molecules

While the acid itself has limited documented biological activity, its derivatives show significant promise. The corresponding ester, Dimethyl 2,4-dimethylpentanedioate (CAS 2121-68-8) , has been noted for potential antimicrobial and anti-inflammatory properties.[7] This positions the parent acid as a critical starting material for synthesizing libraries of ester or amide derivatives for screening in drug discovery programs. The mechanism of action for such esters may involve hydrolysis in vivo to the corresponding acids and alcohols, which can then engage with various biochemical pathways.[7]

Scaffold for Enzyme Inhibitors

The pentanedioic acid backbone is a known structural motif in various enzyme inhibitors. For example, modified pentanedioic acids like 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) are potent inhibitors of glutamate carboxypeptidase II (GCPII), a target for neurological disorders.[8] Researchers can utilize this compound as a scaffold to design novel inhibitors, where the methyl groups can provide steric bulk to probe the topology of an enzyme's active site or improve pharmacokinetic properties by increasing lipophilicity.

Analytical Characterization

Accurate and precise quantification of this compound is essential for reaction monitoring, purity assessment, and pharmacokinetic studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV or mass spectrometry (MS) detection is the gold standard for this class of molecules.

Rationale for RP-HPLC-MS Method
  • Stationary Phase: A C18 (octadecylsilyl) column is ideal. The nonpolar C18 chains provide hydrophobic interactions with the alkyl backbone of the analyte, allowing for effective retention and separation from more polar impurities.

  • Mobile Phase: A mobile phase of water and a polar organic solvent (like methanol or acetonitrile) is used. Critically, the aqueous phase should be acidified (e.g., with 0.1% formic acid). This suppresses the deprotonation of the carboxylic acid groups, rendering the molecule less polar and significantly improving its retention on the C18 column, leading to sharper, more symmetrical peaks.[9]

  • Detection: UV detection is possible due to the weak absorbance of the carboxyl group (typically ~210-220 nm).[10] However, coupling the HPLC to a mass spectrometer (LC-MS) provides superior specificity and sensitivity, confirming the identity of the analyte by its mass-to-charge ratio (m/z) and allowing for quantification even in complex biological matrices.[9]

Protocol: Quantitative Analysis by RP-HPLC-MS

Instrumentation:

  • HPLC system (e.g., Agilent 1290 Infinity)

  • Mass spectrometer (e.g., Sciex TripleQuad 6500)[9]

  • Column: C18 reverse-phase column (e.g., 3.0 mm x 100 mm, 3.5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Standard: High-purity (>98%) this compound for calibration

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) and filter through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Gradient Elution:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 8.0 min: Linear ramp from 5% to 95% B

      • 8.0 - 10.0 min: Hold at 95% B

      • 10.1 - 12.0 min: Return to 5% B (re-equilibration)

  • Mass Spectrometer Settings (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI), Negative Mode

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification (requires optimization) or Full Scan for confirmation.

    • Expected Ion: [M-H]⁻ at m/z 159.06

  • Data Analysis: Integrate the peak area corresponding to the analyte. Construct a calibration curve by plotting peak area against concentration for the standards. Quantify the amount of this compound in the unknown samples using the regression equation from the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Std Prepare Calibration Standards Calibrate Build Calibration Curve Std->Calibrate Sample Dissolve & Filter Unknown Sample Inject Inject into RP-HPLC System Sample->Inject Separate C18 Column Separation Inject->Separate Detect ESI-MS Detection (Negative Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. Based on GHS classifications for the compound, it is known to cause skin and eye irritation and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[12]

  • Handling: Avoid breathing dust.[12] Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a deceptively simple molecule with significant untapped potential. While its primary role is that of a synthetic intermediate, its structural features make it an attractive starting point for developing novel materials and pharmacologically active compounds. The methodologies for purification and analysis presented in this guide provide a robust framework for researchers to confidently incorporate this compound into their synthetic and analytical workflows, paving the way for future discoveries.

References

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2121-67-7. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4S)-2,4-dimethylpentanedioic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • Velkoska-Markovska, L., & Petanovska-Ilievska, B. (2014). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Hygienic Engineering and Design.
  • PubChem. (n.d.). 2,4-Dimethylglutaric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Samala, S., et al. (2017). Prodrugs of 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synonyms and Nomenclature of 2,4-Dimethylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpentanedioic acid, a dicarboxylic acid with a branched carbon chain, is a compound of interest in various fields of organic synthesis, including the development of polymers and pharmaceuticals.[1] Its molecular structure, featuring a five-carbon backbone with methyl groups at the second and fourth positions, gives rise to stereoisomerism, further diversifying its chemical properties and potential applications.[1] A thorough understanding of its nomenclature, including its various synonyms and identifiers, is crucial for accurate literature searches, unambiguous communication in scientific discourse, and precise procurement from chemical suppliers. This guide provides a comprehensive overview of the synonyms and trade names associated with this compound.

Systematic and Common Synonyms

The most frequently encountered synonym for this compound is 2,4-dimethylglutaric acid .[1][2][3][4][5] This name is widely used in chemical databases and by suppliers. The basis for this synonym lies in the common name "glutaric acid" for pentanedioic acid. Other synonyms are derived from systematic naming conventions or are historical in nature.

Below is a summary of the primary synonyms for this compound:

Synonym TypeSynonymSource
IUPAC Name This compound[2][4]
Common Name 2,4-Dimethylglutaric acid[1][2][4][5]
Alternative Systematic Name Pentanedioic acid, 2,4-dimethyl-[1][2][3][4]
Other α,α′-Dimethylglutaric acid[1][2]

It is important for researchers to recognize these different names to ensure comprehensive information retrieval from various databases and publications.

Chemical Identifiers

Beyond its textual names, this compound is cataloged and indexed by a variety of chemical identifiers. These unique codes are essential for definitively identifying the compound in databases and regulatory documents.

Identifier TypeIdentifierSource
CAS Registry Number 2121-67-7[1][2][4][6]
European Community (EC) Number 218-330-0[2][4]
MDL Number MFCD00002660[6]
NSC Number 51706, 61980[2][3][4]

The CAS Registry Number is the most universally accepted identifier and should be used whenever possible to avoid ambiguity.

Trade Names

An extensive search of chemical supplier databases and scientific literature did not yield any specific trade names for this compound. The compound is typically marketed and sold under its systematic or common chemical names. For instance, major suppliers like Sigma-Aldrich refer to it as "2,4-DIMETHYL-PENTANEDIOIC ACID". This suggests that it is primarily a research and development chemical rather than a large-scale industrial product with distinct branding.

Logical Relationships of Nomenclature

The following diagram illustrates the relationship between the primary IUPAC name and its most common synonyms.

G This compound This compound 2,4-Dimethylglutaric acid 2,4-Dimethylglutaric acid This compound->2,4-Dimethylglutaric acid Common Name Pentanedioic acid, 2,4-dimethyl- Pentanedioic acid, 2,4-dimethyl- This compound->Pentanedioic acid, 2,4-dimethyl- Systematic Variant α,α′-Dimethylglutaric acid α,α′-Dimethylglutaric acid 2,4-Dimethylglutaric acid->α,α′-Dimethylglutaric acid Positional Isomer Descriptor

Sources

stereoisomers of 2,4-dimethylpentanedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 2,4-Dimethylpentanedioic Acid

Executive Summary

This compound, also known as 2,4-dimethylglutaric acid, is a dicarboxylic acid featuring two stereogenic centers. This structural characteristic gives rise to three distinct stereoisomers: a pair of enantiomers and an achiral meso compound. The unique spatial arrangement of each isomer dictates its physical properties and, critically, its potential biological activity. For researchers in drug discovery and development, the ability to synthesize, separate, and characterize these individual stereoisomers is paramount. A single stereoisomer may offer therapeutic benefits, while others could be inert or even detrimental. This guide provides a comprehensive technical overview of the foundational principles, synthesis, separation, and characterization of the , grounding its protocols in established chemical principles and field-proven insights.

Foundational Principles of Stereoisomerism in this compound

The molecular structure of this compound (C₇H₁₂O₄) contains two chiral centers at carbons C2 and C4.[1] The maximum number of stereoisomers possible for a molecule is given by the formula 2ⁿ, where 'n' is the number of chiral centers. For this molecule, n=2, suggesting a maximum of four stereoisomers.

However, due to the symmetry of the molecule, when the two methyl groups are on the same side of the carbon chain's plane (a cis relationship), the molecule possesses an internal plane of symmetry. This renders it achiral, despite the presence of two chiral centers. This specific isomer is known as a meso compound .

When the methyl groups are on opposite sides of the plane (trans relationship), no such internal symmetry exists. This arrangement results in a pair of non-superimposable mirror images, known as enantiomers . Therefore, this compound exists as a total of three stereoisomers: one meso compound and one pair of enantiomers.[2]

  • (2R,4S)-2,4-dimethylpentanedioic acid (the meso form)

  • (2R,4R)-2,4-dimethylpentanedioic acid (one enantiomer)

  • (2S,4S)-2,4-dimethylpentanedioic acid (the other enantiomer)

The (2R,4R) and (2S,4S) isomers are enantiomers of each other. The meso (2R,4S) isomer is a diastereomer of both the (2R,4R) and (2S,4S) isomers. This distinction is crucial, as diastereomers have different physical properties, while enantiomers share identical physical properties except for their interaction with plane-polarized light.[3]

stereoisomers cluster_enantiomers Enantiomeric Pair (Racemate) 2R,4R (2R,4R) 2S,4S (2S,4S) 2R,4R->2S,4S Enantiomers (Mirror Images) Meso (2R,4S)-meso (Achiral) Meso->2R,4R Diastereomers Meso->2S,4S Diastereomers

Caption: Stereoisomeric relationships of this compound.

Synthesis Strategies

Synthesizing a mixture of the stereoisomers can be achieved through various standard organic chemistry methods. A common approach involves the oxidation of a suitable precursor like 2,4-dimethylcyclohexanone. However, achieving stereocontrol to synthesize a single desired isomer is a more complex challenge that often involves asymmetric synthesis techniques or enzymatic methods. For the purpose of this guide, we will focus on a general synthesis that produces a mixture of isomers, which can then be separated.

A plausible, though non-stereospecific, route is the oxidation of 2,4-dimethylcyclohexanol. This approach typically yields a mixture of the meso and racemic diastereomers.

Causality Behind Experimental Choices: The use of a strong oxidizing agent like potassium permanganate or chromic acid is designed to cleave the cycloalkane ring and oxidize the carbons bearing the hydroxyl groups to carboxylic acids. The reaction is typically performed under conditions that do not favor one stereochemical outcome over another, thus producing a mixture that reflects the thermodynamic stability of the products.

Separation and Resolution of Stereoisomers

The separation of the three stereoisomers is a two-stage process predicated on the fundamental differences between diastereomers and enantiomers.

  • Stage 1: Separation of Diastereomers. The meso compound is a diastereomer of the enantiomeric pair. Diastereomers possess different physical properties, such as melting point, boiling point, and solubility.[4] This difference allows for their separation using standard laboratory techniques like fractional crystallization or column chromatography.

  • Stage 2: Resolution of Enantiomers. The remaining mixture is a 50:50 combination of the (2R,4R) and (2S,4S) enantiomers, known as a racemic mixture.[3] Enantiomers have identical physical properties, making their separation by the aforementioned methods impossible. The resolution of this racemate requires converting the enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of another chiral compound (a "resolving agent").[4][5]

separation_workflow start Synthesized Mixture (meso + racemic pair) diastereomer_sep Stage 1: Diastereomer Separation (e.g., Fractional Crystallization) start->diastereomer_sep meso_product Isolated meso Isomer (2R,4S) diastereomer_sep->meso_product Different Solubility racemate Racemic Mixture ((2R,4R) + (2S,4S)) diastereomer_sep->racemate Remaining Solution resolution Stage 2: Chiral Resolution racemate->resolution salt_formation 1. React with Chiral Base (e.g., (R)-1-phenylethylamine) Form Diastereomeric Salts resolution->salt_formation salt_sep 2. Separate Diastereomeric Salts (Crystallization) salt_formation->salt_sep regeneration 3. Regenerate Acids (Acidification) salt_sep->regeneration enantiomer_1 Isolated (2R,4R) Enantiomer regeneration->enantiomer_1 enantiomer_2 Isolated (2S,4S) Enantiomer regeneration->enantiomer_2

Caption: Workflow for the separation and resolution of this compound stereoisomers.
Experimental Protocol 1: Separation of the Meso Diastereomer

This protocol relies on the differential solubility of the meso diastereomer compared to the racemic pair in a given solvent system.

  • Materials:

    • Crude mixture of this compound stereoisomers.

    • Appropriate recrystallization solvent (e.g., water, ethyl acetate/hexane mixture; requires empirical determination).

    • Standard crystallization glassware, heating mantle, ice bath, vacuum filtration apparatus.

  • Procedure:

    • Dissolve the crude solid mixture in a minimum amount of the chosen boiling solvent.

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomer (often the more symmetric meso compound) should begin to crystallize.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent. This solid is enriched in one diastereomer.

    • The filtrate is enriched in the other diastereomer (the racemic pair).

    • Assess the purity of the crystalline fraction via melting point and polarimetry. Repeat the recrystallization process until the physical properties are constant and optical activity is null, indicating pure meso compound.

Experimental Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol uses an enantiomerically pure chiral base to resolve the racemic mixture of carboxylic acids.[4]

salt_formation Racemic_Acid Racemic Acid (R-COOH + S-COOH) Products Diastereomeric Salts (Have different properties) Chiral_Base Chiral Base (R'-NH2) Salt_R [R-COO-][R'-NH3+] Salt_S [S-COO-][R'-NH3+]

Caption: Formation of separable diastereomeric salts from a racemic acid.
  • Materials:

    • Racemic this compound.

    • Enantiomerically pure resolving agent (e.g., (R)-(+)-1-phenylethylamine or brucine).

    • Solvent (e.g., ethanol, methanol).

    • Hydrochloric acid (e.g., 2M HCl).

    • Diethyl ether or other extraction solvent.

    • Standard laboratory glassware.

  • Procedure:

    • Salt Formation: Dissolve the racemic acid in a suitable solvent like warm ethanol. In a separate flask, dissolve a stoichiometric equivalent of the chiral base in the same solvent.

    • Slowly add the base solution to the acid solution with stirring. A salt will precipitate.

    • Diastereomer Separation: Cool the mixture and collect the precipitated salt by filtration. This salt is enriched in the less soluble diastereomer (e.g., the (2R,4R)-acid-(R)-base salt). The filtrate contains the more soluble diastereomer (e.g., the (2S,4S)-acid-(R)-base salt).

    • Purify the less soluble salt by recrystallization until a constant optical rotation is achieved.

    • Regeneration of Enantiomers:

      • Treat the purified, less-soluble salt with aqueous HCl. This protonates the carboxylate and the chiral amine, breaking the ionic bond.

      • Extract the aqueous solution with diethyl ether. The pure enantiomeric acid (e.g., (2R,4R)) will move into the ether layer. The chiral amine salt will remain in the aqueous layer.

      • Wash, dry, and evaporate the ether layer to recover the pure enantiomeric acid.

      • Repeat the process with the filtrate from step 3 to recover the other enantiomer (e.g., (2S,4S)).

Analytical Characterization

Confirming the identity and purity of each isolated stereoisomer is a critical validation step. A combination of techniques is employed to provide a comprehensive characterization.

Property(2R,4S) - meso(2R,4R)(2S,4S)
Stereochemical Relationship Diastereomer of othersEnantiomer of (2S,4S)Enantiomer of (2R,4R)
Chirality AchiralChiralChiral
Expected Optical Activity ([α]) 0°[6]+x° (dextrorotatory)[7]-x° (levorotatory)[7]
Melting Point Unique valueIdentical to (2S,4S)Identical to (2R,4R)
NMR Spectrum Unique spectrumIdentical to (2S,4S)Identical to (2R,4R)
  • Polarimetry: This is the most direct method to distinguish the isomers based on optical activity. A pure sample of the meso compound will not rotate plane-polarized light (observed rotation α = 0°).[6] Pure samples of the enantiomers will rotate light by equal magnitudes but in opposite directions (+x° and -x°).[8] A racemic mixture will also be optically inactive.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the ¹H and ¹³C NMR spectra of the two enantiomers are identical, the spectrum of the meso compound will be distinct. Due to the internal plane of symmetry in the meso isomer, the chemical environments of the protons and carbons are different from those in the chiral enantiomers. For instance, the two methyl groups in the meso isomer are chemically equivalent, whereas in the enantiomers they are also equivalent to each other but exist in a different overall magnetic environment compared to the meso form.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative separation of enantiomers. By using a stationary phase that is itself chiral, the two enantiomers interact with it differently, leading to different retention times and thus separation. This method can be used to determine the enantiomeric excess (ee) of a resolved sample.

Relevance and Applications in Drug Development

The principles of stereochemistry are fundamental to modern pharmacology. Biological systems, including enzymes and receptors, are chiral and often interact differently with the various stereoisomers of a drug molecule.[9]

  • Differential Biological Activity: It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, completely inactive, or even cause toxic side effects.[9] A tragic historical example is Thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[3]

  • Chiral Building Blocks: While this compound itself may not be a therapeutic agent, its stereoisomers serve as valuable chiral building blocks or "scaffolds." Enantiomerically pure forms of this molecule can be used as starting materials in the synthesis of more complex, high-value pharmaceutical compounds.[10] Incorporating a pre-defined stereocenter from a molecule like this can simplify a complex synthesis, avoiding the need for difficult resolution steps later in the process.

  • Improved Therapeutic Profiles: Developing single-enantiomer drugs from previously marketed racemic mixtures (a process known as "chiral switching") can lead to drugs with improved potency, simpler pharmacokinetics, and a better safety profile.[9] Understanding the synthesis and separation of molecules like this compound provides the foundational knowledge required for such advanced drug development efforts.

References

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  • Slideshare. (2016). Resolution of racemic mixture. [Link]

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  • Paju, A., et al. (2006). Asymmetric synthesis of 2-alkyl-substituted 2-hydroxyglutaric acid c-lactones. Arkivoc. [Link]

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  • Claborn, K., et al. (2008). Optical rotation of achiral compounds. Angewandte Chemie International Edition, 47(31), 5706-17. [Link]

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  • PubChem. (n.d.). 2,4-Dimethylglutaric acid. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). (2R,4S)-2,4-dimethylpentanedioic acid. Retrieved from PubChem. [Link]

  • dos Santos, T., et al. (2020). Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies. Bioorganic Chemistry, 102, 104085. [Link]

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  • Slominski, A. T., et al. (2021). Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3. The Journal of Steroid Biochemistry and Molecular Biology, 211, 105904. [Link]

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An In-Depth Technical Guide to (2R,4S)-2,4-dimethylpentanedioic Acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2R,4S)-2,4-dimethylpentanedioic acid, a meso stereoisomer of 2,4-dimethylglutaric acid. This document delves into the compound's chemical and physical properties, stereochemistry, synthesis, and potential applications, with a particular focus on its relevance to the fields of chemical synthesis and drug development.

Introduction: Understanding the Significance of (2R,4S)-2,4-dimethylpentanedioic Acid

(2R,4S)-2,4-dimethylpentanedioic acid, also known as meso-2,4-dimethylglutaric acid, is a dicarboxylic acid with the chemical formula C₇H₁₂O₄[1][2]. Its structure features a five-carbon backbone with two methyl groups at the second and fourth positions[2]. As a chiral molecule with two stereocenters, it exists in three stereoisomeric forms: (2R,4R), (2S,4S), and the meso (2R,4S) form. The meso compound is achiral overall due to an internal plane of symmetry. This unique stereochemistry influences its physical properties and biological activity, making it a molecule of interest for various applications, including as a building block in the synthesis of polymers and pharmaceuticals[2].

The presence of two carboxylic acid functional groups provides multiple points for chemical modification, allowing for its incorporation into larger, more complex molecules. Its potential role as a scaffold or pharmacophore in drug design is an area of active investigation, driven by the broader interest in substituted glutaric acid derivatives for therapeutic applications.

Stereochemistry and Structural Elucidation

The defining feature of (2R,4S)-2,4-dimethylpentanedioic acid is its meso configuration. This arises from the opposite stereochemical orientations (R and S) at the two chiral centers (C2 and C4), resulting in an internal mirror plane that renders the molecule achiral.

Caption: 2D representation of (2R,4S)-2,4-dimethylpentanedioic acid highlighting the stereocenters.

The differentiation of the meso form from its chiral enantiomers, (2R,4R) and (2S,4S), is crucial and can be achieved through techniques such as chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by standard chromatographic methods.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dimethylpentanedioic acid is presented below. It is important to note that some of the experimental data may refer to a mixture of stereoisomers, as specific data for the pure (2R,4S) isomer is not always available.

PropertyValueSource
Molecular Formula C₇H₁₂O₄[1][2][3]
Molecular Weight 160.17 g/mol [1][4]
CAS Number 2121-67-7 (for the mixture of isomers)[4]
Appearance White to light beige fine crystalline powder[3][4]
Melting Point 104-108 °C[4]
Boiling Point 300.4 °C at 760 mmHg[4]
Density 1.194 g/cm³[4]
Flash Point 149.7 °C[4]
Solubility Soluble in water[2]
XLogP3 0.7[1]

Synthesis of (2R,4S)-2,4-dimethylpentanedioic Acid

The stereospecific synthesis of the meso isomer of 2,4-dimethylglutaric acid can be challenging. While general methods for the synthesis of substituted glutaric acids exist, achieving the desired (2R,4S) configuration often requires specific stereocontrolled reactions or the separation of a diastereomeric mixture.

One potential synthetic approach involves the hydrogenation of a suitable unsaturated precursor where the stereochemistry can be directed by a chiral catalyst or auxiliary. Another strategy could be the oxidation of a corresponding meso-diol, (2R,4S)-2,4-dimethyl-1,5-pentanediol[5].

Example Protocol: Synthesis of β,β-Dimethylglutaric Acid (Illustrative)

This protocol is for a related compound and should be adapted and optimized for the synthesis of the target molecule.

Materials:

  • Methone

  • Sodium hydroxide

  • Chlorine gas

  • Potassium hydroxide

  • Sodium sulfite

  • Concentrated hydrochloric acid

  • Ether

  • Anhydrous magnesium sulfate

  • Benzene

Procedure:

  • Prepare a sodium hypochlorite solution by passing chlorine gas through a cooled solution of sodium hydroxide.

  • Dissolve methone in a potassium hydroxide solution.

  • Slowly add the methone solution to the stirred sodium hypochlorite solution, maintaining the temperature between 35-40 °C.

  • After the addition is complete, continue stirring for 6-8 hours until the temperature returns to room temperature.

  • Decompose excess sodium hypochlorite by adding sodium sulfite.

  • Acidify the solution with concentrated hydrochloric acid.

  • Concentrate the acidic solution by distillation.

  • After cooling, extract the aqueous solution with ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate.

  • Remove the ether by distillation to obtain the crude product.

  • The crude β,β-dimethylglutaric acid can be purified by crystallization from benzene.

Note: This is a generalized procedure for a related compound and would require significant modification and development for the stereospecific synthesis of (2R,4S)-2,4-dimethylpentanedioic acid.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of (2R,4S)-2,4-dimethylpentanedioic acid. While experimental spectra for this specific meso isomer are not widely published, data for the dimethyl ester of this compound and other related compounds can provide valuable insights.

Infrared (IR) Spectroscopy

The IR spectrum of a dicarboxylic acid like (2R,4S)-2,4-dimethylpentanedioic acid is expected to show characteristic absorptions for the O-H stretch of the carboxylic acid group (a broad band around 2500-3300 cm⁻¹) and the C=O stretch (a strong band around 1700-1725 cm⁻¹). The IR spectrum of the related dimethyl 2,4-dimethylpentanedioate shows a strong C=O stretching vibration for the ester group[6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl protons, the methine protons at the chiral centers, and the methylene protons. Due to the meso symmetry, the two methyl groups and the two methine protons are chemically equivalent, which should simplify the spectrum compared to the chiral isomers.

  • ¹³C NMR: The carbon NMR spectrum would similarly reflect the symmetry of the molecule, showing a reduced number of signals compared to the chiral isomers. Key signals would include those for the carboxyl carbons, the methine carbons, the methylene carbon, and the methyl carbons.

Mass Spectrometry (MS)

The mass spectrum of 2,4-dimethylglutaric acid would show the molecular ion peak and characteristic fragmentation patterns. Electron ionization (EI) mass spectrometry of the general 2,4-dimethylglutaric acid has been reported, providing information on its fragmentation[8][9].

Potential Applications in Drug Development

Substituted dicarboxylic acids are important structural motifs in medicinal chemistry. They can act as scaffolds to which other functional groups are attached or can themselves be pharmacologically active. The two carboxylic acid groups can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.

While specific biological activities for (2R,4S)-2,4-dimethylpentanedioic acid are not well-documented in publicly available literature, the broader class of glutaric acid derivatives has been explored for various therapeutic applications. The stereochemistry of such molecules can be critical for their biological activity, with different stereoisomers often exhibiting different potencies and selectivities.

Further research is needed to explore the potential of (2R,4S)-2,4-dimethylpentanedioic acid and its derivatives as therapeutic agents. This would involve screening for activity against various biological targets and understanding its pharmacokinetic and pharmacodynamic properties.

Caption: A generalized workflow for the development of drugs based on a novel scaffold.

Conclusion and Future Directions

(2R,4S)-2,4-dimethylpentanedioic acid is a meso dicarboxylic acid with potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. Its unique stereochemistry and the presence of two modifiable functional groups make it an interesting target for further investigation.

Future research should focus on developing a robust and stereospecific synthesis for this compound to make it more accessible for study. Detailed spectroscopic characterization of the pure meso isomer is also required. Furthermore, a systematic evaluation of its biological activity against a range of therapeutic targets could uncover novel applications in drug discovery and development. The insights gained from such studies will be crucial in unlocking the full potential of this intriguing molecule.

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An In-depth Technical Guide to the Physical Characteristics of 2,4-Dimethylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2,4-Dimethylglutaric Acid

2,4-Dimethylglutaric acid (CAS No. 2121-67-7), a dicarboxylic acid with the molecular formula C₇H₁₂O₄, serves as a key structural motif in various chemical syntheses.[1][2] Its structure, featuring a five-carbon backbone with two methyl groups and two carboxylic acid functionalities, gives rise to significant stereochemical complexity. This complexity is not merely an academic curiosity; the distinct spatial arrangements of its functional groups profoundly influence its physical and chemical properties. For professionals in drug development and materials science, a thorough understanding of these properties is paramount for predicting molecular interactions, designing purification strategies, and ensuring the reproducibility of experimental outcomes. This guide provides a detailed exploration of the physical characteristics of 2,4-dimethylglutaric acid, with a focus on the practical implications of its stereoisomerism.

The Critical Role of Stereoisomerism

The presence of two chiral centers at positions 2 and 4 of the glutaric acid backbone means that 2,4-dimethylglutaric acid can exist as three distinct stereoisomers. These isomers are categorized into two groups based on the relative orientation of the methyl groups:

  • meso-2,4-Dimethylglutaric Acid: In this isomer, the methyl groups are on the same side of the carbon chain (cis configuration). Despite having two chiral centers (2R, 4S or 2S, 4R), the molecule possesses an internal plane of symmetry, rendering it achiral and optically inactive.[3]

  • Racemic 2,4-Dimethylglutaric Acid: This is an equimolar mixture of two enantiomers where the methyl groups are on opposite sides of the carbon chain (trans configuration). These enantiomers, (2R,4R)- and (2S,4S)-dimethylglutaric acid, are non-superimposable mirror images of each other and are optically active.

The difference in molecular symmetry between the meso and racemic forms leads to significant variations in their crystal lattice packing and intermolecular forces, which in turn affects their macroscopic physical properties such as melting point and solubility.

Caption: Molecular structures of the meso and racemic enantiomers of 2,4-dimethylglutaric acid.

Core Physical Properties

At room temperature, 2,4-dimethylglutaric acid typically appears as a white to light beige crystalline solid or powder.[1][4][5] Its dicarboxylic nature allows it to be soluble in water and other polar solvents.[1]

Melting Point

The melting point is a critical parameter for assessing purity and thermal stability. Due to differences in crystal lattice energy, the stereoisomers of 2,4-dimethylglutaric acid exhibit distinct melting points. Commercially available 2,4-dimethylglutaric acid is often sold as a mixture of the DL (racemic) and meso forms, resulting in a melting point range of 104-108 °C.[5][6]

Boiling Point and Density

While the boiling point is less commonly measured for a solid compound, estimates suggest it to be around 300.4°C to 328.8°C at atmospheric pressure.[5][7] The estimated density is approximately 1.194 g/cm³.[5][6]

Acidity (pKa)

As a dicarboxylic acid, 2,4-dimethylglutaric acid has two ionization constants (pKa₁ and pKa₂), corresponding to the stepwise dissociation of the two carboxylic acid protons. The predicted pKa for the first dissociation is approximately 4.31.[7] The proximity of the two carboxyl groups and the influence of the methyl substituents affect the acidity. The precise determination of these pKa values is crucial for understanding the compound's behavior in physiological environments and for developing formulations.

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are invaluable for distinguishing between the stereoisomers. The chemical shifts and coupling constants of the methine and methylene protons are particularly sensitive to the relative stereochemistry.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid groups and a strong absorption for the C=O carbonyl stretch.

Comparative Data Summary

The following table summarizes the key physical properties of 2,4-dimethylglutaric acid. It is important to note that many commercially available sources provide data for a mixture of stereoisomers.

Physical PropertyValueSource(s)
Molecular Formula C₇H₁₂O₄[1][2][4]
Molecular Weight 160.17 g/mol [2][5]
Appearance White to light beige crystalline powder[4][5]
Melting Point 104-108 °C (mixture of isomers)[5][6]
Boiling Point ~300.4 °C (at 760 mmHg)[5]
Density ~1.194 g/cm³[5][6]
Water Solubility Soluble[1]
pKa (predicted) 4.31 ± 0.21[7]

Experimental Methodologies

Accurate determination of physical properties requires robust experimental protocols. The following sections detail standard methodologies for characterizing key parameters of 2,4-dimethylglutaric acid.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly precise method for determining the melting temperature (Tm) by measuring the difference in heat flow between a sample and a reference as a function of temperature.[10][11] This technique provides not only the melting point but also information on the enthalpy of fusion, which relates to the material's crystallinity.[12]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-10 mg of thoroughly dried, powdered 2,4-dimethylglutaric acid into an aluminum DSC pan.[13]

  • Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.[13]

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.[11][13]

  • DSC Run:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.[11]

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 150°C).[14]

  • Data Analysis: The melting point is determined from the resulting thermogram. For pure organic compounds, the melting point is typically taken as the extrapolated onset temperature of the endothermic melting peak.[12]

Protocol 2: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a standard and precise technique for pKa determination.[15] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the acid) and monitoring the resulting pH change.[15][16] The pKa values correspond to the pH at the half-equivalence points on the titration curve.[17]

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a standardized 0.1 M NaOH solution, ensuring it is carbonate-free.[15][18]

    • Accurately weigh and dissolve a sample of 2,4-dimethylglutaric acid in deionized water to create a solution of known concentration (e.g., 1 mM).[16][18]

    • To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[16][18]

  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[16][18]

  • Titration Procedure:

    • Place a known volume of the acid solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Purge the solution with nitrogen to remove dissolved CO₂.[18]

    • Add the 0.1 M NaOH titrant in small, precise increments, recording the pH after each addition has stabilized.[16][18]

    • Continue the titration well past the second equivalence point (e.g., to pH 12).[16][18]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • Determine the two equivalence points from the inflection points of the curve (often found using the first or second derivative of the plot).

    • The pKa₁ is the pH at the volume of NaOH corresponding to half of the first equivalence point. The pKa₂ is the pH at the volume halfway between the first and second equivalence points.

    • Perform the titration in triplicate to ensure reproducibility.[18]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.1M NaOH & 0.15M KCl E Titrate with NaOH, Record pH vs. Volume A->E B Prepare 1mM Acid Solution D Purge Acid Solution with N2 B->D C Calibrate pH Meter (pH 4, 7, 10) C->E D->E F Plot pH vs. Volume E->F G Determine Equivalence Points (V_eq) F->G H Calculate pKa1 at 0.5*V_eq1 & pKa2 at V_eq1 + 0.5*V_eq2 G->H

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion: Implications for Research and Development

A precise understanding of the physical characteristics of 2,4-dimethylglutaric acid is not merely academic. For drug development professionals, properties like solubility and pKa are fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. In materials science, the melting point and crystalline structure dictated by stereochemistry influence the properties of polymers and other materials synthesized from this acid. The methodologies and data presented in this guide offer a robust framework for researchers to accurately characterize 2,4-dimethylglutaric acid, ensuring the reliability and validity of their scientific investigations.

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An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,4-dimethylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of 2,4-dimethylpentanedioic Acid

This compound is a dicarboxylic acid featuring two stereocenters at the C2 and C4 positions. This seemingly simple structure presents a significant analytical challenge that is perfectly suited for elucidation by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of two chiral centers gives rise to three stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and a meso compound ((2R,4S), which is identical to (2S,4R)). The key to differentiating these isomers lies in the nuanced principles of chemical and magnetic equivalence, which are powerfully revealed in their respective ¹H NMR spectra. This guide provides a comprehensive framework for the analysis, from sample preparation to spectral interpretation, underscoring the causality behind experimental choices and the inherent logic of NMR in stereochemical assignment.

PART 1: Foundational NMR Principles in the Context of this compound

Before delving into the spectra, it is crucial to understand the NMR principles that govern the appearance of signals for this molecule.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electronegative groups, like the carboxylic acid's carbonyl and hydroxyl oxygens, withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.

  • J-Coupling (Spin-Spin Splitting): The interaction of spins between non-equivalent protons on adjacent carbons causes signals to split into multiplets.[1][2] The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The distance between these peaks, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about molecular connectivity and conformation.[2]

  • Diastereotopicity: This is the cornerstone of analyzing the chiral isomers of this compound. Protons are diastereotopic if their replacement by a different group would create a pair of diastereomers.[3][4] Diastereotopic protons are chemically non-equivalent and therefore resonate at different chemical shifts, even if they are on the same carbon atom.[5] This phenomenon arises in chiral molecules that lack a plane of symmetry passing through the methylene group .[5][6]

PART 2: Experimental Protocol: A Self-Validating Approach to Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. This protocol is designed to be self-validating, ensuring reproducibility and clarity of results.

Step-by-Step Sample Preparation
  • Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous peaks and complicate the analysis.

  • Mass Determination: Accurately weigh 5-10 mg of the acid for a standard ¹H NMR experiment. This concentration is sufficient for a strong signal-to-noise ratio in a few minutes of acquisition time on a modern spectrometer.[7]

  • Solvent Selection & Rationale:

    • Choice: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, carboxylic acids can exhibit strong hydrogen bonding, leading to very broad -COOH proton signals that may be difficult to observe.[8][9]

    • Alternative: Deuterium oxide (D₂O) with a small amount of base (e.g., NaOD) can also be used. In D₂O, the acidic -COOH protons will rapidly exchange with deuterium, causing their signal to disappear from the spectrum.[10] This is a powerful confirmatory test for identifying the acid proton signal. For this guide, we will proceed assuming CDCl₃ as the solvent to observe all protons.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7] Gentle vortexing can aid dissolution.

  • Filtration and Transfer: To ensure a homogeneous magnetic field (good shimming), the sample must be free of particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.

This structured approach ensures that the resulting spectrum is a true representation of the molecule, free from artifacts of preparation.

PART 3: Spectral Prediction and Analysis of Stereoisomers

The primary distinction between the meso and the enantiomeric pair of this compound lies in their molecular symmetry. This is directly reflected in their ¹H NMR spectra.

Diagram 1: Stereoisomers of this compound

G Isomer Isomer of this compound Symmetry Molecular Symmetry Element? Isomer->Symmetry Plane Internal Plane of Symmetry Symmetry->Plane Yes NoPlane No Internal Plane of Symmetry Symmetry->NoPlane No Meso meso Isomer Equiv Central CH₂ Protons are Chemically Equivalent Meso->Equiv Chiral Chiral Isomer (Enantiomer) NonEquiv Central CH₂ Protons are Diastereotopic (Non-Equivalent) Chiral->NonEquiv Plane->Meso NoPlane->Chiral SpectrumSimple Simpler ¹H NMR: - 1 CH₂ signal (triplet) - 1 CH₃ signal (doublet) Equiv->SpectrumSimple SpectrumComplex Complex ¹H NMR: - 2 CH₂ signals (multiplets) - 2 CH₃ signals (doublets) NonEquiv->SpectrumComplex

Caption: Decision tree linking molecular symmetry to NMR spectral complexity.

PART 4: A Systematic Workflow for Spectral Analysis

This workflow provides a logical progression from raw data to a confirmed structure.

Diagram 3: Experimental and Analytical Workflow

G cluster_exp Experimental Phase cluster_proc Processing Phase cluster_ana Analysis Phase Prep 1. Sample Preparation (Protocol-Driven) Acquire 2. Data Acquisition (FID Signal) Prep->Acquire Process 3. Fourier Transform Phase & Baseline Correction Acquire->Process Reference 4. Referencing (Set TMS to 0 ppm) Process->Reference Integrate 5. Integration (Determine Proton Ratios) Reference->Integrate PeakPick 6. Peak Picking (Identify Chemical Shifts, δ) Integrate->PeakPick Multiplet 7. Multiplet Analysis (Assign Splitting & J-values) PeakPick->Multiplet Assign 8. Structural Assignment (Compare with Predictions) Multiplet->Assign Confirm 9. Stereochemical Confirmation (Meso vs. Chiral) Assign->Confirm

Caption: Step-by-step workflow from sample preparation to final analysis.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal on an NMR spectrometer.

  • Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections to ensure accurate peak shapes and integration.

  • Referencing and Integration: Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate all signals and normalize them to determine the relative proton ratios. This is a crucial self-validation step; the ratios must match the molecular formula.

  • Chemical Shift Analysis: Identify the major signal regions. The downfield region (>10 ppm) for the -COOH proton, the 2.5-3.0 ppm region for protons alpha to the carbonyl, and the upfield region (<2.5 ppm) for the aliphatic protons.

  • Multiplet and Coupling Constant Analysis:

    • Identify the methyl signal(s): Look for the most intense signal(s) in the upfield region, which should integrate to 6H. Are they one doublet (meso) or two doublets (chiral)?

    • Analyze the central methylene region (~1.7-2.1 ppm): This is the diagnostic region. Is there a single triplet integrating to 2H (meso)? Or are there two complex multiplets, each integrating to 1H (chiral)?

    • Measure the coupling constants (J-values). The J-value for the methyl doublet(s) must match a coupling constant within the methine multiplet(s), confirming their connectivity.

  • Final Assignment: By comparing the observed spectrum to the predictions for the meso and chiral forms, a definitive stereochemical assignment can be made. The complexity of the spectrum, particularly in the methylene and methyl regions, serves as the deciding factor.

Conclusion

The ¹H NMR analysis of this compound is a classic example of the power of NMR spectroscopy in modern organic chemistry. It transcends simple structure confirmation, providing profound insight into the three-dimensional nature of the molecule. The key diagnostic feature is the signal pattern of the central methylene (C3) protons. A simple triplet is indicative of the symmetric meso compound, while a pair of complex multiplets reveals the asymmetric environment inherent to the chiral enantiomers due to diastereotopicity. By following a systematic and well-reasoned workflow, researchers can confidently distinguish between these stereoisomers, a critical capability in fields ranging from natural product synthesis to pharmaceutical development.

References

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A Guide to the 13C NMR Spectral Analysis of 2,4-Dimethylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethylpentanedioic acid, also known as 2,4-dimethylglutaric acid, is a dicarboxylic acid with a branched alkyl chain.[1] Its structure presents an interesting case for 13C Nuclear Magnetic Resonance (NMR) spectroscopy due to the presence of stereoisomers and varied carbon environments. This guide provides an in-depth technical analysis of the expected 13C NMR spectrum of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the predicted chemical shifts, the influence of stereochemistry, and the application of advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous spectral assignment.

Molecular Structure and Stereochemistry: The Root of Spectral Complexity

This compound possesses two chiral centers at the C2 and C4 positions. This gives rise to three possible stereoisomers: a meso compound and a pair of enantiomers (a racemic mixture).

cluster_meso meso-2,4-Dimethylpentanedioic Acid cluster_enantiomers Enantiomeric Pair (Racemic Mixture) m_c1 HOOC¹ m_c2 ²CH(CH₃) m_c1->m_c2 m_c3 ³CH₂ m_c2->m_c3 m_c4 ⁴CH(CH₃) m_c3->m_c4 m_c5 ⁵COOH m_c4->m_c5 e1_c1 HOOC¹ e1_c2 ²CH(CH₃) e1_c1->e1_c2 e1_c3 ³CH₂ e1_c2->e1_c3 e1_c4 ⁴CH(CH₃) e1_c3->e1_c4 e1_c5 ⁵COOH e1_c4->e1_c5

Caption: Stereoisomers of this compound.

The stereochemical relationship between the two methyl groups significantly impacts the molecule's symmetry and, consequently, its 13C NMR spectrum. In the meso compound, a plane of symmetry renders the two methyl groups and the two methine carbons chemically equivalent. The enantiomers, however, lack this symmetry, leading to distinct chemical environments for each carbon. The presence of diastereomers can lead to differences in their 13C NMR chemical shifts.[2][3][4]

Predicted 13C NMR Spectrum: A Detailed Analysis

Expected Chemical Shift Ranges:

Carbon TypeGeneral Chemical Shift Range (ppm)
Carboxylic Acid (C=O)170-185
Methine (CH)30-50
Methylene (CH₂)30-45
Methyl (CH₃)15-25

Note: These ranges can be influenced by solvent, concentration, and pH.[7][8]

Predicted 13C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)DEPT-135 SignalDEPT-90 SignalRationale
C1 & C5 (COOH)~175-180No SignalNo SignalTypical range for carboxylic acid carbonyls.[9][10]
C2 & C4 (CH)~35-45PositivePositiveAlkyl methine adjacent to a carbonyl group.
C3 (CH₂)~38-45NegativeNo SignalMethylene carbon between two methine groups.
C2-CH₃ & C4-CH₃~15-22PositiveNo SignalMethyl groups on a substituted alkyl chain.

Disclaimer: These are predicted values and may vary from experimentally obtained data.

Analysis of Predicted Spectrum:

  • Carboxylic Acid Carbons (C1, C5): These quaternary carbons will appear in the most downfield region of the spectrum (170-185 ppm) and will be absent in both DEPT-135 and DEPT-90 spectra.[11][12] Due to the symmetry in the meso isomer, C1 and C5 would be equivalent, giving a single signal. In the enantiomers, they are also expected to be equivalent.

  • Methine Carbons (C2, C4): These carbons are expected to resonate in the 35-45 ppm range. They will show a positive signal in both DEPT-135 and DEPT-90 spectra, which is a key identifier for CH groups.[13][14][15] In the meso isomer, C2 and C4 are equivalent. In the enantiomers, they are also equivalent.

  • Methylene Carbon (C3): This carbon will appear as a negative signal in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum, definitively identifying it as a CH₂ group.[11][12] Its chemical shift is predicted to be in a similar range to the methine carbons.

  • Methyl Carbons (C2-CH₃, C4-CH₃): These will appear as positive signals in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum.[13][14][15] In the meso isomer, the two methyl groups are equivalent. In the enantiomers, they are also equivalent.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid protons and carbons, due to hydrogen bonding and solvent polarity.[7]

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Standard 13C Spectrum:

      • Acquire a proton-decoupled 13C spectrum.

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as 13C has a low natural abundance.

    • DEPT-135 and DEPT-90 Spectra:

      • Run the DEPT-135 and DEPT-90 pulse sequences to determine the multiplicity of each carbon signal.[11][12]

cluster_workflow 13C NMR Experimental Workflow start Sample Preparation instrument Instrument Setup start->instrument acquire_13C Acquire Standard 13C Spectrum instrument->acquire_13C acquire_DEPT Acquire DEPT-135 & DEPT-90 Spectra acquire_13C->acquire_DEPT process Data Processing acquire_DEPT->process analyze Spectral Analysis & Assignment process->analyze

Caption: Experimental workflow for 13C NMR analysis.

The Influence of Synthesis and Purity

The synthesis of this compound can influence the stereoisomeric ratio of the final product. For instance, some synthetic routes may favor the formation of the meso compound over the racemic mixture, or vice versa. It is crucial to consider the synthetic pathway when interpreting the 13C NMR spectrum, as the presence of multiple stereoisomers will result in a more complex spectrum with additional peaks. A common route to similar glutaric acids involves the hydrolysis of a corresponding diester.[16]

Conclusion

References

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved January 6, 2026, from [Link]

  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Retrieved January 6, 2026, from [Link]

  • Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(21), 4449-4460.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

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  • Charki, P., Cordier, M., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry.
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  • ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes | Request PDF. Retrieved January 6, 2026, from [Link]

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  • Abraham, R. J., & Mobli, M. (2007). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry, 31(6), 954-962.
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  • ResearchGate. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? Retrieved January 6, 2026, from [Link]

  • Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(16), 4504-4506.
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An In-depth Technical Guide to the FTIR Spectroscopy of 2,4-Dimethylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Fourier-transform infrared (FTIR) spectroscopy as applied to the analysis of 2,4-dimethylglutaric acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the vibrational spectroscopy of this dicarboxylic acid. This document will delve into the theoretical underpinnings of the FTIR spectrum of 2,4-dimethylglutaric acid, provide a detailed experimental protocol for obtaining a high-quality spectrum, and interpret the resulting spectral data.

Introduction: The Significance of Vibrational Spectroscopy for 2,4-Dimethylglutaric Acid

2,4-Dimethylglutaric acid (also known as 2,4-dimethylpentanedioic acid) is a dicarboxylic acid with the molecular formula C₇H₁₂O₄.[1] Its structure, featuring two carboxylic acid functional groups and a branched alkyl chain, gives rise to a characteristic infrared spectrum that can be used for its identification, purity assessment, and the study of its intermolecular interactions.[2]

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching and bending). The resulting spectrum is a unique molecular fingerprint, providing valuable information about the functional groups present and the overall molecular structure. For drug development professionals, FTIR can be a critical tool for raw material identification, polymorphism screening, and stability studies.

Theoretical Framework: Understanding the Vibrational Modes of 2,4-Dimethylglutaric Acid

The FTIR spectrum of 2,4-dimethylglutaric acid is dominated by the vibrational modes of its carboxylic acid groups and its hydrocarbon backbone. A foundational concept in the FTIR spectroscopy of carboxylic acids is the profound effect of hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of key vibrational bands.

The Carboxylic Acid Group Vibrations

The two carboxylic acid moieties in 2,4-dimethylglutaric acid give rise to several characteristic and intense absorption bands:

  • O-H Stretching: The most prominent feature in the spectrum of a carboxylic acid is the extremely broad and intense absorption band due to the stretching vibration of the hydroxyl (O-H) group. In the hydrogen-bonded dimer, this band typically appears in the region of 3300-2500 cm⁻¹ . The breadth of this band is a direct consequence of the strong hydrogen bonding, which creates a continuum of O-H bond lengths and vibrational energies. This broad absorption often overlaps with the C-H stretching vibrations.

  • C=O Stretching: The carbonyl (C=O) stretching vibration is another strong and characteristic absorption. For a saturated, dimeric carboxylic acid, this band is typically observed in the range of 1710-1680 cm⁻¹ . The formation of the hydrogen-bonded dimer weakens the C=O bond, causing its absorption to shift to a lower frequency compared to a monomeric carboxylic acid (which would appear around 1760 cm⁻¹).

  • C-O Stretching and O-H Bending: The spectrum will also exhibit bands arising from the coupling of C-O stretching and in-plane O-H bending vibrations, typically found in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. Out-of-plane O-H bending gives rise to a broad band around 920 cm⁻¹ .

The Alkyl Backbone Vibrations

The carbon-hydrogen and carbon-carbon bonds of the dimethylglutaric acid backbone also produce characteristic absorption bands:

  • C-H Stretching: The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups appear in the 3000-2850 cm⁻¹ region. These bands are typically sharp and of medium intensity and are often seen superimposed on the broad O-H stretching band.

  • C-H Bending: The bending (deformation) vibrations of the methyl and methylene groups occur at lower frequencies. Asymmetric and symmetric bending of CH₃ groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹ , respectively. Methylene scissoring vibrations are typically observed near 1470-1450 cm⁻¹ .

The following diagram illustrates the fundamental molecular structure and the key vibrational modes of 2,4-dimethylglutaric acid.

G start Start: Solid 2,4-dimethylglutaric acid step1 Mix with dry KBr (1:100 ratio) start->step1 step2 Grind in agate mortar to a fine powder step1->step2 step3 Transfer to pellet die step2->step3 step4 Apply pressure (7-10 tons) in hydraulic press step3->step4 step5 Form transparent KBr pellet step4->step5 step6 Acquire background spectrum step5->step6 step7 Acquire sample spectrum (16 scans, 4 cm⁻¹ resolution) step6->step7 step8 Data Processing: Baseline correction step7->step8 end Final FTIR Spectrum step8->end

Caption: Experimental workflow for KBr pellet FTIR analysis.

Data Interpretation and Summary

The interpretation of the FTIR spectrum of 2,4-dimethylglutaric acid involves assigning the observed absorption bands to specific molecular vibrations. The table below summarizes the expected vibrational frequencies for the key functional groups.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
O-H Stretch3300 - 2500Very broad and strong, indicative of hydrogen-bonded carboxylic acid dimers.
C-H Stretch3000 - 2850Sharp, medium intensity bands from methyl and methylene groups.
C=O Stretch1710 - 1680Strong and sharp, characteristic of a saturated, dimeric carboxylic acid.
C-H Bend1470 - 1375Medium intensity bands from methyl and methylene deformations.
C-O Stretch / O-H Bend (in-plane)1440 - 1210Coupled vibrations, often appearing as multiple bands of medium to strong intensity.
O-H Bend (out-of-plane)~ 920Broad band of medium intensity.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of 2,4-dimethylglutaric acid. The spectrum is rich in information, with the broad O-H stretching band and the strong C=O stretching band providing a clear signature of the dicarboxylic acid functionality. The presence of these characteristic bands, along with the absorptions from the alkyl backbone, allows for unambiguous identification and can be used to probe intermolecular interactions. The experimental protocol detailed in this guide provides a reliable method for obtaining high-quality, reproducible spectra, which is essential for applications in research, quality control, and drug development.

References

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An In-Depth Technical Guide to the Initial Synthesis Routes for 2,4-Dimethylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 2,4-Dimethylpentanedioic Acid

This compound, also known as 2,4-dimethylglutaric acid, is a dicarboxylic acid with a branched five-carbon backbone.[1][2] This deceptively simple molecule holds significant value as a versatile building block in organic synthesis, particularly in the construction of complex natural products and pharmaceutically active compounds. The two stereocenters at the C2 and C4 positions give rise to three stereoisomers: a pair of enantiomers (2R,4S and 2S,4R, which are trans) and a meso compound (2R,4R, which is cis). The control of this stereochemistry is often a critical aspect of its application. This guide provides an in-depth exploration of the core initial synthesis routes for this compound, focusing on the underlying chemical principles, practical experimental protocols, and strategies for stereochemical control.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound primarily revolves around the formation of the carbon skeleton and the introduction of the two methyl groups at the appropriate positions. The most prevalent and logical approaches involve variations of Michael additions and malonic ester syntheses, which are powerful tools for carbon-carbon bond formation.

Diagram: Core Synthetic Logic

G cluster_0 Key Disconnections Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate C-C Bond Formation Target Molecule Target Molecule Intermediate->Target Molecule Hydrolysis/Decarboxylation

Caption: General synthetic logic for this compound.

Route 1: Michael Addition of Malonate Esters to Crotonates

A fundamentally sound and widely applicable approach to the carbon skeleton of this compound is the Michael addition of a malonate ester to a crotonate ester.[3] This reaction forms the C2-C3 bond and establishes one of the stereocenters. Subsequent alkylation and decarboxylation complete the synthesis.

Causality of Experimental Choices

The choice of a malonate ester as the nucleophile is strategic due to the acidity of the α-proton, which is flanked by two electron-withdrawing ester groups, facilitating enolate formation under relatively mild basic conditions. Methyl or ethyl crotonate serves as an excellent Michael acceptor. The subsequent alkylation of the intermediate allows for the introduction of the second methyl group.

Experimental Protocol: A Non-Stereoselective Approach

Step 1: Michael Addition

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a solution of sodium ethoxide.

  • To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

  • After the formation of the enolate is complete, add ethyl crotonate (1.0 eq) dropwise, maintaining the temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triester intermediate.

Step 2: Alkylation

  • Dissolve the crude triester in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, such as sodium hydride (1.1 eq), portion-wise at 0°C.

  • After gas evolution ceases, add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

  • To the crude alkylated triester, add a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and extract the this compound with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a solvent mixture such as ether/petroleum ether to yield a mixture of diastereomers.[4]

Diagram: Michael Addition Route

G Diethyl Malonate Diethyl Malonate Michael Adduct Michael Adduct Diethyl Malonate->Michael Adduct Ethyl Crotonate Ethyl Crotonate Ethyl Crotonate->Michael Adduct Base Base Base->Michael Adduct 1. Alkylated Intermediate Alkylated Intermediate Michael Adduct->Alkylated Intermediate 2. Base Methyl Iodide Methyl Iodide Methyl Iodide->Alkylated Intermediate This compound This compound Alkylated Intermediate->this compound 3. Hydrolysis & Decarboxylation Acid, Heat Acid, Heat Acid, Heat->this compound

Caption: Stepwise synthesis via Michael addition and alkylation.

Route 2: Stereoselective Synthesis using Chiral Auxiliaries

For applications where specific stereoisomers are required, the use of chiral auxiliaries, such as Evans' oxazolidinones, provides a powerful and predictable method for controlling stereochemistry.[5][6] This strategy involves attaching a chiral auxiliary to a precursor, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Causality of Experimental Choices

Evans' oxazolidinones are effective because they create a rigid, chiral environment that directs the approach of electrophiles to one face of the enolate, leading to high diastereoselectivity in alkylation reactions.[6] The choice of Lewis acid and solvent can further influence the stereochemical outcome.

Experimental Protocol: Diastereoselective Alkylation

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the desired Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and purify by column chromatography to yield the N-acyloxazolidinone.

Step 2: Diastereoselective Enolate Formation and Alkylation

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78°C.

  • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise to form the corresponding Z-enolate.

  • After stirring for 30 minutes, add a solution of methyl bromoacetate (1.2 eq) in THF.

  • Stir the reaction at -78°C for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the diastereomerically enriched product.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (excess) and hydrogen peroxide (30% aqueous solution) at 0°C.

  • Stir the reaction at room temperature for several hours.

  • Quench the excess peroxide with sodium sulfite.

  • Acidify the mixture with dilute HCl and extract with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer.

  • The organic layer containing the desired chiral this compound monoester is washed, dried, and concentrated. Subsequent hydrolysis of the ester yields the dicarboxylic acid.

Diagram: Evans' Auxiliary Route

G Evans' Auxiliary Evans' Auxiliary N-Acyloxazolidinone N-Acyloxazolidinone Evans' Auxiliary->N-Acyloxazolidinone 1. Acylation Propionyl Chloride Propionyl Chloride Propionyl Chloride->N-Acyloxazolidinone Alkylated Product Alkylated Product N-Acyloxazolidinone->Alkylated Product 2. Alkylation Base (NaHMDS) Base (NaHMDS) Base (NaHMDS)->Alkylated Product Methyl Bromoacetate Methyl Bromoacetate Methyl Bromoacetate->Alkylated Product Enantiopure Acid Enantiopure Acid Alkylated Product->Enantiopure Acid 3. Cleavage LiOH, H2O2 LiOH, H2O2 LiOH, H2O2->Enantiopure Acid

Caption: Stereoselective synthesis using an Evans' chiral auxiliary.

Route 3: Conjugate Addition of Organocuprates

Organocuprates, such as lithium dimethylcuprate, are soft nucleophiles that excel at 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[7] This approach offers a direct method for introducing one of the methyl groups with high regioselectivity.

Causality of Experimental Choices

The use of an organocuprate is crucial for achieving 1,4-addition rather than the 1,2-addition to the carbonyl group that is often observed with more reactive organometallic reagents like organolithiums or Grignard reagents. The choice of an α,β-unsaturated ester precursor allows for the direct formation of the glutarate backbone.

Experimental Protocol: Organocuprate Addition

Step 1: Preparation of Lithium Dimethylcuprate

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78°C.

  • Add a solution of methyllithium (2.0 eq) in diethyl ether dropwise with stirring. The solution will typically change color, indicating the formation of the cuprate.

Step 2: Conjugate Addition

  • In a separate flask, dissolve the α,β-unsaturated ester precursor (e.g., ethyl glutaconate) (1.0 eq) in anhydrous THF and cool to -78°C.

  • Transfer the freshly prepared lithium dimethylcuprate solution to the solution of the ester via cannula.

  • Stir the reaction mixture at -78°C for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Further Elaboration

The resulting product from this reaction would be a 3-methylglutarate derivative. To obtain this compound, a subsequent α-alkylation step, followed by hydrolysis, would be necessary, similar to the steps outlined in the Michael addition route.

Quantitative Data Summary
RouteKey TransformationTypical YieldStereoselectivity
Michael AdditionMalonate addition to crotonate60-80%Non-selective
Evans' AuxiliaryDiastereoselective alkylation70-90%High (de >95%)
Organocuprate Addition1,4-addition of methylcuprate75-95%Non-selective in this example

Separation and Characterization of Diastereomers

The synthesis of this compound often results in a mixture of diastereomers. The separation of these isomers is crucial for many applications. The meso (cis) and dl (trans) forms of the diacid and its anhydride have different physical properties, which can be exploited for their separation.

  • Fractional Crystallization: The meso and dl forms of 2,4-dimethylglutaric anhydride can be separated by fractional crystallization, although this can be a tedious process with moderate yields.

  • Chromatography: Column chromatography on silica gel can be employed to separate the diastereomeric esters of this compound.

  • Crystallization-Induced Transformation: A highly efficient method for obtaining the pure cis-anhydride involves treating a mixture of the isomeric anhydrides with a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent, which promotes the crystallization of the thermodynamically more stable cis-isomer in high yield.

Conclusion

The synthesis of this compound can be approached through several robust and reliable methods. For applications where stereochemistry is not a concern, the Michael addition of malonate esters provides a straightforward and efficient route. However, for the synthesis of stereochemically pure isomers, the use of chiral auxiliaries like Evans' oxazolidinones offers a powerful and predictable strategy for achieving high levels of diastereoselectivity. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including the desired stereochemistry, scale of the reaction, and available resources. Further optimization of reaction conditions and purification techniques can lead to high yields of the desired this compound isomers for use in research and development.

References

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potential biological activity of dicarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Dicarboxylic Acids

Foreword

Dicarboxylic acids (DCAs), organic compounds defined by the presence of two carboxylic acid functional groups, represent a fascinating and increasingly important class of molecules in biological and pharmacological sciences.[1][2] Once viewed primarily as simple metabolic intermediates or industrial chemical precursors, our understanding has expanded to recognize their multifaceted roles as signaling molecules, metabolic regulators, and potential therapeutic agents.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide a deep, mechanistic understanding of the biological activities of DCAs. We will explore their metabolic origins and fates, delve into their roles as signaling ligands, evaluate their pharmacological and toxicological profiles, and provide detailed methodologies for their study. The intent is not merely to list facts, but to explain the causality behind their actions and the experimental logic required to rigorously investigate them.

Section 1: The Metabolic Nexus: Formation and Catabolism of Dicarboxylic Acids

The physiological relevance of dicarboxylic acids begins with their metabolism. They are not typically consumed in large quantities but are endogenously produced, primarily through a specialized fatty acid oxidation pathway.[6] Understanding this metabolic context is critical, as the rate of their formation and degradation is intrinsically linked to the overall energy status of the cell.

Biosynthesis via ω-Oxidation

Under normal physiological conditions, fatty acids are primarily catabolized through β-oxidation within the mitochondria. However, when the mitochondrial β-oxidation pathway is overloaded or impaired—such as during prolonged fasting, ketosis, or in certain genetic disorders—an alternative pathway, ω-oxidation, is upregulated.[7][8][9] This pathway serves as a crucial metabolic "escape valve" to mitigate the toxic effects of fatty acid accumulation.[7][8]

The process begins in the endoplasmic reticulum and is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[7] These enzymes hydroxylate the terminal methyl (ω) carbon of a fatty acid. This ω-hydroxy fatty acid is then sequentially oxidized by alcohol and aldehyde dehydrogenases to yield a dicarboxylic acid.[7] The elevation of urinary DCAs, known as dicarboxylic aciduria, is a key clinical biomarker for inherited fatty acid oxidation disorders, reflecting the activation of this bypass pathway.[6]

Catabolism: A Tale of Two Organelles

Once formed, DCAs are further metabolized for energy production, primarily through β-oxidation. However, unlike their monocarboxylic counterparts, this process is predominantly handled by peroxisomes.[7][8]

  • Peroxisomal β-Oxidation: Peroxisomes are specialized in oxidizing specific substrates, including very long-chain fatty acids and DCAs.[7] The DCA is shortened, releasing acetyl-CoA with each cycle. However, peroxisomal β-oxidation is incomplete. The process continues until a medium- or short-chain DCA, such as adipic (C6) or succinic (C4) acid, is produced.[7][9]

  • Mitochondrial Contribution: These chain-shortened DCAs are then transported to the mitochondria for final oxidation.[6] Succinic acid, a key end-product, can directly enter the Tricarboxylic Acid (TCA) cycle, highlighting the role of DCAs in anaplerosis—the replenishment of TCA cycle intermediates.[3][6] While mitochondria can contribute to the oxidation of longer-chain DCAs, this is generally considered a minor pathway, limited by transport across the mitochondrial membrane.[7]

The interplay between these organelles is crucial for efficient energy extraction from DCAs and for preventing their accumulation.

Metabolic_Pathways FA Fatty Acid (e.g., Lauric Acid, C12) w_OH_FA ω-Hydroxy Fatty Acid FA->w_OH_FA CYP4A/4F (ω-hydroxylation) DCA_long Long-Chain DCA (e.g., Dodecanedioic Acid, DC12) w_OH_FA->DCA_long ADHs DCA_medium Medium-Chain DCA (e.g., Adipic Acid, C6) DCA_long->DCA_medium Peroxisomal β-Oxidation AcetylCoA1 Acetyl-CoA DCA_medium->AcetylCoA1 SuccinylCoA Succinyl-CoA DCA_medium->SuccinylCoA Mitochondrial β-Oxidation TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle

Caption: Metabolic pathway of dicarboxylic acid formation and degradation.

Section 2: Dicarboxylic Acids as Signaling Molecules

Beyond their role in intermediary metabolism, certain dicarboxylic acids function as signaling molecules, acting as ligands for cell surface receptors and influencing intracellular signaling cascades. This activity elevates them from simple metabolites to key regulators of cellular function, making them attractive targets for drug development.

Activation of G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prime drug targets.[10][11] Specific DCAs have been identified as endogenous ligands for certain GPCRs.

  • Succinate and SUCNR1 (GPR91): Succinate, a four-carbon DCA and TCA cycle intermediate, is a potent agonist for the G-protein coupled receptor 91 (GPR91), now officially named SUCNR1.[12] This receptor is expressed in various tissues, including the kidney, liver, and immune cells. The succinate-SUCNR1 axis is implicated in a range of pathophysiological processes, including blood pressure regulation, retinal angiogenesis, and inflammation. For instance, in inflammatory conditions, succinate released from activated immune cells can act in a paracrine manner via SUCNR1 to modulate the function of other immune cells.[10]

  • Azelaic Acid and Olfr544: Azelaic acid, a nine-carbon DCA, has been shown to activate an olfactory receptor, Olfr544, which is expressed in the gut.[13] This interaction is linked to the modulation of lipolysis, ketogenesis, and the release of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[13] This discovery highlights an emerging chemosensory-metabolic axis where gut-derived metabolites can influence systemic metabolism.[13]

Modulation of Intracellular Pathways and Gene Expression

Perturbations in the cellular concentrations of DCAs and other carboxylic acids can have a significant impact on nuclear gene expression.[14] While the precise mechanisms are still being unraveled, it is clear that these metabolites can act as signaling cues that reflect the cell's metabolic state.

  • Transcriptional Regulation: Studies in plants have shown that exogenous application of citrate (a tricarboxylic acid) and malate (a dicarboxylic acid) leads to widespread changes in the transcriptome.[14] This suggests the existence of sensing and signaling pathways that respond to carboxylic acid levels, potentially linking them to stress responses and hormone signaling pathways like those for jasmonic acid.[14]

  • Enzyme Inhibition: DCAs can act as competitive inhibitors for enzymes that process structurally similar substrates. The classic example is the inhibition of succinate dehydrogenase (TCA cycle Complex II) by malonate.[15][16] Because malonate's two carboxyl groups can bind to the enzyme's active site similarly to succinate, it acts as a competitive inhibitor, but it cannot be dehydrogenated.[15][16] Various DCAs have also been shown to competitively inhibit other enzymes, such as aspartate aminotransferase.[17] This inhibitory activity is a key mechanism by which DCAs can exert biological effects.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space DCA Dicarboxylic Acid (e.g., Succinate) GPCR GPCR (e.g., SUCNR1) DCA->GPCR Binding & Activation G_Protein Heterotrimeric G-Protein GPCR->G_Protein Coupling Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Downstream Cellular Response SecondMessenger->CellularResponse Signal Amplification

Caption: Generalized GPCR signaling pathway activated by a dicarboxylic acid.

Section 3: Pharmacological and Toxicological Profile

The diverse biological activities of dicarboxylic acids give them a dual nature: they can be beneficial therapeutic agents or potentially toxic metabolites. Their ultimate effect depends on their chemical structure, concentration, and the physiological context.

Pharmacological Applications

Medium-chain dicarboxylic acids (MCDAs), with chain lengths from C4 to C10, have garnered significant attention for their pharmacological properties.[18][19][20]

Dicarboxylic AcidChain LengthKey Pharmacological PropertiesCommon Applications
Succinic Acid C4Anti-inflammatory, AntioxidantFood additive, Pharmaceutical intermediate[20][21]
Adipic Acid C6pH regulatorFood additive, Polymer production[21][22]
Azelaic Acid C9Antibacterial, Anti-inflammatory, Keratolytic, AntioxidantTopical treatment for acne, rosacea, and hyperpigmentation[21][23]
Sebacic Acid C10Anti-inflammatoryCosmetics, Plasticizers, Lubricants[21]

Azelaic acid (AZA) is a prime example of a successful therapeutic DCA. Its efficacy in dermatology stems from a multi-target mechanism. It exhibits antibacterial effects against Cutibacterium acnes, normalizes keratinization to prevent clogged pores, and has anti-inflammatory properties by reducing reactive oxygen species.[23]

Furthermore, dietary supplementation with dodecanedioic acid (DC12) has been shown in animal models to increase metabolic rate, reduce body fat and liver fat, and improve glucose tolerance, suggesting potential applications in combating obesity and metabolic disorders.[3][4][5]

Toxicological Considerations

While generally considered safe, particularly at physiological concentrations, DCAs can exert toxic effects under certain conditions.[22]

  • Mitochondrial Toxicity: High concentrations of DCAs can be detrimental to mitochondria. Compared to their monocarboxylic fatty acid counterparts, DCAs have a weaker affinity for serum albumin, leading to higher concentrations of the unbound, free acid.[6] This free fraction has been shown to cause structural and functional damage to isolated mitochondria, a potential mechanism of systemic toxicity in disorders like Reye's syndrome, which is associated with high levels of DCAs.[6][9][22]

  • Lipotoxicity: While ω-oxidation is a detoxifying pathway, excessive and prolonged reliance on it can lead to problems. For example, prolonged DCA β-oxidation can suppress mitochondrial β-oxidation of monocarboxylic fatty acids, potentially promoting hepatic lipid deposition and steatosis (fatty liver).[6]

  • General Toxicity: At very high concentrations, short- and medium-chain DCAs can be harmful if inhaled, swallowed, or absorbed through the skin, causing irritation or serious eye damage.[22][24]

The balance between the beneficial and detrimental effects of DCAs is a critical consideration in drug development and nutritional science.

Section 4: Methodologies for Studying Dicarboxylic Acid Activity

Rigorous investigation of DCA bioactivity requires robust analytical and functional assay methodologies. This section provides validated, step-by-step protocols for key experimental workflows.

Protocol: Quantification of DCAs in Biological Samples via LC-MS/MS

Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like DCAs in complex biological matrices (e.g., plasma, urine, tissue homogenates).[25] Its superiority lies in the combination of chromatographic separation (resolving isomers like methylmalonic and succinic acid) with the high selectivity and sensitivity of tandem mass spectrometry, allowing for accurate quantification even at low physiological concentrations.[26][27] Derivatization to butyl esters is often employed to improve chromatographic properties and ionization efficiency.[26][27]

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of sample (plasma, urine), add an internal standard (a stable isotope-labeled version of the DCA of interest, e.g., ¹³C₄-Succinic Acid).

    • Acidify the sample by adding 10 µL of 1 M HCl to protonate the carboxyl groups.

    • Add 500 µL of an organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate).

    • Vortex vigorously for 2 minutes to extract the DCAs into the organic phase.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of 3 M butanolic HCl.

    • Seal the tube and heat at 65°C for 20 minutes to form the dibutyl esters of the DCAs.[27]

    • Evaporate the butanolic HCl to dryness under nitrogen.

    • Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 80% water, 20% acetonitrile with 0.1% formic acid) for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient will separate DCAs based on their hydrophobicity.

    • Tandem Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. For each DCA dibutyl ester, monitor a specific precursor-to-product ion transition (e.g., for dibutyl succinate, the transition from its protonated molecular ion [M+H]⁺ to a specific fragment ion).

    • Quantification: Create a calibration curve using known concentrations of DCA standards that have undergone the same extraction and derivatization process. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

LCMS_Workflow Sample 1. Biological Sample (Plasma, Urine) Extraction 2. Liquid-Liquid Extraction (Add Internal Std, Acidify, Extract) Sample->Extraction Derivatization 3. Butylation (Form Dibutyl Esters) Extraction->Derivatization LC 4. LC Separation (C18 Column, Gradient Elution) Derivatization->LC MS 5. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 6. Data Analysis (Quantify vs. Calibration Curve) MS->Data

Caption: Experimental workflow for DCA quantification by LC-MS/MS.

Protocol: Enzyme Inhibition Assay (Spectrophotometric)

Causality: The inhibitory potential of a DCA on a specific enzyme can be quantified by measuring the enzyme's reaction rate in the presence and absence of the DCA. For enzymes that consume or produce a chromophore (a light-absorbing molecule), this can be monitored easily using a spectrophotometer. This protocol is based on the principle of competitive inhibition of succinate dehydrogenase by a DCA analog.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

    • Enzyme Source: Isolated mitochondria or a purified preparation of the target enzyme (e.g., succinate dehydrogenase).

    • Substrate: Succinate solution (e.g., 100 mM stock in assay buffer).

    • Inhibitor: The dicarboxylic acid to be tested (e.g., malonate, or a test compound) at various concentrations.

    • Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP), a colored indicator that becomes colorless upon reduction.

  • Assay Procedure:

    • Set up reactions in a 96-well plate or cuvettes. For each condition, prepare a master mix.

    • Control (100% Activity): Add assay buffer, enzyme preparation, and DCPIP.

    • Inhibitor Wells: Add assay buffer, enzyme preparation, DCPIP, and the test DCA at a final desired concentration. Prepare a range of concentrations to determine the IC₅₀.

    • Blank: Add assay buffer and DCPIP (no enzyme).

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the substrate (succinate) to all wells except the blank.

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

    • Monitor the decrease in absorbance at 600 nm (the λₘₐₓ of DCPIP) over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Normalize the rates of the inhibitor wells to the control well: % Activity = (V_inhibitor / V_control) * 100.

    • Plot % Activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

Dicarboxylic acids are far more than simple metabolic byproducts. They are integral players in a complex network that links cellular energy status with sophisticated signaling pathways. Their roles in metabolism, receptor activation, and gene regulation present a rich landscape for scientific inquiry and therapeutic innovation. From the diagnostic utility of dicarboxylic aciduria in metabolic disease to the therapeutic success of azelaic acid in dermatology and the emerging potential of DCAs in managing obesity, the field is ripe with opportunity. The methodologies detailed in this guide provide a robust framework for researchers to further unravel the intricate biological activities of these versatile molecules, paving the way for the next generation of diagnostics and therapeutics grounded in a deep understanding of metabolic signaling.

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An In-depth Technical Guide to 2,4-Dimethylpentanedioic Acid: Discovery, History, and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2,4-dimethylpentanedioic acid, a fascinating dicarboxylic acid with significant stereochemical complexity and evolving applications in chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, the progression of its synthetic methodologies, and its role as a versatile building block in the creation of complex molecules.

Introduction to this compound

This compound, also known as 2,4-dimethylglutaric acid, is a dicarboxylic acid with a five-carbon backbone and methyl groups at the second and fourth positions.[1] Its structure, seemingly simple at first glance, harbors two stereocenters, leading to the existence of multiple stereoisomers. This stereochemical diversity is a critical aspect of its chemistry and a key consideration in its synthesis and application. The presence of two carboxylic acid functional groups provides multiple points for chemical modification, making it a valuable intermediate in the synthesis of a variety of organic compounds, including polymers and pharmaceuticals.[1]

The Stereoisomers of this compound

The two chiral centers at positions 2 and 4 of the pentanedioic acid chain give rise to three possible stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and a meso compound ((2R,4S) or (2S,4R), which are identical). The distinct spatial arrangement of the methyl and carboxyl groups in these isomers results in different physical and chemical properties, which can have profound effects on their biological activity when incorporated into larger molecules.

Caption: Stereoisomers of this compound.

Discovery and Historical Synthesis

While a definitive "discovery" paper for this compound is not readily apparent in early chemical literature, the preparation of α-substituted glutaric acids was an area of active research in the mid-20th century. A notable contribution in this area is the 1950 paper by Ansell and Hey in the Journal of the Chemical Society, which detailed methods for the preparation of such compounds.[2] Early synthetic approaches to substituted glutaric acids often relied on classical organic reactions.

One of the historical methods for the synthesis of glutaric acid itself involved the hydrolysis of trimethylene cyanide.[3] The synthesis of substituted glutaric acids, such as the β,β-dimethyl derivative, has been achieved through various means, including the reaction of sodium hypobromite on methone.[4] These early methods, while foundational, often lacked stereocontrol and could be harsh, limiting their applicability for the synthesis of stereochemically pure compounds.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly, with modern methods offering greater control over stereochemistry, a critical factor for its application in the synthesis of complex, biologically active molecules.

Classical Synthetic Approaches

Early and non-stereoselective syntheses of this compound often involved Michael addition reactions.[5][6][7] A general approach would involve the conjugate addition of a methylmalonate derivative to an α,β-unsaturated ester, followed by hydrolysis and decarboxylation.

Illustrative Classical Synthesis Workflow:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Decarboxylation A Methylmalonate Derivative C Michael Adduct A->C B α,β-Unsaturated Ester B->C D This compound (Mixture of Stereoisomers) C->D Acidic or Basic Hydrolysis & Heat

Caption: A generalized classical workflow for the synthesis of this compound.

Modern Stereoselective Syntheses

The demand for enantiomerically pure compounds in drug development has driven the development of stereoselective methods for the synthesis of this compound and its derivatives.

A powerful strategy for obtaining specific stereoisomers is the enzymatic resolution of a racemic mixture of 2,4-dimethylglutaric acid esters. This method leverages the high stereoselectivity of enzymes, such as lipases, to preferentially hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. For example, microbial esterases have been successfully used for the enantioselective hydrolysis of racemic dimethyl and diethyl 2,4-dimethylglutarate to yield optically active monoesters.[8]

Experimental Protocol: Enzymatic Resolution of (±)-Diethyl 2,4-Dimethylglutarate

  • Substrate Preparation: Racemic diethyl 2,4-dimethylglutarate is prepared by standard esterification of the corresponding racemic diacid.

  • Enzyme Screening: A panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) are screened for their ability to selectively hydrolyze one enantiomer of the diester.

  • Biotransformation: The racemic diester is incubated with the selected lipase in a suitable buffer system, often with co-solvents to improve substrate solubility. The reaction progress is monitored by techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Separation: Once the desired conversion is reached (typically around 50% to maximize the enantiomeric excess of both the remaining ester and the product acid), the reaction is stopped. The mixture is then acidified, and the product monoacid and unreacted diester are extracted with an organic solvent.

  • Purification: The monoacid and diester are separated by column chromatography. The enantiomeric excess of each is determined by chiral HPLC or GC analysis.

While enzymatic resolution is effective, asymmetric synthesis aims to directly produce a single desired stereoisomer. Methods for the diastereoselective synthesis of substituted glutaric acid derivatives have been developed, although specific high-yielding asymmetric syntheses of this compound are not extensively reported in readily available literature.

Physical and Chemical Properties

This compound is typically a white to light beige crystalline powder.[9][10] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₄[1][10]
Molecular Weight 160.17 g/mol [10][11]
CAS Number 2121-67-7[1]
Melting Point 105-108 °C[10]
Boiling Point 300.4 °C at 760 mmHg[10]
Density 1.194 g/cm³[10]
Appearance White to light beige fine crystalline powder[9][10]
Solubility Soluble in water[1]

Applications in Drug Development and Organic Synthesis

This compound and its esters serve as valuable intermediates in organic synthesis.[1] The presence of two carboxylic acid groups and two stereocenters makes it an attractive building block for creating complex molecular architectures with defined stereochemistry.

While direct applications of this compound as a therapeutic agent are not documented, its derivatives are of interest in medicinal chemistry. Dicarboxylic acids are common structural motifs in drug molecules, and the stereochemical arrangement of substituents can be crucial for target binding and pharmacological activity.

Patents have been filed for compounds that include the dimethyl ester of this compound, suggesting its use in the synthesis of proprietary molecules.[12] Furthermore, substituted glutaric acids are precursors to various heterocyclic compounds and can be used in the synthesis of polymers.[1] The ability to synthesize specific stereoisomers of this compound opens up possibilities for its use in the development of chiral drugs and materials.

Conclusion

This compound, a dicarboxylic acid with notable stereochemical features, has a history rooted in the mid-20th-century exploration of substituted glutaric acids. The evolution of its synthesis from classical, non-stereoselective methods to modern enzymatic resolutions highlights the increasing importance of stereochemical control in chemistry. As a versatile building block, this compound and its stereoisomers hold potential for the development of novel pharmaceuticals and advanced materials, making it a compound of continued interest for researchers in both academia and industry.

References

  • Ansell, M. F., & Hey, D. H. (1950). The preparation of α-substituted glutaric acids. Journal of the Chemical Society (Resumed), 1683-1686.
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  • MDPI. (n.d.). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate.
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  • Sigma-Aldrich. (n.d.). 2,4-DIMETHYL-PENTANEDIOIC ACID AldrichCPR.
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  • Google Patents. (n.d.). US20170292005A1 - Plasticizer composition which contains a polymer dicarboxylic acid ester.
  • Ozegowski, R., et al. (1993). Synthesis of 2,4-dimethylglutaric acid monoesters via enzyme-catalyzed asymmetric alcoholysis of meso-2,4-dimethylglutaric anhydride. Tetrahedron: Asymmetry, 4(4), 561-564.
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  • MDPI. (n.d.). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives.
  • MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
  • Google Patents. (n.d.). US3725427A - Certain 2,4-dimethyl-5-carboxamido-thiazoles.
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Methodological & Application

Application Note: Synthesis of Dimethyl 2,4-Dimethylpentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 2,4-dimethylpentanedioate, also known as dimethyl 2,4-dimethylglutarate, is a dicarboxylic acid ester with applications in organic synthesis. Its structure, featuring two stereocenters, makes it a valuable building block for complex molecules, including natural products and pharmaceuticals. The stereochemical outcome of its synthesis is often of critical importance, influencing the biological activity and physical properties of the final products. This application note provides a detailed guide for the synthesis of dimethyl 2,4-dimethylpentanedioate, targeting researchers, scientists, and professionals in drug development. We will explore two primary synthetic pathways, offering insights into the rationale behind procedural choices and providing comprehensive, step-by-step protocols.

Physicochemical Properties

A summary of the key physicochemical properties of the target molecule and its precursors is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,4-Dimethylpentanedioic AcidC₇H₁₂O₄160.172121-67-7
cis-2,4-Dimethylglutaric AnhydrideC₇H₁₀O₃142.15Not Found
Dimethyl 2,4-dimethylpentanedioateC₉H₁₆O₄188.222121-68-8

Synthetic Strategies

Two robust and commonly employed strategies for the synthesis of dimethyl 2,4-dimethylpentanedioate are detailed below. The choice of strategy may depend on the availability of starting materials, desired stereochemical purity, and the scale of the reaction.

Strategy 1: Direct Fischer Esterification of this compound

This is a classical and straightforward approach for the synthesis of esters.[1][2] The reaction involves treating the dicarboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product side by using a large excess of the alcohol and/or by removing the water formed during the reaction.[2]

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester.[2][3]

fischer_esterification diacid R(COOH)₂ diester R(COOCH₃)₂ diacid->diester Fischer Esterification methanol 2 CH₃OH methanol->diester catalyst H⁺ (cat.) catalyst->diester water 2 H₂O

Caption: Fischer Esterification of a Dicarboxylic Acid.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Anhydrous methanol (20-50 eq, serves as solvent)

  • Concentrated sulfuric acid (0.1-0.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or dichloromethane for extraction

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous methanol.

  • Stir the mixture until the diacid is fully dissolved.

  • Carefully add concentrated sulfuric acid dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dimethyl 2,4-dimethylpentanedioate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Strategy 2: Synthesis via Ring-Opening of 2,4-Dimethylglutaric Anhydride

This two-step approach involves the initial formation of 2,4-dimethylglutaric anhydride from the corresponding diacid, followed by the ring-opening of the anhydride with methanol to yield the methyl ester. This method can offer better control over the reaction and is particularly useful for diastereoselective syntheses.[4][5][6] The formation of the anhydride is typically achieved by treating the diacid with a dehydrating agent like acetic anhydride or by heating.[7] An improved procedure for the preparation of pure cis-2,4-dimethylglutaric anhydride involves the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to induce crystallization of the desired isomer.[4]

Workflow Diagram

ring_opening_synthesis start This compound anhydride 2,4-Dimethylglutaric Anhydride start->anhydride Dehydration methanolysis Methanolysis anhydride->methanolysis ester Dimethyl 2,4-dimethylpentanedioate methanolysis->ester

Caption: Two-step synthesis via anhydride formation and ring-opening.

Experimental Protocol

Part A: Synthesis of 2,4-Dimethylglutaric Anhydride

Materials:

  • This compound

  • Acetic anhydride

Procedure:

  • In a round-bottom flask, combine this compound and acetic anhydride.

  • Heat the mixture under reflux for 2-3 hours.

  • Allow the reaction to cool, which may induce crystallization of the anhydride.

  • The excess acetic anhydride and acetic acid byproduct can be removed by vacuum distillation.

  • The crude anhydride can be purified by recrystallization or sublimation.

Part B: Ring-Opening of 2,4-Dimethylglutaric Anhydride with Methanol

The ring-opening of the cyclic anhydride with an alcohol is a form of alcoholysis.[8] This reaction can be catalyzed by either an acid or a base. For the synthesis of the dimethyl ester, the reaction with methanol will initially form a monomethyl ester, which can then be further esterified to the diester under appropriate conditions. A more direct approach to the diester involves forcing conditions or using a catalyst that promotes the second esterification. A simpler method to obtain the monoester is the direct reaction with methanol.

Materials:

  • 2,4-Dimethylglutaric anhydride

  • Anhydrous methanol

  • (Optional) Acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

Procedure:

  • Dissolve 2,4-dimethylglutaric anhydride in an excess of anhydrous methanol in a round-bottom flask.

  • (Optional) Add a catalytic amount of acid or base.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction is often exothermic.

  • Monitor the reaction progress by TLC or GC until the anhydride is consumed. This will primarily yield the monoester.

  • To proceed to the diester, add an acid catalyst (if not already present) and heat the reaction mixture to reflux as described in Strategy 1.

  • The workup and purification procedure is similar to that described for the Fischer esterification.

Characterization of Dimethyl 2,4-Dimethylpentanedioate

The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing characteristic peaks for the methyl esters and the backbone protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band characteristic of the ester carbonyl group (C=O) around 1730-1750 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[9]

  • Gas Chromatography (GC): GC can be used to assess the purity of the final product.

Analytical DataExpected Values
¹H NMR Peaks corresponding to methyl ester protons (~3.7 ppm), methine protons (~2.5-2.8 ppm), methylene protons (~1.5-2.0 ppm), and methyl protons on the backbone (~1.1-1.2 ppm).
¹³C NMR Peaks for the ester carbonyl carbons (~175 ppm), methoxy carbons (~51 ppm), and aliphatic carbons of the backbone.
IR (cm⁻¹) Strong C=O stretch (~1735 cm⁻¹), C-O stretch (~1150-1250 cm⁻¹).
MS (m/z) Molecular ion peak corresponding to the molecular weight (188.22 g/mol ).[9]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Acetic anhydride is corrosive and a lachrymator.

Conclusion

The synthesis of dimethyl 2,4-dimethylpentanedioate can be achieved effectively through either direct esterification of the diacid or via a two-step process involving the formation and subsequent ring-opening of 2,4-dimethylglutaric anhydride. The direct Fischer esterification is a simpler and more direct route, while the anhydride method offers potential advantages in terms of reaction control and stereoselectivity. The choice of method will depend on the specific requirements of the research. Proper characterization of the final product is essential to ensure its identity and purity.

References

  • Saicic, R. N. (2006). Improved Procedure for the Preparation of cis-2,4-Dimethylglutaranhydride. Synthetic Communications, 36(21), 3149-3152. [Link]

  • Gál, K., & Kassai, M. (2010). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. The Journal of Organic Chemistry, 75(15), 5031-5041. [Link]

  • Bolm, C., & Schiffers, I. (2001). Stereoselective Anhydride Openings. Chemical Reviews, 101(11), 3415-3446. [Link]

  • Arriola, K. A., et al. (2018). A Polyketide Male-Produced Aggregation-Sex Pheromone Shared by the North American Cerambycid Beetle Graphisurus fasciatus and the South American Cerambycid Eutrypanus dorsalis. Journal of Chemical Ecology, 44(1), 104-112. [Link]

  • CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester - Google Patents. (n.d.).
  • Organic Syntheses Procedure: β-METHYLGLUTARIC ANHYDRIDE. (n.d.). Retrieved from [Link]

  • 2,2-dimethylpentanedioic acid - 681-57-2, C7H12O4, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved from [Link]

  • (2r,4r)-2,4-Dimethylglutaric anhydride | C7H10O3. (n.d.). PubChem. Retrieved from [Link]

  • Organic Syntheses Procedure: β,β-DIMETHYLGLUTARIC ACID. (n.d.). Retrieved from [Link]

  • An, Y., & Hubbell, J. A. (1998). Cyclic anhydride ring opening reactions: theory and application. Journal of Biomedical Materials Research, 42(2), 266-273. [Link]

  • Synthesis of anhydrides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • (2R,4S)-2,4-dimethylpentanedioic acid | C7H12O4. (n.d.). PubChem. Retrieved from [Link]

  • 2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki. (n.d.). LookChem. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Dimethyl 2,4-dimethylpentanedioate | C9H16O4. (n.d.). PubChem. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

  • Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. (2022). Angewandte Chemie International Edition, 61(1), e202112345. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

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Application Notes and Protocols: 2,4-Dimethylpentanedioic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Branched Dicarboxylic Acids in Polymer Design

In the vast landscape of polymer chemistry, the choice of monomer is paramount in dictating the final properties of the macromolecule. While linear aliphatic dicarboxylic acids have been extensively studied and commercialized, their branched counterparts offer a unique avenue for tailoring polymer architecture and performance. 2,4-Dimethylpentanedioic acid, also known as 2,4-dimethylglutaric acid, is a C7 dicarboxylic acid with methyl branches at the 2 and 4 positions.[1] This seemingly subtle structural feature can impart significant changes in polymer characteristics, such as solubility, crystallinity, and thermal properties, when compared to its linear analogue, heptanedioic (pimelic) acid.

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound in the synthesis of novel polyesters and polyamides. The protocols provided herein are based on established principles of step-growth polymerization and are designed to be adaptable to a variety of research and development needs.[2][3] While specific literature on the polymerization of this compound is not abundant, the methodologies presented are derived from well-documented procedures for similar aliphatic dicarboxylic acids.[2]

Section 1: The Strategic Advantage of this compound in Polymer Synthesis

The incorporation of this compound into a polymer backbone introduces steric hindrance and disrupts the chain regularity that is characteristic of polymers made from linear dicarboxylic acids. This branching has several key implications for the resulting polymer's properties:

  • Reduced Crystallinity: The methyl side groups hinder the efficient packing of polymer chains, leading to a more amorphous morphology. This can result in polymers with lower melting points, increased transparency, and improved solubility in common organic solvents.

  • Altered Thermal Properties: The decrease in crystallinity typically leads to a lower glass transition temperature (Tg) compared to analogous polymers from linear diacids. This can be advantageous for applications requiring flexibility or lower processing temperatures.[4]

  • Enhanced Solubility: The disruption of chain packing enhances the ability of solvent molecules to permeate the polymer matrix, often leading to improved solubility. This is a critical factor for solution-based processing techniques like spin coating or solution casting.

  • Modified Mechanical Properties: The introduction of branches can affect the mechanical properties of the resulting polymer. While high crystallinity often correlates with high tensile strength and modulus, amorphous polymers can exhibit increased toughness and flexibility.

These attributes make this compound a compelling monomer for applications such as:

  • Biodegradable Polymers: Aliphatic polyesters are known for their biodegradability.[5] The amorphous nature of polymers derived from this compound may enhance their susceptibility to hydrolytic or enzymatic degradation, making them suitable for controlled drug delivery systems, temporary medical implants, and environmentally benign packaging.[6]

  • Polymeric Plasticizers: The branched structure can lead to polyesters with low glass transition temperatures, making them potentially useful as polymeric plasticizers for brittle polymers like polyvinyl chloride (PVC).[5][6]

  • Specialty Adhesives and Coatings: The enhanced solubility and potential for amorphous character can be beneficial in formulating adhesives and coatings with specific adhesion and film-forming properties.

Section 2: Synthesis of Polyesters via Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing polyesters from dicarboxylic acids and diols.[2][7] This solvent-free approach is environmentally friendly and often leads to high molecular weight polymers. The following protocol is a general guideline for the synthesis of a polyester from this compound and a suitable diol, such as 1,4-butanediol.

Protocol 2.1: Melt Polycondensation of this compound with 1,4-Butanediol

Materials:

  • This compound (HOOC-CH(CH₃)-CH₂-CH(CH₃)-COOH)

  • 1,4-Butanediol (HO-(CH₂)₄-OH)

  • Catalyst: Antimony(III) oxide (Sb₂O₃), Titanium(IV) butoxide (Ti(OBu)₄), or p-Toluene sulfonic acid (p-TSA)[1]

  • Nitrogen gas (high purity)

  • Methanol (for cleaning)

  • Chloroform or Dichloromethane (for polymer dissolution)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and a suitable stirring rod/paddle

  • Heating mantle with a temperature controller

  • Distillation head with a condenser and a collection flask

  • Vacuum pump with a cold trap

  • Nitrogen inlet and outlet

Workflow Diagram:

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep1 Dry glassware thoroughly prep2 Weigh monomers and catalyst prep1->prep2 charge Charge reactants into the flask prep2->charge purge Purge with Nitrogen charge->purge heat1 Heat to 160-180°C (Esterification) purge->heat1 collect Collect water byproduct heat1->collect heat2 Increase temperature to 200-240°C (Polycondensation) collect->heat2 vacuum Apply vacuum heat2->vacuum stir Stir continuously vacuum->stir cool Cool the reaction mixture stir->cool dissolve Dissolve polymer in solvent cool->dissolve precipitate Precipitate in non-solvent dissolve->precipitate dry Dry the polymer precipitate->dry

Caption: Workflow for polyester synthesis via melt polycondensation.

Procedure:

  • Preparation:

    • Ensure all glassware is meticulously dried in an oven at 120°C overnight to remove any traces of water, which can hinder the polymerization reaction.

    • In a clean, dry three-neck round-bottom flask, add this compound (1.0 mol equivalent) and 1,4-butanediol (1.1-1.2 mol equivalent). The slight excess of the more volatile diol compensates for any loss during the reaction.[2]

    • Add the catalyst. A typical catalyst loading is 0.05-0.1 mol% relative to the dicarboxylic acid.

  • Esterification Stage:

    • Assemble the reaction apparatus as shown in the diagram.

    • Begin stirring the reaction mixture and purge the system with a gentle stream of nitrogen for 15-20 minutes to create an inert atmosphere.

    • Heat the flask to a temperature of 160-180°C. Water will begin to distill from the reaction mixture as the esterification reaction proceeds.

    • Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-4 hours.

  • Polycondensation Stage:

    • Gradually increase the temperature to 200-240°C.

    • Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg. This helps to remove the remaining water and excess diol, driving the equilibrium towards the formation of high molecular weight polymer.

    • The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester grows. Ensure the mechanical stirrer has sufficient torque to maintain agitation.

    • Continue the reaction under these conditions for another 2-4 hours, or until the desired viscosity is achieved.

  • Isolation and Purification:

    • Remove the heating mantle and allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be removed from the flask while still molten or after cooling by dissolving it in a suitable solvent like chloroform or dichloromethane.

    • To purify the polymer, dissolve it in a minimal amount of a good solvent and precipitate it by slowly adding the solution to a vigorously stirred non-solvent, such as cold methanol.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Section 3: Synthesis of Polyamides via Solution Polycondensation

Solution polycondensation is a suitable method for synthesizing polyamides, especially when the monomers or the resulting polymer have high melting points or are thermally sensitive.[8] This protocol describes the synthesis of a polyamide from this compound and a diamine, such as 1,6-hexanediamine.

Protocol 3.1: Solution Polycondensation of this compound with 1,6-Hexanediamine

Materials:

  • This compound

  • 1,6-Hexanediamine

  • Triphenyl phosphite (TPP)

  • Pyridine (dried over KOH)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Lithium chloride (LiCl)

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Heating mantle with a temperature controller

Workflow Diagram:

Solution_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep1 Dry glassware and reagents prep2 Weigh monomers and reagents prep1->prep2 charge Charge diamine, NMP, LiCl, pyridine prep2->charge dissolve Dissolve under Nitrogen charge->dissolve add_diacid Add diacid dissolve->add_diacid add_tpp Add TPP dropwise add_diacid->add_tpp heat Heat to 100°C add_tpp->heat stir Stir for 3-5 hours heat->stir cool Cool to room temperature stir->cool precipitate Pour into methanol cool->precipitate filter Filter the precipitate precipitate->filter wash Wash with hot water and methanol filter->wash dry Dry the polyamide wash->dry

Caption: Workflow for polyamide synthesis via solution polycondensation.

Procedure:

  • Preparation:

    • Ensure all glassware and reagents are thoroughly dried.

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1,6-hexanediamine (1.0 mol equivalent), anhydrous NMP, LiCl (as a solubilizing agent, ~5% w/v), and pyridine (2.2 mol equivalent).

  • Reaction:

    • Stir the mixture under a nitrogen atmosphere until the diamine and LiCl have completely dissolved.

    • Add this compound (1.0 mol equivalent) to the solution.

    • Slowly add triphenyl phosphite (2.2 mol equivalent) dropwise to the reaction mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 3-5 hours. The solution will become viscous as the polyamide forms.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the viscous polymer solution into a large excess of vigorously stirred methanol to precipitate the polyamide.

    • Collect the fibrous precipitate by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any residual solvent and reagents.

    • Dry the polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

Section 4: Characterization of Polymers Derived from this compound

Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.[9]

Table 1: Key Characterization Techniques

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the polymer, determines monomer composition in copolymers, and can be used for end-group analysis to estimate number-average molecular weight (Mn).[10][11]
Gel Permeation Chromatography (GPC) Determines the molecular weight distribution (Mn, Mw, and polydispersity index - PDI) of the polymer.[10][12]
Differential Scanning Calorimetry (DSC) Measures thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[4][13]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the polymer, confirming the formation of ester or amide linkages.
Protocol 4.1: Sample Preparation for Characterization
  • NMR: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • GPC: Prepare a dilute solution of the polymer (1-2 mg/mL) in a suitable mobile phase (e.g., THF, chloroform) and filter through a 0.22 µm syringe filter before injection.

  • DSC/TGA: Use 5-10 mg of the dry polymer sample. For DSC, a heat-cool-heat cycle is typically employed to erase the thermal history of the material.

Data Interpretation Logic:

Data_Interpretation cluster_data Raw Data cluster_analysis Analysis cluster_properties Inferred Properties NMR_data NMR Spectrum Structure Chemical Structure & Composition NMR_data->Structure GPC_data GPC Chromatogram MWD Molecular Weight & Distribution GPC_data->MWD DSC_data DSC Thermogram Thermal_Trans Tg, Tm, Tc DSC_data->Thermal_Trans TGA_data TGA Curve Thermal_Stab Decomposition Temp. TGA_data->Thermal_Stab Properties Solubility, Crystallinity, Mechanical & Thermal Performance Structure->Properties MWD->Properties Thermal_Trans->Properties Thermal_Stab->Properties

Caption: Logical flow for polymer characterization data interpretation.

Section 5: Concluding Remarks and Future Outlook

This compound represents a valuable, yet under-explored, building block in the polymer chemist's toolbox. Its branched structure offers a straightforward strategy for tuning the properties of polyesters and polyamides, moving away from the semi-crystalline nature often associated with linear aliphatic monomers. The protocols and characterization strategies outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this unique monomer. Future research should focus on systematically investigating the influence of this compound on the properties of a wider range of copolymers and exploring its utility in advanced applications such as drug delivery, tissue engineering, and sustainable materials.

References

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  • Salaryan, P., Ghasemi, D., & Mohseni, M. (2012). Preparation and characterization of polyesters with controlled molecular weight method.
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  • Wei, Z., et al. (2020). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 11(3), 564-574.
  • Habib, A. K., & Karim, S. A. (2021). The Synthesis of a New Aliphatic Polyamide Based on Some Adamantane's Derivatives. International Journal of Drug Delivery Technology, 11(3), 842-845.
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  • Wei, Z., et al. (2020). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 11(3), 564-574.
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  • Canto-Acosta, R. J., et al. (2017). Synthesis and characterization of poly(amideimide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Advances, 7(57), 36041-36051.
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Sources

Application Notes and Protocols for the Polymerization of 2,4-Dimethylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Molecular Architecture for Advanced Polymer Design

In the landscape of polymer science, particularly within the biomedical and pharmaceutical fields, the rational design of monomers is a critical determinant of final polymer properties and performance. 2,4-Dimethylpentanedioic acid, a diprotic acid featuring a five-carbon backbone with methyl groups at the second and fourth positions, presents a unique molecular architecture for the synthesis of novel polyesters.[1] The presence of these methyl branches is anticipated to introduce significant steric hindrance, thereby disrupting chain packing and leading to the formation of amorphous or semi-crystalline polymers with distinct thermal and degradation characteristics. This attribute is of particular interest in drug delivery applications, where amorphous polymer matrices can enhance the solubility and bioavailability of poorly water-soluble drugs.[2]

These application notes provide a comprehensive guide for the utilization of this compound as a monomer in polyester synthesis, with a focus on its potential in the development of biodegradable materials for controlled drug release. The protocols and discussions herein are grounded in the principles of condensation polymerization and an understanding of structure-property relationships in aliphatic polyesters.[3][4]

Causality of Experimental Choices: The Significance of Methyl Branching

The strategic selection of this compound as a monomer is predicated on the predictable influence of its methyl substituents on the resulting polymer's properties. In contrast to linear aliphatic dicarboxylic acids which often yield highly crystalline polyesters, the methyl groups in this compound are expected to:

  • Reduce Crystallinity: The irregular placement of the methyl groups along the polymer backbone will likely inhibit the orderly arrangement of polymer chains, leading to a more amorphous morphology.[5][6] This is a desirable trait for formulating amorphous solid dispersions of crystalline drugs, which can significantly improve their dissolution rates.[2]

  • Modify Thermal Properties: A decrease in crystallinity is typically associated with a lower melting temperature (Tm) and a more prominent glass transition temperature (Tg). The Tg is a critical parameter for the physical stability of amorphous drug formulations.

  • Tune Degradation Rates: The steric hindrance provided by the methyl groups may influence the rate of hydrolytic degradation of the ester bonds. This could offer a means to tailor the drug release profile from a polymer matrix.[7][8] The degradation of the polyester backbone in vivo is a crucial feature that prevents the accumulation of polymer carriers in the body, thereby reducing the risk of long-term toxicity.

  • Enhance Solubility in Organic Solvents: The less ordered structure of amorphous polymers often leads to better solubility in a wider range of organic solvents, which can be advantageous for processing and formulation development.

Polymerization of this compound: A Detailed Protocol for Polyester Synthesis via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a diol, such as 1,4-butanediol, using a two-stage melt polycondensation method. This technique is widely used for the synthesis of aliphatic polyesters and avoids the use of solvents.[9][10]

Materials and Equipment
  • This compound (CAS: 2121-67-7)

  • 1,4-Butanediol (CAS: 110-63-4)

  • Titanium (IV) butoxide (Ti(OBu)4) or other suitable catalyst (e.g., tin(II) 2-ethylhexanoate)

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and a vacuum-tight seal

  • Nitrogen inlet and outlet

  • Distillation condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching <1 mbar

  • Schlenk line for inert atmosphere manipulation

Experimental Workflow Diagram

G cluster_prep Preparation cluster_rxn Reaction cluster_workup Work-up & Purification cluster_char Characterization reagents Weigh Monomers (this compound, 1,4-butanediol) assembly Assemble Glassware reagents->assembly purge Purge with Nitrogen assembly->purge catalyst Add Catalyst purge->catalyst esterification Esterification Stage (e.g., 180°C, N2 atmosphere) Water removal polycondensation Polycondensation Stage (e.g., 220°C, High Vacuum) Butanediol removal esterification->polycondensation catalyst->esterification cool Cool to Room Temperature polycondensation->cool dissolve Dissolve Polymer cool->dissolve precipitate Precipitate in Non-solvent dissolve->precipitate filter_dry Filter and Dry precipitate->filter_dry nmr NMR filter_dry->nmr gpc GPC filter_dry->gpc dsc DSC filter_dry->dsc tga TGA filter_dry->tga

Caption: Workflow for the synthesis and characterization of polyesters from this compound.

Step-by-Step Protocol

1. Preparation:

1.1. Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.

1.2. In the three-neck round-bottom flask, combine this compound and a slight molar excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).

1.3. Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a receiving flask.

1.4. Purge the system with dry nitrogen for at least 30 minutes to remove any residual air and moisture.

2. Esterification Stage:

2.1. While maintaining a slow flow of nitrogen, begin heating the reaction mixture to 180°C with continuous stirring.

2.2. The monomers will melt and react, and water will be produced as a byproduct, which will distill off and be collected in the receiving flask.

2.3. Continue this stage for approximately 2-4 hours, or until the majority of the theoretical amount of water has been collected.

2.4. Cool the reaction mixture to below 100°C and add the catalyst (e.g., 0.05-0.1 mol% of Ti(OBu)4) under a positive pressure of nitrogen.

3. Polycondensation Stage:

3.1. Gradually increase the temperature to 220°C while slowly reducing the pressure to <1 mbar over a period of about 1 hour. This slow reduction in pressure is crucial to prevent excessive foaming of the viscous oligomers.

3.2. The excess 1,4-butanediol will now distill off as the polymerization proceeds and the molecular weight of the polymer increases.

3.3. A noticeable increase in the viscosity of the melt will be observed. The stirring motor may require a higher torque setting to maintain agitation.

3.4. Continue the reaction under high vacuum at 220°C for an additional 4-6 hours. The reaction is considered complete when the desired viscosity is reached, or when no more 1,4-butanediol is distilling.

4. Polymer Isolation and Purification:

4.1. Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere.

4.2. The resulting polymer will be a solid or a highly viscous liquid. Dissolve the polymer in a suitable solvent (e.g., chloroform or dichloromethane).

4.3. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.

4.4. Collect the precipitated polymer by filtration and wash it with fresh non-solvent.

4.5. Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Characterization of the Resulting Polymer

A thorough characterization of the synthesized polyester is essential to understand its properties and suitability for specific applications.

Technique Parameter Measured Expected Outcome for Poly(alkylene 2,4-dimethylpentanedioate)
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure and compositionConfirmation of the polyester structure and determination of the monomer ratio in copolymers.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI)Mn in the range of 10,000-50,000 g/mol with a PDI of 1.5-2.5, typical for polycondensation.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm)A distinct Tg is expected, while the Tm may be broad, suppressed, or absent, indicating an amorphous or semi-crystalline nature.
Thermogravimetric Analysis (TGA) Thermal stabilityOnset of degradation is expected to be above the polymerization temperature, indicating good thermal stability for processing.

Application in Drug Development: A Focus on Amorphous Solid Dispersions

The anticipated amorphous nature of polyesters derived from this compound makes them promising candidates for the formulation of amorphous solid dispersions (ASDs). ASDs are a well-established strategy to improve the oral bioavailability of poorly water-soluble drugs.

Mechanism of Action

G cluster_formulation Formulation cluster_dissolution Dissolution & Absorption crystalline_drug Crystalline Drug High Lattice Energy Low Solubility asd Amorphous Solid Dispersion Drug molecules dispersed in polymer matrix crystalline_drug->asd Co-processing (e.g., hot-melt extrusion, spray drying) amorphous_polymer Amorphous Polymer (from this compound) Disordered Chains amorphous_polymer->asd supersaturated Supersaturated Solution High Drug Concentration asd->supersaturated Rapid Dissolution in GI fluid absorption Enhanced Absorption Increased Bioavailability supersaturated->absorption

Sources

Application Notes and Protocols for the Quantification of 2,4-Dimethylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,4-Dimethylpentanedioic Acid Quantification

This compound (CAS: 2121-67-7), also known as 2,4-dimethylglutaric acid, is a branched-chain dicarboxylic acid.[1][2] Its structure consists of a five-carbon backbone with methyl groups at the second and fourth positions.[1] While its specific biological roles are an emerging area of research, related branched-chain dicarboxylic acids are known to be involved in certain metabolic pathways, and in some cases, are associated with inborn errors of metabolism.[3][4][5] Furthermore, esters of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties, suggesting that the parent acid could be a key analyte in pharmaceutical research and development.[6]

Accurate and precise quantification of this compound in various matrices, particularly biological fluids like urine and plasma, is crucial for advancing our understanding of its metabolic significance and for pharmacokinetic studies of related therapeutic agents. This application note provides detailed analytical protocols for the quantification of this compound using two powerful and widely accessible techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals. It offers not just step-by-step methodologies but also delves into the rationale behind experimental choices to empower users to adapt and validate these protocols for their specific applications.

Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of dicarboxylic acids, a derivatization step is essential to convert this compound into a more volatile form suitable for GC analysis. Two common and effective derivatization approaches are silylation and esterification.

Rationale for Derivatization in GC-MS Analysis

Direct analysis of polar compounds like this compound by GC is challenging due to their low volatility and tendency to interact with the stationary phase of the GC column, leading to poor peak shape and low sensitivity. Derivatization addresses this by replacing the active hydrogens in the carboxylic acid groups with less polar, more volatile moieties.[7]

  • Silylation: This process replaces the acidic protons of the carboxyl groups with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective, and their byproducts are volatile, minimizing interference in the chromatogram.[7]

  • Esterification: This method converts the carboxylic acids into their corresponding esters (e.g., methyl or butyl esters), which are significantly more volatile.

This protocol will focus on silylation with BSTFA as it is a widely used and highly effective method for the derivatization of organic acids.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Fluid (e.g., Urine) IS_Addition Add Internal Standard Sample->IS_Addition Extraction Liquid-Liquid or Solid-Phase Extraction IS_Addition->Extraction Drying Evaporate to Dryness Extraction->Drying Derivatization Add BSTFA + 1% TMCS & Pyridine Drying->Derivatization Heating Heat at 70°C for 60 min Derivatization->Heating Injection Inject into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Fluid (e.g., Plasma) IS_Addition Add Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Sources

Application Note: Quantitative Analysis of 2,4-Dimethylpentanedioic Acid in Complex Matrices via GC-MS with Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and detailed protocol for the analysis of 2,4-dimethylpentanedioic acid, also known as 2,4-dimethylglutaric acid, using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization procedure. Due to its dicarboxylic acid nature, this compound exhibits low volatility and is not directly amenable to GC-MS analysis.[1][2] This guide provides a comprehensive, step-by-step methodology for converting this compound into its more volatile and thermally stable trimethylsilyl (TMS) ester derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). We will delve into the rationale behind the chosen derivatization strategy, optimal GC-MS parameters, and the expected fragmentation patterns of the resulting derivative, providing researchers, scientists, and drug development professionals with a reliable method for the quantification of this important branched-chain dicarboxylic acid.

Introduction: The Significance of this compound Analysis

This compound is a branched-chain dicarboxylic acid that can serve as an intermediate in various organic syntheses, including the production of polymers and pharmaceuticals.[3] Its analysis is crucial for process monitoring, quality control, and in metabolic studies where the profiling of organic acids is of interest. The presence of two polar carboxyl groups renders the molecule non-volatile, making direct GC analysis challenging due to poor peak shape and thermal degradation.[1][4]

To overcome these analytical hurdles, a derivatization step is essential.[5] Silylation is a widely employed technique that replaces the active hydrogen atoms of polar functional groups with a trimethylsilyl (TMS) group.[6][7] This process effectively reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic separation and detection.[6][7] Among various silylating agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile reagent for derivatizing carboxylic acids.[8][9] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to BSTFA to enhance its reactivity, especially with sterically hindered compounds.[10]

This application note provides a field-proven protocol for the silylation of this compound with BSTFA containing 1% TMCS, followed by its quantification using GC-MS.

Materials and Reagents

  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Sample matrix (e.g., reaction mixture, biological fluid extract)

  • Glassware: 2 mL screw-cap vials with PTFE-lined septa, pipettes, etc.

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Sample Preparation

For complex matrices such as biological fluids, a preliminary extraction is necessary to isolate the organic acids. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. The final extract should be evaporated to dryness under a gentle stream of nitrogen before proceeding with derivatization. It is crucial to ensure the sample is anhydrous, as moisture can deactivate the silylating reagent.[9]

Silylation Derivatization Protocol

This protocol is designed for a dried sample residue.

  • Reconstitution: To the dried sample extract or a known amount of this compound standard in a 2 mL autosampler vial, add 100 µL of anhydrous pyridine. Vortex briefly to dissolve the residue. Pyridine acts as a solvent and an acid scavenger.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to ensure complete derivatization.[10]

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven.[1] The elevated temperature facilitates the derivatization of the dicarboxylic acid.[10]

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. No further work-up is typically required as the by-products of the BSTFA reaction are volatile and generally do not interfere with the chromatography.[2]

Below is a visual representation of the derivatization and analysis workflow.

Derivatization_Workflow Figure 1: Derivatization and GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Extraction Extraction & Drying (if necessary) Sample->Extraction Dried_Sample Dried Residue Add_Reagents Add Pyridine and BSTFA + 1% TMCS Dried_Sample->Add_Reagents Heat Heat at 70°C for 60 min Add_Reagents->Heat GC_Injection Inject into GC-MS Heat->GC_Injection Data_Analysis Data Acquisition & Analysis GC_Injection->Data_Analysis

Caption: Workflow for the analysis of this compound.

GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 280°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Expected Results and Discussion

Chromatographic Separation

Under the specified GC conditions, the bis(trimethylsilyl) ester of this compound is expected to elute as a sharp, symmetrical peak. The derivatization process significantly reduces the polarity of the analyte, leading to excellent peak shape and resolution from other components in the sample matrix.

Mass Spectral Fragmentation

The electron ionization mass spectrum of the bis(trimethylsilyl) derivative of this compound is anticipated to exhibit characteristic fragmentation patterns for silylated dicarboxylic acids. The molecular ion (M+) is expected to be observed, albeit at a low abundance.

The molecular weight of this compound (C7H12O4) is 160.17 g/mol . The addition of two TMS groups (-Si(CH3)3) and the removal of two acidic protons results in a molecular weight of 304.5 g/mol for the derivatized molecule (C13H28O4Si2).

Key expected fragments include:

  • [M-15]+ (m/z 289): Loss of a methyl group (-CH3) from one of the TMS moieties, a very common fragmentation for TMS derivatives.

  • [M-117]+ (m/z 187): Loss of a trimethylsilyl carboxylate group (-COOTMS).

  • m/z 147: A characteristic fragment of bis-silylated compounds, corresponding to [(CH3)3Si-O=Si(CH3)2]+.

  • m/z 73: The base peak in many TMS derivative spectra, representing the trimethylsilyl cation [(CH3)3Si]+.

The fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway Figure 2: Proposed EI Fragmentation of bis(TMS)-2,4-dimethylpentanedioic acid cluster_mol Molecular Ion cluster_frags Key Fragments Mol_Ion [M]+. m/z 304 M_15 [M-15]+ m/z 289 Mol_Ion->M_15 -CH3 M_117 [M-117]+ m/z 187 Mol_Ion->M_117 -COOTMS Frag_147 [(CH3)3Si-O=Si(CH3)2]+ m/z 147 M_15->Frag_147 -C7H12O2 Frag_73 [(CH3)3Si]+ m/z 73 M_117->Frag_73 -C7H12O2

Caption: Proposed fragmentation of derivatized this compound.

For quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed using the characteristic and abundant ions (e.g., m/z 289, 187, and 147) to enhance sensitivity and selectivity.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the GC-MS analysis of this compound. The silylation derivatization with BSTFA is highly effective in converting the polar dicarboxylic acid into a volatile derivative suitable for gas chromatography. This method offers high sensitivity and selectivity, making it applicable to a wide range of research and industrial settings, including pharmaceutical development, quality control, and metabolomics.

References

  • Restek. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), Vial, 25 g. Available from: [Link]

  • Day, R. J., Forbes, A. L., & Hercules, D. M. (1981). Laser Desorption Mass Spectrometry of Some Organic Acids. Spectroscopy Letters, 14(10), 703-727.
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  • NIH. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Available from: [Link]

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  • PubChem. (2R,4S)-2,4-dimethylpentanedioic acid | C7H12O4 | CID 6951004. Available from: [Link]

  • PubChem. 2,4-Dimethylglutaric acid | C7H12O4 | CID 97870. Available from: [Link]

  • PubMed Central. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Available from: [Link]

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Application Notes and Protocols for the Analysis of Dicarboxylic Acids: A Guide to Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Dicarboxylic Acids

Dicarboxylic acids, organic compounds characterized by two carboxyl functional groups, are pivotal in a vast array of biological and industrial processes.[1] Their accurate quantification is essential in fields ranging from clinical diagnostics, where they can serve as biomarkers for metabolic disorders, to environmental monitoring and the quality control of industrial polymers.[2][3][4] However, the inherent physicochemical properties of dicarboxylic acids—high polarity, low volatility, and propensity for thermal degradation—present significant analytical challenges.[5][6] Effective sample preparation is therefore not merely a preliminary step but the cornerstone of reliable and reproducible analysis. This guide provides a comprehensive overview of robust sample preparation techniques, focusing on the principles, detailed protocols, and the rationale behind experimental choices to empower researchers, scientists, and drug development professionals.

Pillar 1: Foundational Sample Preparation Strategies

The primary objectives of sample preparation for dicarboxylic acid analysis are to isolate the analytes from complex matrices, eliminate interfering substances, and concentrate them to levels amenable to instrumental detection. The most prevalent and effective techniques to achieve these goals are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE): A Classic Approach to Purification

LLE is a fundamental technique that partitions compounds between two immiscible liquid phases based on their differential solubility.[5][7] For dicarboxylic acids, acid-base extraction is a particularly powerful variant that leverages the ionizable nature of the carboxyl groups.[5][8]

The Principle of Acid-Base Extraction:

The core principle lies in manipulating the pH of the aqueous sample to control the ionization state of the dicarboxylic acids. In an acidic environment, the carboxyl groups are protonated, rendering the molecule neutral and more soluble in an organic solvent. Conversely, in a basic environment, the carboxyl groups are deprotonated, forming a charged carboxylate salt that is preferentially soluble in the aqueous phase. This reversible transition allows for a highly selective extraction process.[5][8]

Experimental Protocol: Acid-Base Extraction of Dicarboxylic Acids from Aqueous Samples

Objective: To extract dicarboxylic acids from a complex aqueous matrix (e.g., urine, plasma, environmental water samples) into an organic solvent.

Materials:

  • Sample containing dicarboxylic acids

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Organic extraction solvent (e.g., methyl-tert-butyl ether (MTBE), ethyl acetate)[9][10]

  • Anhydrous sodium sulfate

  • pH indicator strips or pH meter

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Acidification:

    • Place a known volume of the aqueous sample into a separatory funnel.

    • Acidify the sample to a pH of approximately 2 by adding 1M HCl dropwise. Monitor the pH using a pH meter or indicator strips. This ensures the dicarboxylic acids are in their protonated, non-ionic form.[5]

  • Organic Solvent Extraction:

    • Add an equal volume of the chosen organic solvent (e.g., MTBE) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. This facilitates the partitioning of the neutral dicarboxylic acids into the organic phase.

    • Allow the layers to separate completely. The denser layer (typically aqueous) will be at the bottom.

  • Phase Separation:

    • Carefully drain the lower aqueous layer and discard it.

    • Collect the upper organic layer, which now contains the dicarboxylic acids.

  • Drying the Organic Extract:

    • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

    • Swirl gently and allow it to stand for a few minutes. The sodium sulfate will clump together as it absorbs water.

    • Decant or filter the dried organic extract into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent under a gentle stream of nitrogen gas at a slightly elevated temperature (e.g., 40°C).

    • Reconstitute the dried residue in a small, known volume of a suitable solvent for the intended analytical technique (e.g., mobile phase for HPLC, derivatization solvent for GC).

Diagram of the Liquid-Liquid Extraction Workflow:

LLE_Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase A Aqueous Sample B Acidify (pH ~2) (Protonates Dicarboxylic Acids) A->B C Add Organic Solvent B->C D Mix and Separate Phases C->D F Organic Layer (Contains Dicarboxylic Acids) D->F E Aqueous Layer (Discard) G Dry with Na2SO4 F->G H Evaporate Solvent G->H I Reconstitute for Analysis H->I

Caption: Workflow for Liquid-Liquid Extraction of Dicarboxylic Acids.

Solid-Phase Extraction (SPE): A More Selective and Automated Approach

SPE is a powerful and versatile sample preparation technique that utilizes a solid sorbent to selectively adsorb analytes from a liquid sample.[11] It offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and amenability to automation.[11] For dicarboxylic acids, ion-exchange SPE is a commonly employed strategy.

The Principle of Ion-Exchange SPE:

Ion-exchange SPE separates molecules based on their charge. For dicarboxylic acids, a weak anion exchange (WAX) sorbent is often used. At an appropriate pH, the carboxyl groups of the dicarboxylic acids are deprotonated (negatively charged) and bind to the positively charged functional groups of the WAX sorbent. Interfering neutral or positively charged compounds pass through the column and are discarded. The retained dicarboxylic acids can then be selectively eluted by changing the pH or increasing the ionic strength of the eluting solvent.

Experimental Protocol: Solid-Phase Extraction of Dicarboxylic Acids using a Weak Anion Exchange (WAX) Sorbent

Objective: To isolate and concentrate dicarboxylic acids from a biological fluid (e.g., plasma, serum) using SPE.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridge

  • Sample containing dicarboxylic acids (e.g., plasma)

  • Conditioning solvent (e.g., methanol)

  • Equilibration buffer (e.g., water or a low ionic strength buffer at a specific pH)

  • Wash buffer (e.g., water or a mild organic solvent)

  • Elution solvent (e.g., an acidic solution like formic acid in methanol)

  • SPE manifold

  • Collection tubes

Procedure:

  • Sorbent Conditioning:

    • Pass 1-2 column volumes of methanol through the WAX cartridge to activate the sorbent. This wets the stationary phase and ensures consistent interaction with the sample.

  • Sorbent Equilibration:

    • Pass 1-2 column volumes of the equilibration buffer (e.g., water) through the cartridge. This prepares the sorbent for sample loading by creating a chemical environment similar to the sample matrix.

  • Sample Loading:

    • Pre-treat the sample as necessary (e.g., protein precipitation for plasma samples).[12]

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, controlled flow rate (e.g., 1-2 drops per second). The dicarboxylic acids will be retained on the sorbent.

  • Washing:

    • Pass 1-2 column volumes of the wash buffer through the cartridge to remove any weakly bound interfering compounds. This step is critical for improving the selectivity of the extraction.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Pass 1-2 column volumes of the elution solvent through the cartridge. The acidic nature of the elution solvent protonates the dicarboxylic acids, neutralizing their charge and releasing them from the WAX sorbent.

  • Post-Elution Processing:

    • The collected eluate can be directly analyzed or subjected to further processing, such as solvent evaporation and reconstitution in a suitable solvent.

Diagram of the Solid-Phase Extraction Workflow:

SPE_Workflow A Condition Sorbent (e.g., Methanol) B Equilibrate Sorbent (e.g., Water) A->B C Load Sample (Dicarboxylic Acids Retained) B->C D Wash Sorbent (Remove Interferences) C->D E Elute Analytes (e.g., Acidic Solvent) D->E F Collect Eluate for Analysis E->F

Caption: General Workflow for Solid-Phase Extraction of Dicarboxylic Acids.

Pillar 2: The Necessity of Derivatization for Chromatographic Analysis

Due to their low volatility and high polarity, direct analysis of dicarboxylic acids by Gas Chromatography (GC) is generally not feasible.[13][14] Even for High-Performance Liquid Chromatography (HPLC), derivatization can significantly improve chromatographic separation and detection sensitivity.[2][15] Derivatization involves chemically modifying the analyte to create a derivative with more favorable analytical properties.[6]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of dicarboxylic acids.[12][15] The two most common derivatization approaches are silylation and esterification.[14][16]

Silylation: This process replaces the active hydrogen atoms of the carboxyl groups with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent that provides high conversion efficiency and produces derivatives that can be directly injected into the GC system.[14][16] Silylation is particularly effective for a broad range of polar compounds.[14]

Esterification: This method converts the carboxylic acid groups into their corresponding esters, which are more volatile. Common esterification reagents include BF3/alcohol mixtures or butanolic HCl.[9][10][16] Butyl esters are often preferred as they are less volatile than methyl esters, reducing the risk of sample loss.[14]

Comparison of Derivatization Techniques for GC-MS

Derivatization MethodReagent ExampleAdvantagesDisadvantages
Silylation BSTFAHigh conversion efficiency, suitable for a wide range of polar compounds, direct injection.[14]Derivatives can be sensitive to moisture.
Esterification BF3/ButanolProduces less volatile derivatives (butyl esters), reducing sample loss.[14]Can be a more complex and time-consuming procedure.

Experimental Protocol: Silylation of Dicarboxylic Acids for GC-MS Analysis

Objective: To derivatize extracted dicarboxylic acids for analysis by GC-MS.

Materials:

  • Dried extract containing dicarboxylic acids

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable solvent)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reagent Preparation:

    • Prepare the derivatization reagent by mixing BSTFA (with 1% TMCS) and pyridine in a suitable ratio (e.g., 1:1 v/v).

  • Derivatization Reaction:

    • To the dried sample extract, add a known volume (e.g., 50-100 µL) of the derivatization reagent.

    • Seal the vial tightly and vortex briefly to ensure thorough mixing.

    • Heat the mixture at a specific temperature and for a defined time (e.g., 70°C for 30 minutes) to drive the reaction to completion.

  • Analysis:

    • Cool the vial to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system.

Derivatization for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While direct analysis of dicarboxylic acids by LC-MS/MS is possible, derivatization can enhance ionization efficiency and improve chromatographic retention, leading to increased sensitivity and selectivity.[2][12] A common strategy involves esterification to form derivatives that are more amenable to reverse-phase chromatography and electrospray ionization.[9][10] For instance, derivatization with butanolic HCl to form dibutyl esters has been successfully employed for the analysis of methylmalonic acid.[9][10] Another approach is charge reversal derivatization, which can reduce unwanted ionic interactions with the stationary phase and improve separation.[2]

Pillar 3: Method Validation and Quality Control

The validation of an analytical method is crucial to ensure that the data generated is accurate, reliable, and reproducible.[17][18] Key validation parameters for dicarboxylic acid analysis include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[17]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[17]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[17][19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]

Performance Characteristics of Validated Methods

The following table summarizes typical performance characteristics for the analysis of dicarboxylic acids using different techniques, providing a benchmark for method validation.

Analytical TechniqueDerivatizationLinearity (r²)Precision (RSD%)LOQ
GC-MS Silylation (BSTFA)> 0.99≤ 10%[16]≤ 2 ng/m³ (for aerosols)[16]
GC-MS Esterification (BF3/alcohol)> 0.99≤ 15%[16]≤ 4 ng/m³ (for aerosols)[16]
LC-MS/MS Esterification (Butanolic HCl)> 0.99≤ 7.5%[9][10]0.1 µmol/L[9][10]
HPLC-UV None> 0.995[13]Typically < 5%Analyte dependent

Conclusion: A Pathway to Accurate Dicarboxylic Acid Analysis

The successful analysis of dicarboxylic acids is critically dependent on a well-designed and executed sample preparation strategy. This guide has outlined the fundamental principles and detailed protocols for liquid-liquid extraction, solid-phase extraction, and essential derivatization techniques. By understanding the causality behind each experimental choice—from pH adjustment in LLE to the selection of a derivatizing agent for GC-MS—researchers can develop and validate robust analytical methods. The integration of these techniques, coupled with a thorough understanding of method validation principles, will empower scientists to generate high-quality, reliable data in their respective fields of study.

References

  • Pietrogrande, M. C., Bacco, D., & Chiurato, L. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of Mass Spectrometry, 46(6), 555-563. [Link]

  • Kushnir, M. M., Komaromy-Hiller, G., Shushan, B., Urry, F. M., & Roberts, W. L. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002. [Link]

  • Kushnir, M. M., Komaromy-Hiller, G., Shushan, B., Urry, F. M., & Roberts, W. L. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed. [Link]

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  • MDPI. (2022). Application of Extraction and Determination Based on Deep Eutectic Solvents in Different Types of Environmental Samples. MDPI. [Link]

  • Reyhanitash, E., Brouwer, T., van der Wielen, L. A. M., & Schuur, B. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. Semantic Scholar. [Link]

  • MDPI. (2024). An Ecologically Sustainable Approach to Solid-Phase Microextraction Techniques Using Deep Eutectic Solvents. MDPI. [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

  • Wang, Y., et al. (2022). The progress and challenges in dicarboxylation with CO2. ResearchGate. [Link]

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  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Wikipedia. (n.d.). Dicarboxylic acid. Wikipedia. [Link]

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Application Note & Protocols: Enzymatic Synthesis of Polyesters via Polycondensation of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift to Greener Polymer Chemistry

Polyesters are a cornerstone of modern materials science, with applications ranging from biomedical devices and drug delivery systems to packaging and textiles.[1] Traditionally, their synthesis relies on chemical catalysis at high temperatures (180-280°C), often employing metal catalysts that can result in toxic residues and undesirable side reactions.[1][2][3] In recent years, enzymatic catalysis has emerged as a powerful and sustainable alternative, aligning with the principles of "green chemistry".[4][5] This approach utilizes enzymes, typically lipases, to catalyze polymerization under significantly milder conditions, offering remarkable chemo-, regio-, and enantio-selectivity.[4][5][6]

The advantages are compelling: reduced energy consumption, elimination of toxic metal contaminants, enhanced biocompatibility of the final product, and the ability to polymerize monomers that are sensitive to high temperatures.[1][7] This application note provides a comprehensive guide to the enzymatic synthesis of polyesters from dicarboxylic acids, detailing the underlying mechanisms, critical reaction parameters, and field-proven laboratory protocols.

The Biocatalyst of Choice: Candida antarctica Lipase B (CALB)

While various lipases can catalyze polyester synthesis, Lipase B from the yeast Candida antarctica (CALB) is the most widely studied and effective biocatalyst for this purpose.[8] It is most commonly used in its immobilized form, commercially known as Novozym® 435, where the enzyme is physically adsorbed onto a macroporous acrylic resin.[2][9]

Why CALB is so effective:

  • High Catalytic Activity: CALB exhibits exceptional efficiency in catalyzing ester bond formation in non-aqueous environments.

  • Broad Substrate Specificity: It accepts a wide range of dicarboxylic acids and diols as substrates, allowing for the synthesis of diverse polyester structures.[10]

  • Thermal Stability: Immobilization significantly enhances its stability at the elevated temperatures (typically 60-95°C) required for polymerization.[1]

  • Reusability: As a heterogeneous catalyst, Novozym 435 can be easily recovered by simple filtration and reused for multiple reaction cycles, improving process economics.[9]

Enzyme NameCommon SourceTypical Form
Lipase B Candida antarcticaImmobilized (e.g., Novozym 435)[2][9]
Lipase Pseudomonas cepaciaImmobilized or free
Lipase Rhizomucor mieheiImmobilized (e.g., Lipozyme IM)[10]
Lipase Porcine PancreasLyophilized powder[11]

Reaction Mechanism: Enzyme-Catalyzed Polycondensation

The enzymatic synthesis of polyesters from dicarboxylic acids and diols is a step-growth polycondensation reaction.[1] Unlike its role in nature where it hydrolyzes esters, under low-water conditions, the lipase's catalytic action is reversible, favoring the formation of ester bonds.[1][4] The mechanism proceeds via an "acyl-enzyme intermediate".

The catalytic site of CALB contains a catalytic triad of amino acids (Serine, Histidine, and Aspartate).[2] The process can be summarized in the following steps:

  • Acylation: The serine hydroxyl group in the enzyme's active site attacks one of the carbonyl carbons of the dicarboxylic acid monomer.

  • Intermediate Formation: This forms a tetrahedral intermediate which then collapses to form an acyl-enzyme complex, releasing a molecule of water.

  • Deacylation: A hydroxyl group from a diol monomer then attacks the carbonyl carbon of the acyl-enzyme complex.

  • Ester Bond Formation: This second tetrahedral intermediate collapses, forming the ester bond of a new dimer and regenerating the free enzyme.

This cycle repeats, with the growing oligomer/polymer chains acting as substrates, to extend the polyester chain.

G cluster_1 Step 2: Deacylation & Chain Growth Enzyme Enzyme (Ser-OH) Complex1 Acyl-Enzyme Intermediate (Enzyme-Ser-O-CO-R-COOH) Enzyme->Complex1 Diacid Dicarboxylic Acid (HOOC-R-COOH) Diacid->Complex1 Water H₂O Complex1->Water Complex1_ref Acyl-Enzyme Intermediate Diol Diol (HO-R'-OH) Complex2 Ester Bond Formation Diol->Complex2 Dimer Dimer (HO-R'-OOC-R-COOH) Complex2->Dimer Enzyme_regen Enzyme (Ser-OH) Complex2->Enzyme_regen Enzyme_regen->Enzyme

Caption: Lipase-catalyzed polycondensation mechanism.

Optimizing the Synthesis: Critical Reaction Parameters

The success of the enzymatic polymerization, particularly achieving a high molecular weight, depends on the careful control of several parameters. The primary goal is to shift the reaction equilibrium towards polymer formation.

ParameterEffect on PolymerizationRationale & Causality
Temperature Increasing temperature (typically 60-95°C) increases the reaction rate.[12]Enhances enzyme kinetics and monomer solubility/mobility. However, temperatures above the enzyme's optimum can lead to denaturation and loss of activity.
Byproduct Removal Crucial for high molecular weight.The reaction produces water or alcohol. Removing this byproduct via vacuum or azeotropic distillation drives the equilibrium toward the products (polyester), as per Le Chatelier's principle.[1]
Solvent System Affects enzyme activity and byproduct removal.Solvent-free (in bulk): Environmentally friendly and results in high monomer concentration.[13] Organic Solvents: Can aid in dissolving monomers and azeotropically removing water (e.g., toluene, diphenyl ether).[1] Hydrophobic solvents generally favor polymerization.[14]
Monomer Reactivity Activated dicarboxylic esters yield higher molecular weights than free acids.Using divinyl or diethyl esters of the dicarboxylic acid produces vinyl alcohol or ethanol as byproducts, which are more volatile and easier to remove than water, thus shifting the equilibrium more effectively.[3][15]
Monomer Chain Length Can influence reaction rates and polymer properties.Studies have shown that lipases may exhibit preferences for certain dicarboxylic acid and diol chain lengths, with long-chain monomers often reacting faster.[1][13]
Enzyme Concentration Higher concentration can increase the reaction rate.Typically 5-10% by weight of monomers is used.[2] Excessive amounts offer diminishing returns and increase costs.

Experimental Protocols

The following protocols provide step-by-step methodologies for common enzymatic polyester synthesis workflows.

Protocol 1: Solvent-Free Polycondensation of Adipic Acid and 1,8-Octanediol

This protocol describes a straightforward, environmentally friendly synthesis in bulk, which is ideal for monomers that form a molten phase at the reaction temperature.

Materials:

Reagent Molar Mass ( g/mol ) Amount (Example) Moles (mmol)
Adipic Acid 146.14 1.46 g 10
1,8-Octanediol 146.23 1.46 g 10

| Novozym 435 (CALB) | N/A | ~290 mg | N/A |

Workflow Diagram:

G A 1. Add Monomers & Enzyme to reaction flask B 2. Heat to 90°C under Nitrogen flow A->B Initial Phase C 3. Apply Vacuum (e.g., <1 mbar) Maintain for 24-48h B->C Polymerization Phase (Byproduct Removal is Key) D 4. Cool & Dissolve (in Chloroform/THF) C->D Reaction Complete E 5. Purify Polymer Filter enzyme, precipitate in cold methanol D->E Isolation F 6. Dry & Characterize (GPC, NMR, DSC) E->F

Caption: General workflow for enzymatic polyester synthesis.

Step-by-Step Procedure:

  • Preparation: Add adipic acid (1.46 g, 10 mmol), 1,8-octanediol (1.46 g, 10 mmol), and Novozym 435 (~10% of total monomer weight, ~290 mg) to a 50 mL two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet/outlet.

  • Initial Melt & Oligomerization: Place the flask in an oil bath preheated to 90°C. Purge the system with a slow stream of nitrogen for 30 minutes to remove air and surface moisture while stirring. The monomers should melt and form a clear, homogenous liquid.

  • Polycondensation under Vacuum: After the initial phase, connect the flask to a high-vacuum line. Reduce the pressure gradually to less than 1 mbar. The removal of water, the byproduct of the condensation, will be visible as bubbling.

    • Expert Tip: A gradual application of vacuum prevents bumping of the viscous reaction mixture.

  • Reaction Monitoring: Continue the reaction under vacuum at 90°C for 24 to 48 hours. The viscosity of the mixture will increase significantly as the polymer chains grow.

  • Purification: Cool the reaction vessel to room temperature. Dissolve the highly viscous or solid product in a suitable solvent, such as chloroform or tetrahydrofuran (THF).

  • Enzyme Removal: Filter the solution to recover the immobilized Novozym 435. The enzyme can be washed with the solvent, dried, and stored for reuse.

  • Polymer Precipitation: Slowly pour the filtered polymer solution into a beaker containing cold methanol (at least 10x the volume of the polymer solution) under vigorous stirring. The polyester will precipitate as a white solid.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 30-40°C until a constant weight is achieved.

  • Characterization: Analyze the final polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.[16]

Protocol 2: Two-Stage Synthesis using Diethyl Succinate in Diphenyl Ether

This advanced protocol uses a diacid ester and a high-boiling-point solvent to facilitate byproduct removal and achieve higher molecular weights.[17][18]

Materials:

Reagent Molar Mass ( g/mol ) Amount (Example) Moles (mmol)
Diethyl Succinate 174.19 1.74 g 10
1,4-Butanediol 90.12 0.90 g 10
Novozym 435 (CALB) N/A ~260 mg N/A

| Diphenyl Ether | 170.21 | ~10 mL | N/A |

Step-by-Step Procedure:

  • Setup: In a reaction vessel suitable for vacuum, combine diethyl succinate (1.74 g, 10 mmol), 1,4-butanediol (0.90 g, 10 mmol), Novozym 435 (~10% w/w), and diphenyl ether (~10 mL).

  • Stage 1: Oligomerization: Heat the mixture to 80°C under a gentle nitrogen flow for 2-4 hours. This initial stage allows for the formation of low molecular weight oligomers and the removal of the ethanol byproduct begins.

    • Rationale: Starting at a lower temperature protects the enzyme and controls the initial reaction rate.

  • Stage 2: Polycondensation: Increase the temperature to 90-95°C and apply a high vacuum (<1 mbar). The solvent (diphenyl ether) will not be removed under these conditions, but the lower-boiling ethanol byproduct will be efficiently evacuated, driving the polymerization forward.

  • Reaction & Purification: Maintain these conditions for 48-72 hours.[18] Follow steps 5-9 from Protocol 1 for purification and characterization. The use of chloroform is recommended for dissolution, followed by precipitation in cold methanol.[17]

Conclusion and Outlook

Enzymatic synthesis represents a significant advancement in polyester production, offering a sustainable, mild, and highly selective alternative to conventional methods.[7] By understanding the catalytic mechanism of lipases like CALB and carefully controlling reaction parameters such as temperature and byproduct removal, researchers can reproducibly synthesize a wide array of polyesters with tailored properties. The protocols outlined here provide a robust foundation for scientists and professionals to leverage this green technology for applications in drug development, tissue engineering, and the creation of novel biodegradable materials.

References

  • Recent Advances in the Enzymatic Synthesis of Polyester. (2022). MDPI. [Link]

  • Lipase-catalyzed polyester synthesis – A green polymer chemistry. (2010). Proceedings of the Japan Academy, Series B. [Link]

  • Synthesis of novel polyurethane polyesters using the enzyme Candida antarctica lipase B. (2011). Green Chemistry. [Link]

  • Candida antarctica Lipase B Chemically Immobilized on Epoxy-Activated Micro- and Nanobeads: Catalysts for Polyester Synthesis. (2009). Biomacromolecules. [Link]

  • Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. (2013). Catalysis Letters. [Link]

  • Candida antarctica lipase B-catalyzed synthesis of polyesters: starting from ketones via a tandem BVO/ROP process. (2014). RSC Advances. [Link]

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  • Lipase-catalyzed polyester synthesis--a green polymer chemistry. (2010). PubMed. [Link]

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  • Synthesis, Characterization, and Enzymatic Degradation Studies on Novel Network Aliphatic Polyesters. (1998). Macromolecules. [Link]

  • Enzymatic Synthesis of Polyesters from Lactones, Dicarboxylic Acid Divinyl Esters, and Glycols through Combination of Ring-Opening Polymerization and Polycondensation. (2000). Biomacromolecules. [Link]

  • Characterization of Aliphatic Polyesters Synthesized via Enzymatic Ring-Opening Polymerization in Ionic Liquids. (2018). MDPI. [Link]

  • Enzymatic polymerization to polyesters in nonaqueous solvents. (2019). PubMed. [Link]

  • Enzymatic synthesis of polyesters from lactones, dicarboxylic acid divinyl esters, and glycols through combination of ring-opening polymerization and polycondensation. (2000). PubMed. [Link]

  • Enzymatic synthesis of polyesters. (1999).
  • Enzymatic Synthesis of Various Aromatic Polyesters in Anhydrous Organic Solvents. (2025). MDPI. [Link]

  • Enzymatic Synthesis and Characterization of Thermosensitive Polyester with Pendent Ketoprofen. (2015). MDPI. [Link]

  • Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. (2024). PMC. [Link]

  • Enzymatic polyesterification in organic media. Enzyme-catalyzed synthesis of linear polyesters. I. Condensation polymerization of linear hydroxyesters. II. Ring-opening polymerization of ??-caprolactone. (1993). ResearchGate. [Link]

  • Synthesis, Characterization, and Enzymatic Degradation of Novel Regular Network Aliphatic Polyesters Based on Pentaerythritol. (1997). Macromolecules. [Link]

  • ENZYME-CATALYZED POLYESTER SYNTHESIS. (2022). JKU ePUB. [Link]

  • Enzyme-Catalyzed Synthesis of Polyesters. (2022). Encyclopedia.pub. [Link]

  • Special Issue on “Enzymatic Synthesis and Characterization of Polymers”. (2023). WUR eDepot. [Link]

  • Enzymatic synthesis and characterization of new copolyesters based on ɛ-caprolactone and a carbohydrate lactone. (2013). ResearchGate. [Link]

  • Environmentally benign synthesis of saturated and unsaturated aliphatic polyesters via enzymatic polymerization of biobased monomers derived from renewable resources. (2015). University of Groningen. [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. (2017). ResearchGate. [Link]

  • Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • Recent Advances in the Enzymatic Synthesis of Polyester. (2022). ResearchGate. [Link]

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Protocol and Application Notes for the Synthesis of Dialkyl 2,4-Dimethylpentanedioate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

This document provides a comprehensive guide to the synthesis of dialkyl 2,4-dimethylpentanedioate, a diester with applications as a plasticizer, a precursor in pharmaceutical manufacturing, and a building block in organic synthesis.[1] The protocol is centered around the Fischer-Speier esterification, a robust and classical method for converting carboxylic acids to esters.

This guide is structured to provide not just a procedural checklist, but a deep understanding of the reaction's principles, the rationale behind each step, and the necessary techniques for validation and characterization, ensuring a reproducible and successful synthesis.

Foundational Principles of the Reaction

The esterification of 2,4-dimethylpentanedioic acid is a classic example of the Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3] Understanding the mechanism and equilibrium dynamics is critical for optimizing the reaction yield.

1.1. The Reaction Mechanism

The reaction proceeds through a series of reversible steps, initiated by the protonation of a carbonyl oxygen on the dicarboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[4][5]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[4][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst.[6]

This process occurs at both carboxylic acid sites of the this compound to form the desired diester.

1.2. Managing the Equilibrium

Fischer esterification is a reversible process, meaning the reaction can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[3][7][8] To achieve a high yield of the ester, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's Principle. This is accomplished through two primary strategies:

  • Use of Excess Reactant: The reaction is typically performed using a large excess of the alcohol, which serves as both a reactant and the solvent.[3][9] This high concentration of a reactant drives the equilibrium to the right.

  • Removal of Water: As water is a product, its removal from the reaction mixture will also shift the equilibrium towards the formation of the ester.[4][10] This can be achieved using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene, or by using a dehydrating agent like the concentrated sulfuric acid catalyst itself.[8][10]

Experimental Protocol: Synthesis of Dimethyl 2,4-Dimethylpentanedioate

This protocol details the synthesis of the dimethyl ester as a representative example. The procedure can be adapted for other simple primary or secondary alcohols (e.g., ethanol, propanol).

2.1. Materials and Equipment

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (approx.)Notes
This compound160.17[11]10.0 g0.0624 molStarting dicarboxylic acid.
Methanol (Anhydrous)32.04100 mL2.47 molReactant and solvent (approx. 40 eq).
Sulfuric Acid (Conc., 98%)98.081.0 mL0.0184 molCatalyst (approx. 0.3 eq).
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mL-For neutralization wash.
Saturated Sodium Chloride (Brine)-~50 mL-For final aqueous wash.
Diethyl Ether (or Ethyl Acetate)-~150 mL-Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-Drying agent.

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Analytical equipment for characterization (NMR, IR, GC-MS)

2.2. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]

  • Chemical Hazards: Concentrated sulfuric acid is extremely corrosive and can cause severe burns; handle with extreme care in a fume hood.[12][13] Methanol is toxic and flammable.[12] Diethyl ether is extremely flammable. Perform the reaction and extractions in a well-ventilated fume hood away from ignition sources.

  • Procedure Hazards: The reaction involves heating flammable liquids. Ensure the reflux apparatus is properly assembled to prevent vapor leakage. Do not heat a closed system.

2.3. Step-by-Step Synthesis Procedure

  • Reaction Setup:

    • Place 10.0 g (0.0624 mol) of this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the acid dissolves.

    • In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring solution.[14] An exothermic reaction will occur.

    • Attach a reflux condenser to the flask and ensure cooling water is flowing through it.

  • Reaction Execution:

    • Heat the mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of methanol (approx. 65 °C).

    • Allow the reaction to reflux for 4-6 hours.[15] The progress can be monitored (see Section 3).

  • Work-up and Isolation:

    • After the reflux period, allow the flask to cool to room temperature.

    • Transfer the cooled reaction mixture to a 500 mL separatory funnel.

    • Add 100 mL of deionized water to the funnel.

    • Add 100 mL of diethyl ether (or ethyl acetate) to extract the product.

    • Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 50 mL of deionized water.

      • Two 50 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.[9] Caution: CO₂ gas will be evolved; vent the funnel frequently.

      • 50 mL of saturated sodium chloride (brine) solution to reduce the solubility of the organic product in any residual water.[9]

    • Drain the washed organic layer into a clean Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Add anhydrous sodium sulfate (Na₂SO₄) to the organic solution and swirl. Continue adding until the drying agent no longer clumps together, indicating the solution is dry.

    • Filter the solution to remove the drying agent.

    • Remove the solvent (diethyl ether) using a rotary evaporator to yield the crude diester product.

  • Purification:

    • For higher purity, the crude product can be purified by vacuum distillation. Collect the fraction corresponding to the boiling point of dimethyl 2,4-dimethylpentanedioate.

    • Alternatively, purification can be achieved via column chromatography on silica gel if non-volatile impurities are present.[10]

Protocol Validation: Monitoring and Characterization

A protocol is only trustworthy if it includes methods for self-validation. Monitoring the reaction and characterizing the final product are essential steps.

3.1. Reaction Monitoring

The progress of the esterification can be monitored to determine the point of completion.

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate against the starting material (this compound). The disappearance of the more polar starting acid spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Gas Chromatography (GC) or Mass Spectrometry (MS): Small aliquots can be analyzed to track the disappearance of reactants and the appearance of the product peak.[16]

3.2. Product Characterization

The identity and purity of the isolated dimethyl 2,4-dimethylpentanedioate (C₉H₁₆O₄, Molar Mass: 188.22 g/mol ) must be confirmed.[17]

  • Infrared (IR) Spectroscopy:

    • Expected Peaks: A strong C=O stretching absorption for the ester carbonyl group around 1735 cm⁻¹. The broad O-H stretch from the carboxylic acid starting material (around 3000 cm⁻¹) should be absent.[14]

  • ¹H NMR Spectroscopy (CDCl₃):

    • Expected Signals: Signals corresponding to the two different methyl groups on the pentanedioate backbone, the methine protons, the methylene protons, and a strong singlet for the two equivalent methoxy (-OCH₃) groups of the ester (typically around 3.6-3.7 ppm).

  • ¹³C NMR Spectroscopy (CDCl₃):

    • Expected Signals: A signal for the ester carbonyl carbon (around 170-175 ppm), signals for the carbons in the backbone, and a signal for the methoxy carbons (around 51-52 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the mass of the product (m/z = 188.22).

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire experimental procedure.

Esterification_Workflow A Combine Reactants (Diacid, Methanol) B Add Catalyst (Conc. H₂SO₄) A->B C Reflux Reaction (4-6 hours @ 65°C) B->C D Cool to RT C->D E Extraction & Work-up D->E F Wash with H₂O E->F Sequential Washes G Wash with sat. NaHCO₃ F->G H Wash with Brine G->H I Dry Organic Layer (Na₂SO₄) H->I J Filter I->J K Solvent Removal (Rotary Evaporator) J->K L Purification (Vacuum Distillation) K->L M Characterization (NMR, IR, MS) L->M

Caption: Workflow for the synthesis and purification of dimethyl 2,4-dimethylpentanedioate.

References

  • SmartLabs. (n.d.). Esterification.
  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual.
  • PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Anal Chim Acta.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • BenchChem. (n.d.). Dimethyl 2,4-dimethylpentanedioate | 2121-68-8.
  • ResearchGate . (2021). Work up of ester?. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Fischer Esterification of 1,8-Octanediol with Dicarboxylic Acids.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Writing in Biology. (2018). Experimental Procedure for Esterification.
  • Unknown Source. (n.d.). Fischer Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Unknown Source. (n.d.). 29. The Fischer Esterification.
  • YouTube. (2020). Fischer Esterification.
  • BenchChem. (n.d.). Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | 14035-94-0.
  • PubChem. (n.d.). Diethyl 2,4-dimethylpentanedioate | C11H20O4 | CID 261498.
  • ResearchGate. (2025). Current Developments in Esterification Reaction: A Review on Process and Parameters.
  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Science Projects. (n.d.). A study of esterification reactions.
  • Unknown Source. (n.d.). Esterification Experiment Report.
  • CymitQuimica. (n.d.). CAS 2121-67-7: this compound.
  • Unknown Source. (n.d.). Phelps and Eddy-Purification of Esters.
  • PubMed. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.... Phys Chem Chem Phys.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • PubChem. (n.d.). Dimethyl 2,4-dimethylpentanedioate | C9H16O4 | CID 137437.
  • PubChem. (n.d.). (2R,4S)-2,4-dimethylpentanedioic acid | C7H12O4 | CID 6951004.
  • Royal Society of Chemistry . (n.d.). Methods. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification).
  • ResearchGate . (2016). How to purify esterefication product?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Chemguide. (n.d.). preparation of esters.

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Application Notes and Protocols for 2,4-Dimethylpentanedioic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Branched Diacid Monomer

2,4-Dimethylpentanedioic acid, also known as 2,4-dimethylglutaric acid, is a dicarboxylic acid with a unique branched structure. This seemingly subtle architectural feature—two methyl groups branching from a five-carbon chain—imparts significant and often desirable modifications to the properties of polymers and other advanced materials.[1][2] The presence of these methyl groups can disrupt polymer chain packing, leading to lower crystallinity, increased solubility, and altered thermal and mechanical properties compared to its linear analogue, glutaric acid. These characteristics make this compound a compelling, yet underexplorer, building block in the design of novel materials.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in materials science. We will delve into detailed protocols for the synthesis of polyesters and the prospective design of metal-organic frameworks (MOFs), offering insights into the causal relationships between the monomer's structure and the final material's properties.

Physicochemical Properties of this compound

A thorough understanding of the monomer's intrinsic properties is fundamental to its successful application in materials synthesis.

PropertyValueSource
Chemical FormulaC₇H₁₂O₄[3]
Molecular Weight160.17 g/mol [3]
AppearanceWhite to light beige fine crystalline powder
Melting Point105-108 °C
Boiling Point300.4 °C at 760 mmHg
SolubilitySoluble in water and polar organic solvents

Application in Polyester Synthesis: Tailoring Amorphous and Biodegradable Materials

The incorporation of this compound into polyester chains offers a strategic approach to designing materials with tailored properties, particularly for applications requiring amorphous characteristics and potential biodegradability.[1][2][4][5] The branched nature of this diacid disrupts the regular packing of polymer chains, hindering crystallization and promoting the formation of amorphous or semi-crystalline polyesters. This can lead to materials with enhanced flexibility, improved processability, and altered degradation profiles.

Causality Behind Experimental Choices in Polyester Synthesis

The synthesis of high-quality polyesters from this compound relies on the principles of step-growth polymerization, specifically polycondensation. The choice of diol, catalyst, reaction temperature, and vacuum are critical parameters that dictate the final molecular weight, polydispersity, and, consequently, the material properties of the resulting polyester.

  • Diol Selection: The choice of diol (e.g., 1,4-butanediol, ethylene glycol) will significantly influence the thermal and mechanical properties of the polyester. Shorter-chain diols will generally lead to more rigid polymers with higher glass transition temperatures, while longer-chain diols will impart greater flexibility.

  • Catalyst: Acid catalysts such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or phosphoric acid (H₃PO₄) are commonly employed to accelerate the esterification reaction.[6][7] The catalyst concentration must be optimized to ensure a reasonable reaction rate without causing undesirable side reactions like dehydration of the diol.

  • Temperature and Vacuum: The polycondensation reaction is an equilibrium process. To drive the reaction towards the formation of high molecular weight polymer, the byproduct, water, must be efficiently removed. This is achieved by conducting the reaction at elevated temperatures and under reduced pressure (vacuum).[6] A two-stage process is often employed: an initial esterification stage at a lower temperature and atmospheric pressure, followed by a polycondensation stage at a higher temperature and under high vacuum.

Experimental Workflow for Polyester Synthesis

Polyester_Synthesis_Workflow cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_purification Purification & Isolation cluster_characterization Characterization Monomers This compound + Diol (e.g., 1,4-Butanediol) Reactor Reaction Vessel (Inert Atmosphere) Monomers->Reactor Charge Monomers & Catalyst Esterification Esterification (e.g., 180°C, N2 flow) Reactor->Esterification Polycondensation Polycondensation (e.g., 220°C, Vacuum) Esterification->Polycondensation Apply Vacuum Increase Temperature Dissolution Dissolve in Solvent (e.g., Chloroform) Polycondensation->Dissolution Precipitation Precipitate in Non-solvent (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Analysis FTIR, NMR, GPC, DSC, TGA Drying->Analysis

Caption: Workflow for the synthesis of polyesters from this compound.

Detailed Protocol for the Synthesis of Poly(1,4-butylene 2,4-dimethylpentanedioate)

This protocol outlines the synthesis of a polyester from this compound and 1,4-butanediol.

Materials:

  • This compound (1.0 mol)

  • 1,4-Butanediol (1.1 mol, 10% molar excess to compensate for volatilization)

  • p-Toluenesulfonic acid (p-TSA) (0.1-0.5 mol% based on the diacid)

  • High-purity nitrogen gas

  • Chloroform (for dissolution)

  • Methanol (for precipitation)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Monomer Charging and Inerting:

    • Charge the this compound, 1,4-butanediol, and p-TSA into the three-necked flask.

    • Assemble the reaction apparatus and flush the system with high-purity nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the first stage of the reaction.

  • Esterification Stage:

    • Begin stirring the reaction mixture and gradually heat the flask to 180°C.

    • Maintain this temperature for 2-4 hours. During this period, water will be formed as a byproduct and will be collected in the distillation flask.

  • Polycondensation Stage:

    • After the initial esterification, gradually increase the temperature to 220°C.

    • Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg.

    • Continue the reaction under these conditions for an additional 4-6 hours. The viscosity of the reaction mixture will noticeably increase as the polymer chain length grows.

  • Polymer Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.

    • Dissolve the resulting polymer in a minimal amount of chloroform.

    • Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polyester.

    • Collect the precipitated polymer by filtration and wash it with fresh methanol.

    • Dry the purified polyester in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of the Resulting Polyester

The synthesized polyester should be thoroughly characterized to determine its molecular weight, structure, and thermal properties.

TechniquePurposeExpected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of ester linkages.Appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ and C-O stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure and confirm monomer incorporation.Signals corresponding to the protons and carbons of the 2,4-dimethylpentanedioate and butanediol units.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A chromatogram indicating the molecular weight distribution of the polymer. A PDI close to 2 is typical for step-growth polymerization.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.A Tg is expected, but due to the branched structure, a sharp Tm may not be observed, indicating an amorphous or semi-crystalline nature.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition temperature of the polymer.A thermogram showing the temperature at which the polymer begins to degrade.

Prospective Application in Metal-Organic Frameworks (MOFs): Designing Novel Porous Materials

Dicarboxylic acids are fundamental building blocks in the synthesis of metal-organic frameworks (MOFs), acting as organic linkers that connect metal ions or clusters to form porous, crystalline structures.[8][9] The geometry and functionality of the linker are crucial in determining the topology, pore size, and chemical properties of the resulting MOF.[9] The use of this compound as a linker presents an intriguing opportunity to construct MOFs with unique structural features. The non-linear, flexible nature of this diacid, coupled with the presence of methyl groups, could lead to the formation of novel network topologies and pore environments.

Logical Framework for MOF Synthesis with this compound

MOF_Synthesis_Logic cluster_components Core Components cluster_synthesis Synthesis cluster_formation Self-Assembly cluster_product Product Linker This compound (Organic Linker) Solvothermal Solvothermal Reaction (Sealed Vessel, Heat) Linker->Solvothermal Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Solvothermal Solvent Solvent System (e.g., DMF/Ethanol) Solvent->Solvothermal Coordination Coordination Bond Formation Solvothermal->Coordination Crystal Crystal Growth Coordination->Crystal MOF Crystalline MOF Crystal->MOF

Sources

Application Notes and Protocols for the Laboratory Synthesis of 2,4-Dimethylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethylglutaric acid is a dicarboxylic acid with a branched carbon chain, making it a valuable building block in organic synthesis.[1] Its stereoisomers, the meso compound and the enantiomeric pair (dl-form), serve as important chiral synthons in the preparation of natural products, pharmaceuticals, and polymers. The precise arrangement of the two methyl groups along the glutaric acid backbone imparts specific conformational constraints that are leveraged in the design of molecules with defined three-dimensional structures.

This guide provides a detailed, field-proven protocol for the laboratory synthesis of 2,4-dimethylglutaric acid. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and methods for characterization and stereoisomer separation.

Strategic Overview of the Synthesis

The synthesis of 2,4-dimethylglutaric acid can be efficiently achieved through a classic organic chemistry approach: the Michael addition of a methylmalonic ester to an α,β-unsaturated ester, followed by hydrolysis and decarboxylation . This strategy is advantageous as it allows for the controlled formation of the carbon skeleton and introduces the two methyl groups in a predictable manner.

The overall synthetic workflow is depicted below:

Synthesis_Workflow start Starting Materials: Diethyl Methylmalonate Ethyl Crotonate step1 Step 1: Michael Addition start->step1 intermediate1 Tri-ester Intermediate step1->intermediate1 step2 Step 2: Hydrolysis intermediate1->step2 intermediate2 Tri-carboxylic Acid Intermediate step2->intermediate2 step3 Step 3: Decarboxylation intermediate2->step3 product 2,4-Dimethylglutaric Acid (Mixture of Diastereomers) step3->product step4 Step 4: Purification & Stereoisomer Separation product->step4 final_products Meso-2,4-dimethylglutaric acid DL-2,4-dimethylglutaric acid step4->final_products

Caption: Overall workflow for the synthesis of 2,4-dimethylglutaric acid.

Part 1: Synthesis of Diethyl 2,4-dicarbethoxy-3-methylpentanedioate (Tri-ester Intermediate) via Michael Addition

The first key step is the conjugate addition of the enolate of diethyl methylmalonate to ethyl crotonate. The α-proton of diethyl methylmalonate is sufficiently acidic to be deprotonated by a moderately strong base like sodium ethoxide, forming a stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester, ethyl crotonate.

Mechanism of Michael Addition

Michael_Addition_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation EtO- EtO⁻ DEM Diethyl Methylmalonate EtO-->DEM Deprotonation Enolate Enolate DEM->Enolate EtOH EtOH DEM->EtOH EC Ethyl Crotonate Adduct Adduct Enolate EC->Adduct Enolate_ext Enolate Enolate_ext->EC 1,4-Addition Adduct_ext Adduct Enolate EtOH_ext EtOH Adduct_ext->EtOH_ext Proton Transfer Tri-ester Tri-ester Product EtOH_ext->Tri-ester EtO-_regen EtO⁻ EtOH_ext->EtO-_regen

Caption: Mechanism of the Michael Addition reaction.

Experimental Protocol
Reagent/ParameterQuantityMolesRationale for Choice
Sodium metal2.3 g0.1To generate sodium ethoxide in situ, ensuring anhydrous conditions.
Absolute Ethanol50 mL-Solvent for the reaction and reactant for in situ base generation.
Diethyl methylmalonate17.4 g (16.5 mL)0.1The Michael donor, providing the C2-C3-C4 portion of the backbone.
Ethyl crotonate11.4 g (12.7 mL)0.1The Michael acceptor, providing the C5 carbon and one methyl group.
Reaction Temperature25-30 °C (initial), then reflux-Room temperature for controlled enolate formation and reflux to drive the reaction to completion.
Reaction Time12-16 hours-Sufficient time for the reaction to proceed to completion.

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 2.3 g of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add 17.4 g of diethyl methylmalonate dropwise from the dropping funnel with stirring.

  • Michael Addition: After the addition of diethyl methylmalonate is complete, add 11.4 g of ethyl crotonate dropwise to the reaction mixture.

  • Reaction Completion: Once the addition of ethyl crotonate is finished, heat the mixture to reflux and maintain it for 12-16 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The resulting crude tri-ester can be purified by vacuum distillation.

Part 2: Hydrolysis and Decarboxylation to 2,4-Dimethylglutaric Acid

The purified tri-ester is then subjected to basic hydrolysis (saponification) to convert the three ester groups into carboxylate salts. Subsequent acidification yields the intermediate tri-carboxylic acid. This intermediate is unstable upon heating and readily undergoes decarboxylation to yield the final product, 2,4-dimethylglutaric acid, as a mixture of diastereomers.

Mechanism of Hydrolysis and Decarboxylation

Hydrolysis_Decarboxylation Tri-ester Tri-ester Intermediate Hydrolysis 1. NaOH, H₂O, Δ 2. H₃O⁺ Tri-ester->Hydrolysis Tricarboxylic_Acid Tricarboxylic Acid Intermediate Hydrolysis->Tricarboxylic_Acid Decarboxylation Δ (-CO₂) Tricarboxylic_Acid->Decarboxylation Product 2,4-Dimethylglutaric Acid Decarboxylation->Product

Caption: Hydrolysis and decarboxylation sequence.

Experimental Protocol
Reagent/ParameterQuantityRationale for Choice
Tri-ester Intermediate0.1 mol (from Part 1)The starting material for this step.
Sodium Hydroxide16 g (in 100 mL water)Strong base for complete saponification of the esters.
Concentrated HCl~30 mLTo acidify the reaction mixture and protonate the carboxylate salts.
Reaction TemperatureRefluxTo drive the hydrolysis and subsequent decarboxylation.
Reaction Time4-6 hoursSufficient time for complete hydrolysis.

Step-by-Step Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve the tri-ester from Part 1 in a solution of 16 g of sodium hydroxide in 100 mL of water. Heat the mixture to reflux for 4-6 hours.

  • Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1. This will protonate the carboxylate groups and initiate decarboxylation, which can be observed by the evolution of CO₂ gas. Gently heat the acidified solution to ensure complete decarboxylation.

  • Extraction: Cool the solution and extract the 2,4-dimethylglutaric acid with diethyl ether (4 x 50 mL).

  • Purification: Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by rotary evaporation. The crude product will be a mixture of the meso and dl-diastereomers of 2,4-dimethylglutaric acid.

Part 3: Purification and Stereoisomer Separation

The synthesized 2,4-dimethylglutaric acid is a mixture of two diastereomers: a meso compound and a racemic pair of enantiomers (dl-form). For many applications, particularly in drug development, separation of these stereoisomers is crucial.

Purification

The crude product can be purified by recrystallization. A common solvent system is a mixture of ether and petroleum ether.[2] The product typically appears as a white to light beige crystalline powder.[2]

Stereoisomer Separation

The separation of the meso and dl-diastereomers can be achieved by fractional crystallization. The two diastereomers often have different solubilities in certain solvents, allowing for their separation. For instance, the meso-isomer can sometimes be selectively crystallized from a specific solvent system, leaving the dl-pair in the mother liquor.

For the separation of the enantiomers of the dl-pair, chiral resolution techniques are required. One common method is the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization. Alternatively, enzymatic resolution of the corresponding diesters can be employed to achieve high enantiomeric purity.[3]

Characterization

The structure and purity of the synthesized 2,4-dimethylglutaric acid and its stereoisomers should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the carbon skeleton and the presence of the methyl and carboxylic acid groups. The spectra of the meso and dl-isomers will show distinct differences in chemical shifts and coupling constants, particularly for the methylene protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretch characteristic of the carboxylic acid and a strong C=O stretch.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Melting Point: The melting points of the purified meso and dl-isomers will be sharp and differ from each other.

Safety and Handling Precautions

  • General Precautions: This synthesis should be performed in a well-ventilated fume hood by personnel trained in standard organic chemistry laboratory procedures.[4][5][6][7][8]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[4][5]

  • Chemical Hazards:

    • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with care and quench any residual sodium appropriately.

    • Sodium Ethoxide: Corrosive and moisture-sensitive.

    • Diethyl Ether: Highly flammable and volatile.

    • Concentrated Acids and Bases: Corrosive and should be handled with extreme care.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The protocol detailed above provides a robust and reliable method for the laboratory synthesis of 2,4-dimethylglutaric acid. By understanding the underlying principles of the Michael addition and malonic ester synthesis, researchers can effectively produce this valuable building block. The discussion of stereoisomerism and methods for separation further equips scientists in the field of drug development and stereoselective synthesis to obtain the specific isomers required for their applications.

References

  • Loba Chemie. (2018-12-26). GLUTARIC ACID For Synthesis MSDS | CAS 110-94-1 MSDS.
  • Alpha Chemika.
  • Guidechem. 2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki.
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  • Fisher Scientific. (2025-12-22).
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  • Organic Syntheses. β,β-DIMETHYLGLUTARIC ACID. Coll. Vol. 3, p.336 (1955); Vol. 29, p.38 (1949).
  • FAQ.
  • Google Patents. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester.
  • PubChem. 2,4-Dimethylglutaric acid | C7H12O4 | CID 97870.
  • ResearchGate. (2008). Results of microbial hydrolysis of ( ± )-2,4-dimethylglutaric acid diethyl ester (4).
  • SpectraBase. 2,4-Dimethyl-glutaric acid, diethyl ester.
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  • ResearchGate. (2008). Preparation of Chiral 2,4-Dimethylglutaric Acid Monoesters from the Racemic Diesters by means of Microbes and Microbial Esterases.
  • ResearchGate.
  • Master Organic Chemistry. (2025-06-05). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Organic Chemistry Tutor. (2025-02-02). Malonic Ester Synthesis.
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  • ResearchGate. (2001).
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  • PubChem. 3,3-Dimethylglutaric anhydride | C7H10O3 | CID 77813.
  • PubChem. 3,3-Dimethylglutaric acid | C7H12O4 | CID 20984.
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  • DiVA portal. (2015).
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  • Google Patents.
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  • HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661).
  • NIH. (2024). Sensitivity to NH3 Vapor: Synthesis and Characterization of Five New Coordination Polymers Based on 2,2-Dimethylglutaric Acid and Bis(triazole)-Derived Ligands.
  • NIST WebBook. 2,2-Dimethylglutaric anhydride.

Sources

Quantitative Analysis of 2,4-Dimethylpentanedioic Acid in Complex Matrices: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-Dimethylpentanedioic Acid Quantification

This compound (also known as 2,4-dimethylglutaric acid) is a dicarboxylic acid with a branched-chain structure.[1][2] Its presence and concentration in biological fluids and other complex matrices can be of significant interest in various research fields, including but not limited to, the study of metabolic disorders, biomarker discovery, and monitoring of industrial chemical exposure. Given its polar nature and potential for low endogenous concentrations, the accurate and precise quantification of this compound in complex sample types such as plasma, serum, and urine presents a considerable analytical challenge.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the quantitative analysis of this compound. We will delve into the rationale behind experimental choices, offering a choice of validated methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: Navigating Complex Matrices

The primary hurdles in quantifying this compound in biological samples stem from its physicochemical properties and the intricate nature of the sample matrix. Key challenges include:

  • Low Volatility: As a dicarboxylic acid, this compound has a low vapor pressure, making it unsuitable for direct analysis by GC-MS without chemical modification.

  • High Polarity: Its polar carboxyl groups lead to poor retention on traditional reversed-phase liquid chromatography columns, necessitating specialized chromatographic approaches or derivatization.

  • Matrix Effects: Complex matrices like plasma and urine contain a plethora of endogenous compounds (proteins, lipids, salts, and other metabolites) that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry and co-elution in chromatography.

  • Endogenous Presence: As this compound can be an endogenous compound, the lack of a true "blank" matrix complicates calibration and requires specific validation strategies.[3]

To overcome these challenges, a multi-faceted approach involving meticulous sample preparation, appropriate derivatization, and sensitive instrumental analysis is imperative.

Strategic Sample Preparation: Isolating the Analyte of Interest

The initial and most critical phase of the analytical workflow is the effective isolation of this compound from the sample matrix. This step aims to remove interfering substances and concentrate the analyte to a level suitable for instrumental analysis. Two primary extraction techniques are recommended: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Workflow for Sample Preparation

Caption: General workflows for LLE and SPE sample preparation.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum

This protocol is a robust method for extracting dicarboxylic acids from protein-rich matrices.

Materials:

  • Plasma or Serum Sample

  • Internal Standard (IS) Solution (e.g., Deuterated Adipic Acid)

  • Acetonitrile (ACN), ice-cold

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Derivatization agent (e.g., BSTFA with 1% TMCS for GC-MS)

Procedure:

  • Sample Aliquoting: In a microcentrifuge tube, add 100 µL of plasma or serum.

  • Internal Standard Spiking: Add a known amount of the internal standard solution. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and extraction variability.[4]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Acidification: Acidify the supernatant to a pH of approximately 2-3 with 1M HCl. This ensures that the carboxylic acid groups are protonated.

  • Extraction: Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (for GC-MS): Reconstitute the dried extract in 50 µL of pyridine and add 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.[5] The sample is now ready for GC-MS analysis. For LC-MS/MS, the dried extract can be reconstituted in the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Urine

SPE offers a more selective extraction and can be automated for higher throughput. Anion exchange is a suitable mechanism for retaining dicarboxylic acids.

Materials:

  • Urine Sample

  • Internal Standard (IS) Solution

  • Anion Exchange SPE Cartridge (e.g., Quaternary Amine-based)

  • Methanol

  • Deionized Water

  • Elution Solvent (e.g., 5% Formic Acid in Methanol)

  • Derivatization agent (as in Protocol 1 for GC-MS)

Procedure:

  • Sample Preparation: Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter. Take 500 µL of the supernatant and spike with the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the prepared urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of methanol to remove neutral and basic interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (for GC-MS): Proceed with the derivatization step as described in Protocol 1.

Instrumental Analysis: GC-MS and LC-MS/MS Methodologies

The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, desired sensitivity, and sample throughput.

GC-MS Analysis of TMS Derivatives

GC-MS provides excellent chromatographic resolution and is a well-established technique for the analysis of organic acids after derivatization.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Tandem Quadrupole)

  • Capillary Column: 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions (Typical):

ParameterValue
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial 80°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min

MS Conditions (Typical for TMS derivative):

ParameterValue
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Mass Spectrometric Fragmentation: The trimethylsilyl (TMS) derivatives of dicarboxylic acids exhibit characteristic fragmentation patterns under electron ionization. Common fragments include the loss of a methyl group ([M-15]+) and fragments arising from cleavage of the carbon chain.[6][7] Specific ions for this compound bis-TMS ether should be determined empirically.

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and may not require derivatization, although derivatization can enhance performance.[6]

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (Triple Quadrupole)

  • Reversed-Phase C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size)

LC Conditions (Typical):

ParameterValue
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

MS/MS Conditions (Typical):

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage-3.0 kV
Desolvation Temp.400°C
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized. For the native acid, the deprotonated molecule [M-H]- would be the precursor ion.

Method Validation: Ensuring Trustworthy and Authoritative Results

A rigorous method validation is paramount to ensure the reliability of the quantitative data. The validation should be performed in accordance with established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Key Validation Parameters

The following parameters should be assessed during method validation:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve and Linearity: A calibration curve should be generated using at least six non-zero standards. The linear range should cover the expected concentrations in the samples.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range, on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Validation Workflow

Caption: Key stages in the bioanalytical method validation process.

Data Presentation: Summarizing Quantitative Performance

The following tables provide representative acceptance criteria and expected performance data for a validated method, based on regulatory guidelines.

Table 1: Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15%
Stability Within ±15% of nominal concentration

Table 2: Representative Quantitative Data (Hypothetical)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
This compound5 - 1000585 ± 5< 10< 12

Conclusion: A Framework for Reliable Quantification

The quantitative analysis of this compound in complex matrices requires a well-defined and validated analytical method. By carefully selecting the appropriate sample preparation technique, derivatization strategy (if necessary), and instrumental analysis method, researchers can achieve the accuracy, precision, and sensitivity required for meaningful scientific investigation. The protocols and guidelines presented in this document provide a solid foundation for developing and implementing a robust analytical workflow for the reliable quantification of this important dicarboxylic acid. Adherence to rigorous method validation principles is essential to ensure the integrity and trustworthiness of the generated data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Longo, F., & Schlosser, M. (2018). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 9(4).
  • PubChem. (n.d.). 2,4-Dimethylglutaric acid. National Center for Biotechnology Information. [Link]

  • R M, P. (2018). Bioanalytical method validation emea. Share and Discover Knowledge on SlideShare. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Schwartz-Zimmermann, H., et al. (2024). Comparison of LC–MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.
  • Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. Organic Mass Spectrometry, 6(5), 565–576.
  • Rockwood, A. (2013). Which internal standard? Deuterated or C13 enriched? ResearchGate. [Link]

  • Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Birungi, G. (2014). Whats the difference in using an Internal standard and Surgorrate standard for GCMS analysis? ResearchGate. [Link]

  • Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environmental Science & Technology, 46(23), 12939–12947.
  • Lee, G., et al. (2021). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 11(10), 683.
  • Dallanoce, C., et al. (2019).
  • Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • Krska, S., & Dusek, M. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3611.
  • Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(9), 359.
  • Hacker, C., et al. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194.
  • Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. [Link]

  • Matuschek, G., & Kettrup, A. (2000). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.
  • NIST. (n.d.). Glutaric acid, di(2,4-dimethylpent-3-yl) ester. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. [Link]

  • NIST. (n.d.). Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. NIST Chemistry WebBook. [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. [Link]

  • Lisec, J., et al. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry.
  • Mondal, P., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(2), 216–221.
  • Huebschmann, H.-J. (2023).
  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Aalizadeh, R., et al. (2021). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches.
  • NIST. (n.d.). 2,2-Dimethylglutaric acid. NIST Chemistry WebBook. [Link]

  • Zhang, R., et al. (2013). A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease.
  • SpectraBase. (n.d.). 2,4-Dimethyl-glutaric acid, diethyl ester. [Link]

Sources

developing a standard operating procedure for handling 2,4-dimethylpentanedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Standard Operating Procedure: 2,4-Dimethylpentanedioic Acid

Introduction and Scientific Context

This compound (also known as 2,4-dimethylglutaric acid) is a branched-chain dicarboxylic acid used as a chemical intermediate and building block in specialized organic synthesis.[1] Its structure, featuring two chiral centers and two carboxylic acid moieties, makes it a valuable component in the development of novel polymers and pharmaceutical agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound.

Scientist's Note (Trustworthiness): As of this writing, this compound is often supplied as a rare or discovery chemical. Some suppliers may not provide extensive analytical data, explicitly placing the responsibility on the buyer to confirm the product's identity and purity.[2] Therefore, the protocols outlined herein incorporate self-validating steps, such as analytical characterization, which are essential before its use in critical applications.

Compound Profile

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 2121-67-7[1][2][3]
Molecular Formula C₇H₁₂O₄[1][3][4]
Molecular Weight 160.17 g/mol [2][5][6]
Appearance White to light beige fine crystalline powder[1][3]
Melting Point 105-108 °C[3]
Solubility Soluble in water[1]
Synonyms 2,4-Dimethylglutaric acid[1][4][5]

Hazard Identification and Risk Assessment

A specific, detailed Safety Data Sheet (SDS) with GHS hazard classifications for this compound is not consistently available. Therefore, a risk assessment must be performed based on its chemical class (dicarboxylic acid) and physical form (fine powder). The primary hazards are associated with irritation or corrosion upon contact and inhalation of dust. A general warning to avoid contact with skin and eyes (S24/25) has been noted.[3] Dicarboxylic acid solutions, in general, can be corrosive and cause severe skin and eye damage.[7]

Core Directive: Before any work begins, the user must obtain the supplier-specific SDS and perform a formal risk assessment for their intended application. The workflow below outlines the mandatory logic for this process.

cluster_assessment Risk Assessment Workflow A Obtain Supplier SDS & Review Literature B Identify Hazards (Irritation, Corrosion, Dust Inhalation) A->B Analyze C Assess Exposure Risk (Quantity, Frequency, Procedure) B->C Contextualize D Implement Controls (PPE, Fume Hood, SOP) C->D Mitigate E Document & Review Assessment D->E Record

Caption: A mandatory risk assessment workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the risk assessment, appropriate controls must be implemented to minimize exposure.

  • Primary Engineering Control (Fume Hood): All procedures involving the handling of solid this compound powder must be performed inside a certified chemical fume hood.

    • Rationale (Expertise): A fume hood provides critical protection against the inhalation of fine particulates and ensures any dust is contained. This is paramount given the lack of specific inhalation toxicity data.

  • Personal Protective Equipment (PPE): The minimum required PPE must be worn at all times.

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against dust particles and potential splashes of solutions. Standard safety glasses are insufficient.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory (If required by risk assessment)For large quantities or situations where a fume hood is not feasible, a fitted respirator (e.g., N95) may be required.

Standard Handling Protocol: From Receipt to Solution

This section details the standard workflow for safely handling this compound.

cluster_workflow Safe Handling Workflow A 1. Receive & Inspect (Check container integrity) B 2. Log in Inventory & Segregate Storage A->B C 3. Don Full PPE (Goggles, Gloves, Lab Coat) B->C D 4. Transfer to Fume Hood C->D E 5. Weigh Solid (Use anti-static weigh boat) D->E F 6. Prepare Solution (Add solid to solvent slowly) E->F G 7. Seal & Label Container (Name, Conc., Date, Hazards) F->G H 8. Clean & Decontaminate (Wipe surfaces, dispose waste) G->H I 9. Return to Storage & Update Inventory H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Methods for 2,4-Dimethylpentanedioic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-dimethylpentanedioic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the separation and purification of these compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Understanding the Challenge: The Isomers of this compound

This compound, also known as 2,4-dimethylglutaric acid, is a dicarboxylic acid that possesses two stereocenters at positions 2 and 4.[1] This stereochemistry gives rise to three stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)-2,4-dimethylpentanedioic acid), which constitute the racemic or trans-isomer, and a meso compound ((2R,4S)-2,4-dimethylpentanedioic acid), which is the cis-isomer.[2] The purification of these isomers is a critical step in various synthetic applications, particularly in the development of pharmaceuticals and polymers where stereochemistry can significantly influence the final properties of the material.[1]

The primary challenge in purifying these isomers lies in their similar physical and chemical properties, which makes their separation non-trivial. This guide will walk you through the most effective methods and provide solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the key structural and physical differences between the cis (meso) and trans (racemic) isomers of this compound that can be exploited for purification?

A1: The primary difference lies in their symmetry and resulting physical properties. The cis (meso) isomer possesses a plane of symmetry, rendering it achiral. The trans (racemic) isomers are a pair of non-superimposable mirror images (enantiomers) and are chiral. This difference in symmetry leads to variations in their crystal lattice energies and, consequently, their melting points and solubilities, which are the fundamental properties leveraged in purification techniques like fractional crystallization. While specific solubility data in various solvents is not always readily available in literature, empirical testing of different solvent systems is a standard approach. Furthermore, the different spatial arrangements of the functional groups in the diastereomers can lead to differential interactions with chiral selectors in chromatography.

Q2: Which analytical techniques are most suitable for assessing the purity and isomeric ratio of this compound samples?

A2: A combination of techniques is often employed for a comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio (cis vs. trans). The protons on the methylene group (C3) and the methyl groups will exhibit different chemical shifts and coupling constants for the cis and trans isomers. For instance, in the anhydride form, the methylene protons of the cis and trans isomers have distinct signals that can be integrated to quantify the isomeric ratio.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee) of the trans isomers. Using a suitable chiral stationary phase (CSP), the (2R,4R) and (2S,4S) enantiomers can be resolved and quantified.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to form volatile esters (e.g., dimethyl esters), GC-MS can be used to separate and identify the isomers.[4][5] The fragmentation patterns in the mass spectrometer can further aid in structural confirmation.

  • Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for analyzing chiral molecules. Chiral dicarboxylic acids can exhibit a CD signal, and the intensity can be correlated with the enantiomeric excess.[6][7]

Q3: What is the purpose of converting the diacid to its anhydride or diester before purification?

A3: Converting the dicarboxylic acid to its corresponding anhydride or diester can be advantageous for several reasons:

  • Improved Separation Characteristics: The derivatives may have more favorable physical properties for separation. For example, anhydrides are often more crystalline and may exhibit better-defined melting points, which is beneficial for fractional crystallization.[3]

  • Enhanced Volatility for GC Analysis: Esterification, typically to methyl or ethyl esters, increases the volatility of the compound, making it amenable to analysis by Gas Chromatography (GC).[4][5][8]

  • Enzymatic Resolution: Diesters can serve as substrates for enantioselective enzymatic hydrolysis, providing a biochemical route for separating the enantiomers.[9]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound isomers.

Fractional Crystallization

Issue 1: Oiling out during crystallization.

  • Problem: Instead of forming crystals, the compound separates from the solution as an oil.

  • Causality: This typically occurs when the solution is supersaturated to a high degree, or when the cooling rate is too fast. The solute's solubility in the chosen solvent at the crystallization temperature is too high.

  • Solutions:

    • Solvent System Modification: Use a solvent system where the compound has lower solubility. For dicarboxylic acids, this often involves using a mixture of a good solvent and a poor solvent (anti-solvent). For example, if the compound is highly soluble in ether, you can try an ether/petroleum ether mixture.[10]

    • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment like a refrigerator or ice bath. A slower cooling rate promotes the formation of a more ordered crystal lattice.

    • Seeding: Introduce a small seed crystal of the desired pure isomer to the supersaturated solution to induce crystallization at a lower degree of supersaturation.

    • Concentration Adjustment: Start with a less concentrated solution to avoid reaching the point of oiling out.

Issue 2: Poor separation of diastereomers (cis and trans).

  • Problem: The crystallized material is not significantly enriched in the desired diastereomer.

  • Causality: The solubilities of the two diastereomers in the chosen solvent are too similar, leading to co-crystallization.

  • Solutions:

    • Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find a system that maximizes the solubility difference between the cis and trans isomers.

    • Crystallization-Induced Transformation: For the anhydride form, a catalytic amount of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the crude mixture in a suitable solvent like ethyl acetate. This can promote an equilibrium between the isomers in solution, and the less soluble isomer will selectively crystallize out, driving the equilibrium towards its formation and leading to a high yield of the pure isomer.[3]

Column Chromatography

Issue 3: Co-elution of enantiomers on a chiral HPLC column.

  • Problem: The enantiomers of the trans-2,4-dimethylpentanedioic acid are not resolved into two separate peaks.

  • Causality: The chosen chiral stationary phase (CSP) and mobile phase combination does not provide sufficient enantioselectivity for the target molecule.

  • Solutions:

    • CSP Selection: Screen different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for carboxylic acids.

    • Mobile Phase Optimization:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often necessary to suppress the ionization of the carboxylic acid groups and achieve good peak shape.

      • Reversed Phase: Adjust the pH of the aqueous component of the mobile phase and the organic modifier (e.g., acetonitrile or methanol) concentration.

    • Temperature Variation: Analyze at different column temperatures. Sometimes, lowering the temperature can enhance enantioselectivity.

Issue 4: Poor separation of diastereomers on standard silica gel chromatography.

  • Problem: The cis and trans isomers are not well-separated on a standard silica gel column.

  • Causality: The polarity difference between the diastereomers is insufficient for effective separation with the chosen eluent system.

  • Solutions:

    • Mobile Phase Gradient: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). This can help to resolve closely eluting compounds.

    • Alternative Stationary Phases: Consider using a different stationary phase like alumina, which may offer different selectivity.

    • Derivatization: Convert the diacids to their corresponding diesters. The change in the overall polarity and shape of the molecules upon esterification might enhance the separation on silica gel.

Experimental Protocols

Protocol 1: Purification of cis-2,4-Dimethylglutaric Anhydride via Crystallization-Induced Transformation

This protocol is adapted from an improved procedure for preparing cis-2,4-dimethylglutaric anhydride.[3]

  • Anhydride Formation:

    • In a round-bottom flask, combine the mixture of this compound stereoisomers (1 equivalent) with acetyl chloride (excess, e.g., 4-5 equivalents).

    • Stir the mixture at room temperature for 20 hours, then heat to reflux for 1 hour.

    • Remove the excess acetyl chloride under reduced pressure to obtain the crude anhydride mixture.

  • Crystallization:

    • Dissolve the crude anhydride residue in a minimal amount of hot ethyl acetate.

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (approximately 2-3 mol%).

    • Allow the solution to cool to room temperature, and then leave it at 4°C overnight.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethyl acetate.

    • Dry the crystals under vacuum to yield pure cis-2,4-dimethylglutaric anhydride.

Protocol 2: Chiral Derivatization for HPLC Analysis of Enantiomers

This protocol provides a general workflow for resolving the enantiomers of the trans-diacid by converting them into diastereomers.[11]

  • Activation of Carboxylic Acid:

    • Dissolve the mixture of this compound isomers in a dry, inert solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a slight excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction at room temperature until the conversion to the diacid chloride is complete (monitor by IR spectroscopy by observing the disappearance of the broad O-H stretch and the appearance of the acid chloride carbonyl stretch).

    • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Formation of Diastereomeric Amides:

    • Dissolve the crude diacid chloride in a dry, inert solvent.

    • In a separate flask, dissolve a chiral amine (e.g., (S)-(-)-α-phenylethylamine or a more specialized chiral derivatizing agent) and a non-nucleophilic base (e.g., triethylamine) in the same solvent.[12]

    • Slowly add the diacid chloride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Purification and Analysis:

    • Work up the reaction by washing with dilute acid, base, and brine.

    • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting mixture of diastereomeric amides can now be separated and analyzed on a standard (achiral) silica gel HPLC column.

Visualizations

Diagram 1: Isomers of this compound

G cluster_isomers Stereoisomers of this compound 2,4-DMPA This compound Diastereomers Diastereomers 2,4-DMPA->Diastereomers cis cis-Isomer ((2R,4S) - meso) Diastereomers->cis trans trans-Isomer (racemic mixture) Diastereomers->trans Enantiomers Enantiomers R,R (2R,4R)-enantiomer Enantiomers->R,R S,S (2S,4S)-enantiomer Enantiomers->S,S trans->Enantiomers

Caption: Relationship between the stereoisomers of this compound.

Diagram 2: General Workflow for Purification Method Selection

G start Mixture of 2,4-DMPA Isomers goal Separation of Diastereomers (cis vs. trans) start->goal goal2 Resolution of Enantiomers (trans-isomers) start->goal2 method1 Fractional Crystallization goal->method1 method2 Column Chromatography (Silica Gel) goal->method2 method3 Chiral HPLC goal2->method3 method4 Derivatization + Achiral HPLC goal2->method4 method5 Enzymatic Resolution goal2->method5

Caption: Decision tree for selecting a purification method for 2,4-DMPA isomers.

Data Summary

Table 1: Physical Properties of this compound and its Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
This compound2121-67-7C₇H₁₂O₄160.17Colorless crystalline solid
(2R,4S)-2,4-dimethylpentanedioic acid (cis)-C₇H₁₂O₄160.17Solid
Dimethyl 2,4-dimethylpentanedioate2121-68-8C₉H₁₆O₄188.22Liquid

Note: Specific melting points for the individual isomers are not consistently reported across general chemical databases and may vary depending on the purity.

References

  • ResearchGate. (2025). Chiral Selectors Based on C2-Symmetric Dicarboxylic Acids. Available at: [Link]

  • Taylor & Francis Online. (2006). Improved Procedure for the Preparation of cis-2,4-Dimethylglutaranhydride. Available at: [Link]

  • ResearchGate. Results of microbial hydrolysis of ( ± )-2,4-dimethylglutaric acid diethyl ester (4). Available at: [Link]

  • National Institutes of Health. (2022). Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage. Available at: [Link]

  • Molbase. 2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki. Available at: [Link]

  • PubMed. An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. Available at: [Link]

  • ACS Publications. (2020). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. Available at: [Link]

  • Google Patents. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester.
  • National Institutes of Health. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • Google Patents. Separation of diastereomers - CN1608041A.
  • Wikipedia. Chiral derivatizing agent. Available at: [Link]

  • Solubility of Things. Dimethyl glutarate. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • Google Patents. US4874473A - Separation of diastereomers by extractive distillation.
  • National Institutes of Health. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Available at: [Link]

  • Google Patents. US3880925A - Separation and purification of cis and trans isomers.
  • NIST WebBook. Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. Available at: [Link]

  • ResearchGate. Efficient Separation of Diastereomeric Mixtures of syn - and anti -2,4-Pentanediol. Available at: [Link]

  • PubChem. (2R,4S)-2,4-dimethylpentanedioic acid. Available at: [Link]

  • PubChem. Dimethyl 2,4-dimethylpentanedioate. Available at: [Link]

  • PubMed. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • ResearchGate. Chiral derivatization reagents for drug enantioseparation by high-performance liquid chromatography based upon pre-column derivatization and formation of diastereomers: enantioselectivity and related structure. Available at: [Link]

  • MDPI. Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • ChemSynthesis. 2,2-dimethylpentanedioic acid. Available at: [Link]

  • Autechbio. 2, 4-Dimethylpentanedioic acid, 97% Purity, C7H12O4, 1 gram. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,4-Dimethylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dimethylpentanedioic acid, also known as 2,4-dimethylglutaric acid.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important dicarboxylic acid. The presence of two stereocenters makes stereocontrol a critical and often challenging aspect of its synthesis.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the scientific reasoning behind key experimental choices.

Section 1: Managing Stereochemistry and Isomer Separation

The synthesis of this compound yields a mixture of diastereomers: (2R,4R), (2S,4S), and the meso (2R,4S) compound. Controlling the ratio of these isomers and their subsequent separation is a primary challenge.

Frequently Asked Questions (FAQs)

Q1: My synthesis produced a mixture of diastereomers. How can I separate the meso compound from the racemic (d,l) pair?

A1: Separating diastereomers is typically more straightforward than resolving enantiomers. The different physical properties of the meso and racemic pairs can be exploited.

  • Fractional Crystallization: This is the most common and effective method. Diastereomers have different solubilities in a given solvent system. By carefully selecting a solvent (or solvent mixture) and controlling the cooling rate, one isomer will preferentially crystallize. For dicarboxylic acids, solvents like water, ethanol/water mixtures, or ether/petroleum ether can be effective.[4] The key is to establish a precise temperature gradient to allow for the selective precipitation of the less soluble isomer.

  • Column Chromatography: While more resource-intensive, silica gel chromatography can separate diastereomers with different polarities. The two carboxylic acid groups provide strong interaction points with the silica. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate or methanol, can effectively resolve the isomers.[5]

Q2: I need to synthesize a specific stereoisomer (e.g., (2R,4R)-2,4-dimethylpentanedioic acid). What synthetic strategies should I consider?

A2: Achieving high stereoselectivity requires a carefully designed synthetic route, often involving chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool.

  • Asymmetric Michael Addition: A well-established method involves the conjugate addition of a methyl group to a chiral α,β-unsaturated ester or lactone. Using a chiral auxiliary attached to the substrate can direct the incoming nucleophile to a specific face of the molecule, setting the first stereocenter. A subsequent reduction and introduction of the second methyl group can establish the desired stereochemistry.

  • Catalytic Stereoselective Approaches: Modern methods may employ dual Lewis acid catalytic systems to promote diastereoselective cycloadditions or other bond-forming reactions that build the carbon backbone with high stereocontrol.[6] These advanced methods often require careful optimization of catalysts, ligands, and reaction conditions.

Q3: How can I confirm the stereochemical purity of my final product?

A3: Confirming the identity and ratio of stereoisomers is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The different chemical environments of the protons and carbons in diastereomers often result in distinct signals. For example, the methyl groups or the protons on the chiral centers of the meso and racemic compounds will have slightly different chemical shifts.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a highly sensitive method for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase, you can achieve baseline separation of the different isomers and determine their relative ratios with high accuracy.

  • Melting Point Analysis: Diastereomers have different crystal lattice structures and therefore different melting points.[5] A sharp melting point corresponding to a known isomer is a good indicator of purity, whereas a broad melting range suggests a mixture.

Section 2: Troubleshooting Low Yield and Side Reactions

Low yields can derail a research project. The following section addresses common causes and provides actionable solutions.

Workflow for Troubleshooting Low Yield

Below is a logical decision-making workflow to diagnose and solve yield-related problems in a typical multi-step synthesis.

LowYieldTroubleshooting start Low Yield of 2,4-Dimethyl- pentanedioic Acid check_sm Are starting materials pure and dry? start->check_sm sm_impure Purify starting materials (distillation, recrystallization, chromatography). Ensure dryness. check_sm->sm_impure No check_reagents Are reagents (e.g., base, catalyst) active and correctly stoichiometrized? check_sm->check_reagents Yes sm_impure->check_reagents reagents_bad Use fresh, high-purity reagents. Verify stoichiometry. Consider catalyst deactivation. check_reagents->reagents_bad No check_conditions Are reaction conditions (temp, time, atmosphere) optimal? check_reagents->check_conditions Yes reagents_bad->check_conditions conditions_bad Optimize temperature and time. Use inert atmosphere (N2/Ar) to prevent side reactions. check_conditions->conditions_bad No check_hydrolysis Is the final hydrolysis step (e.g., of a diester precursor) complete? check_conditions->check_hydrolysis Yes conditions_bad->check_hydrolysis hydrolysis_incomplete Increase reaction time/temp for hydrolysis. Use stronger acid/base if necessary. Monitor by TLC/GC. check_hydrolysis->hydrolysis_incomplete No check_workup Is product being lost during workup/extraction? check_hydrolysis->check_workup Yes hydrolysis_incomplete->check_workup workup_loss Adjust pH during extraction to ensure diacid is fully protonated (acidic) or deprotonated (basic). Perform multiple extractions. check_workup->workup_loss Yes success Yield Improved check_workup->success No workup_loss->success

Caption: Troubleshooting Decision Tree for Low Yields.

Frequently Asked Questions (FAQs)

Q4: My reaction to form the dimethyl 2,4-dimethylpentanedioate precursor is sluggish and gives a low yield. What should I check?

A4: This is a common bottleneck. Several factors could be at play:

  • Base Strength and Stoichiometry: If your synthesis involves a deprotonation step (e.g., malonic ester synthesis), the choice and amount of base are critical. Ensure the base is strong enough to fully deprotonate the substrate and is free of moisture. Use of freshly prepared solutions or titrated bases is recommended.

  • Alkylating Agent Reactivity: The reactivity of your methyl source (e.g., methyl iodide, dimethyl sulfate) is important. Ensure it is not degraded.

  • Solvent Choice: The solvent must be appropriate for the reaction type. For reactions involving strong bases and polar intermediates, a polar aprotic solvent like DMF or DMSO is often necessary to ensure all reactants are properly solvated.

Q5: The final hydrolysis of my diester precursor to the diacid is incomplete. How can I drive the reaction to completion?

A5: Saponification of sterically hindered esters can be difficult.

  • Harsh Conditions: You may need more forcing conditions. This can include using a stronger base (e.g., KOH instead of NaOH), increasing the temperature to reflux, or extending the reaction time significantly.[7] Co-solvents like ethanol or THF can improve the solubility of the ester in the aqueous base.[8]

  • Acidic Hydrolysis: Alternatively, strong acid-catalyzed hydrolysis (e.g., using concentrated HCl or H₂SO₄) at elevated temperatures can be effective.[9]

  • Monitoring: It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when all the starting ester has been consumed.

Section 3: Purification and Product Handling

Even with good yield and stereocontrol, isolating the pure product can be challenging.

Data Summary Table: Physical Properties for Purification

The physical properties of this compound and its common precursor are essential for designing purification strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Solubility
This compound C₇H₁₂O₄160.17104-108 (mixture of isomers)Soluble in water, ether
Dimethyl 2,4-dimethylpentanedioate C₉H₁₆O₄188.22N/A (Liquid)Soluble in organic solvents

(Data sourced from multiple chemical suppliers and databases.[1][2][7][10])

Frequently Asked Questions (FAQs)

Q6: My final diacid product is an oil or a sticky solid and won't crystallize. What can I do?

A6: This "oiling out" phenomenon is common for dicarboxylic acids, especially when impurities are present.

  • Purity Issue: The most likely cause is the presence of residual solvent or impurities (e.g., unreacted starting material, side products) that inhibit crystal lattice formation. First, try re-purifying the material using column chromatography.

  • Solvent System: If the material is pure, the issue lies with the crystallization technique. Use a binary solvent system. Dissolve the oil in a good solvent (e.g., a small amount of ether or hot water), then slowly add a poor solvent (e.g., petroleum ether or hexane) until the solution becomes turbid. Warming the solution slightly to regain clarity and then allowing it to cool slowly can induce crystallization.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Steam Distillation: For stubborn impurities, steam distillation can be an effective purification method for the final acid product.[4]

Q7: I'm having difficulty removing all the solvent from my final product, and it's affecting my yield calculation and analytical data.

A7: High-boiling point solvents like DMF or DMSO, often used in the synthesis, can be difficult to remove.

  • Azeotropic Removal: Co-evaporation with a lower-boiling point solvent can help. After the main workup, dissolve the product in a solvent like toluene and evaporate the solvent under reduced pressure. Repeating this process several times can effectively remove residual high-boiling solvents.

  • High Vacuum (High-Vac): Drying the product under a high vacuum at a slightly elevated temperature (ensure it's below the product's melting point) for an extended period (several hours to overnight) is the most reliable method.

Protocol: General Procedure for Diester Hydrolysis and Purification

This protocol outlines a standard lab-scale procedure for the saponification of a diester precursor followed by purification of the resulting diacid.

HydrolysisProtocol start Start: Dimethyl 2,4-dimethylpentanedioate step1 1. Saponification: - Dissolve diester in Ethanol. - Add aqueous KOH (e.g., 3M). - Reflux for 4-24h. start->step1 step2 2. Monitoring: - Check reaction progress by TLC until diester is consumed. step1->step2 step3 3. Solvent Removal: - Remove Ethanol via rotary evaporation. step2->step3 step4 4. Acidification: - Cool aqueous residue in ice bath. - Slowly add conc. HCl until pH < 2. (Product may precipitate). step3->step4 step5 5. Extraction: - Extract aqueous layer with Ethyl Acetate (3x). - Combine organic layers. step4->step5 step6 6. Drying & Concentration: - Dry organic layer over Na₂SO₄. - Filter and concentrate via rotary evaporation. step5->step6 step7 7. Final Purification: - Recrystallize crude solid from Ether/Petroleum Ether or other suitable solvent. step6->step7 end Finish: Pure 2,4-Dimethyl- pentanedioic Acid step7->end

Caption: Experimental Workflow for Diacid Synthesis and Purification.

References

  • Diastereoselective Synthesis of Functionalized 2,4-Diamino-3-hydroxyglutaric Acid Derivatives of Potential Biological Interest from Glycine Derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 2,2-dimethylpentanedioic acid - 681-57-2. (n.d.). ChemSynthesis. Retrieved January 6, 2026, from [Link]

  • (2R,4S)-2,4-dimethylpentanedioic acid | C7H12O4. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • β,β-DIMETHYLGLUTARIC ACID. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • A method of synthesis 2- methylglutaric acid dimethyl ester. (2019). Google Patents.
  • Separation and purification of cis and trans isomers. (1975). Google Patents.
  • Sustainable synthesis of α-ketoglutaric and methanetriacetic acids from biomass feedstocks. (n.d.). Nature.com. Retrieved January 6, 2026, from [Link]

  • Method for preparing glutaric acid from dimethyl glutarate. (2013). Google Patents.
  • 2,4-Dimethylglutaric acid | C7H12O4. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. (2021). ChemRxiv. Retrieved January 6, 2026, from [Link]

  • Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

  • 2,4-Dimethylglutaric acid. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

  • Dimethyl 2,4-dimethylpentanedioate | C9H16O4. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane catalyzed by Brønsted acidic ionic liquids. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 2,4-Dimethylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2,4-dimethylpentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance your experimental success. Our focus is on providing scientifically sound, field-proven insights to help you navigate the complexities of this synthesis and maximize your reaction yield.

Introduction to the Synthesis of this compound

This compound, also known as 2,4-dimethylglutaric acid, is a dicarboxylic acid with a branched carbon chain.[1] Its structure presents unique synthetic challenges, particularly concerning stereochemistry and the potential for side reactions that can diminish the overall yield. The most common and adaptable methods for synthesizing substituted dicarboxylic acids like this involve variations of the malonic ester synthesis or Michael addition reactions. This guide will focus on a robust synthetic approach and provide detailed strategies for optimizing each step.

A plausible and widely applicable synthetic route for this compound involves the dialkylation of a malonic ester, followed by hydrolysis and decarboxylation. This method offers a high degree of control over the introduction of the methyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and adaptable method is the dialkylation of a malonic ester, such as diethyl malonate, with a methyl halide.[2][3] This is followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final product. Another potential route involves a Michael addition of a methyl-substituted nucleophile to an appropriate α,β-unsaturated ester, followed by further modifications.[4][5]

Q2: I am observing significant amounts of mono-alkylated byproducts. How can I improve the yield of the desired dialkylated product?

A2: The formation of mono-alkylated and unreacted starting material is a common issue. To favor dialkylation, it is crucial to use at least two equivalents of the base and the alkylating agent. A stepwise approach, where the first alkylation is allowed to complete before the addition of the second equivalent of base and alkylating agent, can also improve the yield of the desired dialkylated product.[6][7]

Q3: What is the best base to use for the deprotonation of diethyl malonate?

A3: Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base for this reaction.[8] It is important that the alkoxide base matches the alkyl group of the ester to prevent transesterification, which can complicate the product mixture. For more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can be utilized.[9][10]

Q4: My hydrolysis and decarboxylation step is giving a low yield. What could be the issue?

A4: Incomplete hydrolysis of the sterically hindered dialkylated ester can be a factor. Ensure you are using a sufficient excess of strong base (like NaOH or KOH) and allowing for adequate reaction time and temperature. For decarboxylation, heating the acidified dicarboxylic acid is necessary. The temperature needs to be high enough to facilitate the loss of CO2, but not so high as to cause decomposition of the desired product.[11][12]

Q5: How can I purify the final this compound product, considering it can exist as diastereomers?

A5: Purification can be challenging due to the presence of meso and (±) diastereomers. Recrystallization is a primary method for purification.[13] The choice of solvent is critical and may require some experimentation; mixtures of water and organic solvents are often effective for dicarboxylic acids. In some cases, fractional crystallization or chromatography may be necessary to separate the diastereomers.[13] The formation of diastereomeric salts with a chiral amine followed by separation and subsequent acidification can also be an effective method for resolving enantiomers if a single stereoisomer is desired.

Troubleshooting Guide

This section provides a detailed troubleshooting guide for common issues encountered during the synthesis of this compound via the malonic ester route.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Reaction Inactive Base: The alkoxide base may have decomposed due to moisture.Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is thoroughly dried.
Poor Quality Alkylating Agent: The methyl halide may have degraded.Use a fresh bottle of methyl iodide or methyl bromide.
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Gently warm the reaction mixture after the initial addition of reagents.
Low Yield of Dialkylated Product Insufficient Base: Not enough base to deprotonate both the starting malonic ester and the mono-alkylated intermediate.Use at least two full equivalents of a strong base. Consider a stepwise addition of the base and alkylating agent.[6][7]
Insufficient Alkylating Agent: Not enough methyl halide to react with both enolates.Use at least two equivalents of the methyl halide.
Premature Work-up: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Formation of Side Products Elimination Reaction: If using a more sterically hindered alkyl halide (not the case for methyl halide, but good to be aware of), the enolate can act as a base, leading to elimination byproducts.This is less of a concern with methyl halides but is a consideration for other alkylating agents.
Hydrolysis of Ester: Use of aqueous bases during alkylation can lead to saponification.Ensure anhydrous conditions during the alkylation step.
Incomplete Hydrolysis Steric Hindrance: The dialkylated ester is sterically hindered, making hydrolysis more difficult.Increase the reaction time and/or temperature for the hydrolysis step. Use a significant excess of a strong base (e.g., 4-5 equivalents of NaOH or KOH).
Insufficient Water: Not enough water present for the hydrolysis to proceed.Ensure an adequate amount of water is present in the reaction mixture during hydrolysis.
Incomplete Decarboxylation Insufficient Heat: The temperature is not high enough to drive off CO2.Carefully increase the temperature during the decarboxylation step. Monitor for the cessation of gas evolution.
Insufficient Acid: The reaction medium is not acidic enough to facilitate decarboxylation.Ensure the mixture is sufficiently acidic after the hydrolysis step before heating.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous layer. After acidification, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Formation of an Emulsion during Extraction. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Co-crystallization of Diastereomers. Experiment with different recrystallization solvents or solvent mixtures. Consider chromatographic separation if necessary.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2,4-Dimethylpentanedioate

This protocol outlines the dialkylation of diethyl malonate with methyl iodide.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Sodium metal (Na)

  • Absolute ethanol

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (2.1 g, 0.091 mol) in absolute ethanol (50 mL) under a nitrogen atmosphere.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (7.4 mL, 0.048 mol) dropwise at room temperature with stirring.

  • First Alkylation: After the addition is complete, add methyl iodide (3.0 mL, 0.048 mol) dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature below 40°C. After the addition, stir the mixture at room temperature for 1 hour.

  • Second Alkylation: Add a second portion of sodium ethoxide solution (prepared from 2.1 g of Na in 50 mL of ethanol) to the reaction mixture. Then, add a second portion of methyl iodide (3.0 mL, 0.048 mol) dropwise.

  • Reaction Completion: After the second addition of methyl iodide, heat the reaction mixture to reflux for 2 hours to ensure the completion of the dialkylation.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with a saturated aqueous NH₄Cl solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl 2,4-dimethylpentanedioate. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

This protocol describes the conversion of the dialkylated ester to the final dicarboxylic acid.

Materials:

  • Crude diethyl 2,4-dimethylpentanedioate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Hydrolysis (Saponification): In a round-bottom flask, dissolve the crude diethyl 2,4-dimethylpentanedioate in ethanol (50 mL). Add a solution of potassium hydroxide (10 g, 0.178 mol) in water (20 mL).

  • Reflux: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitor by TLC).

  • Solvent Removal: After cooling, remove the ethanol under reduced pressure.

  • Acidification: Dissolve the remaining residue in water (50 mL) and cool the solution in an ice bath. Carefully acidify the solution to a pH of 1-2 with concentrated HCl. A white precipitate of the dicarboxylic acid should form.

  • Decarboxylation: Gently heat the acidified mixture to about 50-60°C until the evolution of CO₂ ceases. Be cautious of frothing.

  • Isolation: Cool the mixture to room temperature and then in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude this compound can be purified by recrystallization from hot water or a water/ethanol mixture.

Visualizing the Workflow

To provide a clear overview of the synthetic process, the following diagram illustrates the key steps and transformations.

SynthesisWorkflow cluster_alkylation Step 1: Dialkylation cluster_hydrolysis_decarboxylation Step 2: Hydrolysis & Decarboxylation A Diethyl Malonate B Diethyl 2-Methylmalonate A->B 1. NaOEt, EtOH 2. CH3I C Diethyl 2,4-Dimethyl- pentanedioate (crude) B->C 1. NaOEt, EtOH 2. CH3I D Potassium Salt of This compound C->D KOH, EtOH/H2O, Reflux E This compound (crude) D->E 1. Conc. HCl 2. Gentle Heat F Purified 2,4-Dimethyl- pentanedioic Acid E->F Recrystallization

Caption: Synthetic workflow for this compound.

Logical Troubleshooting Framework

When encountering issues with the synthesis, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical framework for identifying and resolving common problems.

TroubleshootingFramework Start Low Yield or Reaction Failure CheckAlkylation Analyze Alkylation Step (TLC, GC-MS) Start->CheckAlkylation CheckHydrolysis Analyze Hydrolysis/ Decarboxylation Step CheckAlkylation->CheckHydrolysis No AlkylationProblem Issue in Alkylation CheckAlkylation->AlkylationProblem Yes HydrolysisProblem Issue in Hydrolysis/ Decarboxylation CheckHydrolysis->HydrolysisProblem Yes PurificationIssue Review Purification Method (Extraction, Recrystallization) CheckHydrolysis->PurificationIssue No ReagentQuality Check Reagent Quality (Base, Alkyl Halide, Solvents) AlkylationProblem->ReagentQuality ReactionConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) AlkylationProblem->ReactionConditions HydrolysisProblem->ReactionConditions Success Improved Yield ReagentQuality->Success ReactionConditions->Success PurificationIssue->Success

Caption: A logical framework for troubleshooting the synthesis.

References

  • Ansell, M. F., & Hey, D. H. (1950). The Preparation of α-Substituted Glutaric Acids. Journal of the Chemical Society (Resumed), 1683. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123. [Link]

  • Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. International Journal of Science for Global Sustainability, 1(1). [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]

  • PatSnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • PubChem. (n.d.). (2R,4S)-2,4-dimethylpentanedioic acid. [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation step. [Link]

  • Saicic, R. N. (2004). Improved Procedure for the Preparation of cis-2,4-Dimethylglutaranhydride. Synthetic Communications, 34(19), 3569-3574. [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. [Link]

  • Wikipedia. (n.d.). Michael reaction. [Link]

Sources

Technical Support Center: Identifying Side Products in 2,4-Dimethylpentanedioic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dimethylpentanedioic acid. It provides a comprehensive troubleshooting framework for identifying and mitigating common side products encountered during its synthesis.

PART 1: CORE DIRECTIVE - Understanding the Chemistry of Side Product Formation

The synthesis of this compound, a dicarboxylic acid with a branched carbon chain, can be approached through various synthetic routes.[1] Each pathway, however, presents a unique set of potential side reactions. Understanding the underlying mechanisms is critical for effective troubleshooting and optimization. This guide focuses on two common synthetic strategies: the oxidation of a corresponding diol and the malonic ester synthesis.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: Causality in Experimental Choices

The formation of side products is not a random event; it is a direct consequence of reaction conditions and the inherent reactivity of the molecules involved. This guide emphasizes the "why" behind experimental observations and troubleshooting steps. For instance, the choice of an oxidizing agent is not arbitrary; a strong oxidant may lead to unwanted cleavage of carbon-carbon bonds, while a milder one might result in incomplete oxidation.[2]

Trustworthiness: Self-Validating Protocols

The protocols described herein are designed to be self-validating. Each step includes expected outcomes and analytical checkpoints (e.g., TLC, NMR, GC-MS) to allow for real-time assessment of the reaction's progress and the purity of the product.

Authoritative Grounding & Comprehensive References

All mechanistic claims and protocols are supported by established principles of organic chemistry and are linked to authoritative sources for further reading.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound via oxidation of 2,4-dimethyl-1,5-pentanediol?

A1: The oxidation of diols to dicarboxylic acids can yield a mixture of products if not carefully controlled.[2][3] The primary side products to anticipate are:

  • Mono-carboxylic acid (2,4-dimethyl-5-hydroxypentanoic acid): This results from the incomplete oxidation of the diol, where only one of the two primary alcohol groups is converted to a carboxylic acid.

  • Aldehyde intermediates: Depending on the oxidant and reaction conditions, the mono- or di-aldehyde may be present as transient or, in some cases, persistent impurities.

  • Products of oxidative cleavage: Strong oxidizing agents can cleave the carbon-carbon bonds, leading to smaller carboxylic acids or other degradation products.[4]

Q2: We are using a malonic ester synthesis route. What side products should we be aware of?

A2: The malonic ester synthesis is a powerful tool for carbon-carbon bond formation but requires careful control to avoid side reactions.[5][6][7][8][9] Key potential side products include:

  • Dialkylated malonic ester: A significant drawback of this synthesis is the potential for the starting malonic ester to be alkylated twice, leading to a different final product after hydrolysis and decarboxylation.[6]

  • Incomplete hydrolysis: If the saponification of the diester is not complete, you may isolate the mono-ester or unreacted diester.[5]

  • Incomplete decarboxylation: The final decarboxylation step requires heat; insufficient heating can leave the substituted malonic acid as an impurity.[5][7]

  • Transesterification: Using a base that does not match the ester groups of the malonic ester can lead to a mixture of esters, complicating purification.[5][6]

Troubleshooting Guides & Protocols

Guide 1: Differentiating Diastereomers

This compound has two chiral centers, leading to the possibility of diastereomers (a meso compound and a d,l-enantiomeric pair). While not impurities in the traditional sense, their presence can affect the material's properties.

Protocol: Identification of Diastereomers by ¹³C NMR

  • Sample Preparation: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

  • Analysis:

    • Meso compound: Due to its plane of symmetry, the meso form will exhibit fewer signals.

    • d,l-pair: The enantiomers will have a more complex spectrum with more signals due to the lack of symmetry.

CompoundExpected Number of ¹³C Signals
Meso-2,4-dimethylpentanedioic acid5
d,l-2,4-dimethylpentanedioic acid7
Guide 2: Identifying and Removing Unreacted Starting Materials and Intermediates

Workflow for Side Product Identification

Caption: A generalized workflow for the identification and purification of side products.

Protocol: Purification by Acid-Base Extraction

This technique is particularly useful for separating the desired dicarboxylic acid from neutral or less acidic impurities like unreacted diols or ester intermediates.

  • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

  • Extract with an aqueous solution of a weak base (e.g., sodium bicarbonate). The dicarboxylic acid will be deprotonated and move to the aqueous layer.

  • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the purified dicarboxylic acid.

  • Collect the solid product by filtration.

Data Interpretation Table

CompoundExpected Rf (TLC)Key ¹H NMR Signals (δ, ppm)
2,4-dimethyl-1,5-pentanediolHigh~3.5 (multiplet, -CH₂OH)
Diethyl 2,4-dimethylpentanedioateHigh~4.1 (quartet, -OCH₂CH₃), ~1.2 (triplet, -OCH₂CH₃)
This compoundLow~12 (broad singlet, -COOH)

References

  • Method of purifying a dicarboxylic acid. Google Patents.
  • Malonic Ester Synthesis. Organic Chemistry Tutor. URL: [Link]

  • Malonic ester synthesis. Wikipedia. URL: [Link]

  • Purification and separation of dicarboxylic acids. Google Patents.
  • PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. WIPO Patentscope. URL: [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. URL: [Link]

  • Purification of compound containing dicarboxylic acid and amine. Chemistry Stack Exchange. URL: [Link]

  • Malonic ester synthesis, mechanism and application. Chemistry Notes. URL: [Link]

  • 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. URL: [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. URL: [Link]

  • (2R,4S)-2,4-dimethylpentanedioic acid. PubChem. URL: [Link]

  • Synthesis of Dicarboxylic Acids from Aqueous Solutions of Diols with Hydrogen Evolution Catalyzed by an Iridium Complex. ResearchGate. URL: [Link]

  • Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. URL: [Link]

  • Dimethyl 2,4-dimethylpentanedioate. PubChem. URL: [Link]

  • Diol. Wikipedia. URL: [Link]

  • 2,2-dimethylpentanedioic acid. ChemSynthesis. URL: [Link]

  • Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. NIST WebBook. URL: [Link]

  • Oxidative cleavage of 1,2-diols to carboxylic acids by hydrogen peroxide. ACS Publications. URL: [Link]

  • Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. NIST WebBook. URL: [Link]

  • Ch15: Oxidation cleavage of 1,2-diols. University of Calgary. URL: [Link]

  • Diethyl 2,4-dimethylpentanedioate. PubChem. URL: [Link]

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Technical Support Center: Strategies to Improve the Purity of Synthesized 2,4-Dimethylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,4-dimethylpentanedioic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven strategies to enhance the purity of your synthesized product. Our approach is rooted in explaining the "why" behind each experimental step, ensuring you have a comprehensive understanding of the purification processes.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound, often achieved through methods like the malonic ester synthesis, can introduce several types of impurities.[1][2][3] Understanding these is the first step toward effective purification.

  • Unreacted Starting Materials: Incomplete reactions can leave residual diethyl malonate or alkyl halides.

  • Mono-alkylated Malonic Ester: If the second alkylation step is incomplete, the mono-alkylated intermediate will persist.

  • Byproducts from Side Reactions: The use of a strong base like sodium ethoxide can lead to side reactions, such as the Claisen condensation of the starting ester.

  • Stereoisomers: Since this compound has two chiral centers, a mixture of diastereomers (meso and d,l pair) will be formed.[4][5] These are often the most challenging "impurities" to separate if a specific stereoisomer is desired.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, diethyl ether) and reagents from hydrolysis and decarboxylation steps (e.g., acids, bases) can be carried through.

FAQ 2: My final product is an oil, but it is expected to be a solid. What does this indicate?

This compound is typically a colorless, crystalline solid at room temperature.[6][7] If your final product is an oil, it strongly suggests the presence of impurities that are depressing the melting point. This is a common phenomenon described by the van't Hoff equation, where impurities disrupt the crystal lattice of the pure compound.[8] The likely culprits are residual solvents, unreacted starting materials, or an isomeric mixture that has a lower melting point than the pure diastereomers.

FAQ 3: How can I confirm the purity of my synthesized this compound?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for identifying and quantifying impurities. The presence of unexpected signals can indicate specific contaminants.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating and quantifying components in a mixture.[9][10] A well-developed HPLC method can resolve the desired product from starting materials, byproducts, and in some cases, stereoisomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities such as residual solvents.[11] Derivatization to form more volatile esters (e.g., methyl esters) can also allow for the analysis of the dicarboxylic acid itself.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and the absolute purity of a crystalline sample.[8] A broad melting range is indicative of impurities.[8]

II. Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials and Mono-alkylated Intermediates

Symptom: NMR or HPLC analysis shows signals corresponding to diethyl malonate and/or a mono-alkylated malonic ester.

Cause: This points to an incomplete reaction, which can be due to several factors:

  • Insufficient amount of base or alkylating agent.

  • Reaction time was too short.

  • Reaction temperature was too low.

  • Poor quality of reagents (e.g., wet solvent deactivating the base).

Troubleshooting Workflow:

start Impurity Detected: Unreacted Starting Materials check_stoichiometry Verify Stoichiometry of Base and Alkylating Agent start->check_stoichiometry optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature check_stoichiometry->optimize_conditions If stoichiometry is correct reagent_quality Check Reagent Quality: - Use freshly dried solvents - Verify purity of starting materials optimize_conditions->reagent_quality If impurities persist purification Post-Synthesis Purification: Recrystallization or Chromatography reagent_quality->purification After re-synthesis end Pure this compound purification->end

Workflow for addressing unreacted starting materials.

Detailed Protocol: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.[12] The principle is based on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.

  • Solvent Selection: The ideal solvent should dissolve the crude this compound at an elevated temperature but not at room temperature or below. Water can be a good starting point due to the polar nature of the dicarboxylic acid groups.[6] Other potential solvents include mixtures of water with miscible organic solvents like ethanol or acetone.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it just dissolves. Adding too much solvent will reduce the yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 1: Example Recrystallization Solvents for Dicarboxylic Acids

Solvent SystemRationale
WaterGood solubility at high temperatures, poor at low temperatures.[13]
Ethanol/WaterThe addition of ethanol can help dissolve organic impurities.
Acetone/HexaneAcetone dissolves the acid, and the addition of hexane (an anti-solvent) induces crystallization.
Issue 2: Separation of Diastereomers

Symptom: You have a pure product in terms of chemical composition (confirmed by NMR), but you need to isolate a specific stereoisomer (e.g., the meso compound from the d,l pair).

Cause: The synthesis of this compound creates two chiral centers, leading to the formation of diastereomers. Diastereomers have different physical properties, which can be exploited for their separation.[4]

Troubleshooting Workflow:

start Diastereomeric Mixture Present fractional_crystallization Fractional Crystallization start->fractional_crystallization chromatography Chromatography fractional_crystallization->chromatography If separation is incomplete end Isolated Stereoisomer fractional_crystallization->end Successful derivatization Derivatization to Separate Diastereomers chromatography->derivatization For difficult separations chromatography->end Successful derivatization->end Successful

Strategies for separating diastereomers.

Detailed Protocols:

A. Fractional Crystallization

This technique relies on slight differences in the solubility of the diastereomers in a particular solvent. It involves a series of recrystallization steps to enrich one diastereomer in the crystals and the other in the mother liquor. This can be a trial-and-error process requiring careful solvent screening.

B. Preparative Chromatography

Chromatography is a highly effective method for separating diastereomers.[14][15]

  • Technique Selection:

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used to separate diastereomers.[9] The choice of stationary phase and mobile phase is crucial.

    • Supercritical Fluid Chromatography (SFC): SFC is often more successful than HPLC for diastereomer separation and has the advantage of using less organic solvent.[16]

  • Method Development:

    • Start with analytical scale chromatography to screen different columns and mobile phases to achieve baseline separation of the diastereomers.

    • Once an effective separation is achieved, the method can be scaled up to a preparative scale to isolate larger quantities of each isomer.

Table 2: Comparison of Chromatographic Techniques for Diastereomer Separation

TechniqueAdvantagesDisadvantages
HPLC Widely available, versatile.[10]Can use large volumes of organic solvents.
SFC Faster separations, lower solvent consumption, often better resolution.[16]Less common instrumentation.
Flash Chromatography Good for large-scale purifications, lower cost.[4]Lower resolution than HPLC or SFC.

C. Derivatization

If direct separation of the dicarboxylic acid diastereomers is challenging, they can be converted into derivatives that are more easily separated.[17][18]

  • Reaction: React the diastereomeric mixture of this compound with a chiral amine to form diastereomeric amides.

  • Separation: The resulting diastereomeric amides can then be separated by chromatography or crystallization.[9]

  • Hydrolysis: After separation, the amides can be hydrolyzed back to the individual stereoisomers of the dicarboxylic acid.

Chemical Derivatization Workflow:

start Diastereomeric Mixture of Dicarboxylic Acid derivatize React with Chiral Amine to Form Diastereomeric Amides start->derivatize separate Separate Diastereomeric Amides (Chromatography/Crystallization) derivatize->separate hydrolyze Hydrolyze Separated Amides separate->hydrolyze end Pure Stereoisomers of Dicarboxylic Acid hydrolyze->end

Derivatization strategy for diastereomer separation.

III. References

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available from: [Link]

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(1), 108. Available from: [Link]

  • He, M., et al. (2000). Purification and recovery of dicarboxylic acids using melt crystallization. Google Patents. Available from:

  • Kulkarni, B. D., et al. (2001). Process for crystallization of dicarboxylic acids. Google Patents. Available from:

  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154. Available from: [Link]

  • Kral, V., et al. (2024). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Analytica Chimica Acta, 1300, 342435. Available from: [Link]

  • Separation of diastereomers. (2005). Google Patents. Available from:

  • Hajkova, P., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. Available from: [Link]

  • Marquis, J. C., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(11), 1725-1730. Available from: [Link]

  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154. Available from: [Link]

  • Farkas, A. (1955). Purification and separation of dicarboxylic acids. Google Patents. Available from:

  • Derivatization. (2023). Chemistry LibreTexts. Available from: [Link]

  • He, M., et al. (2001). PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION. WIPO Patentscope. Available from: [Link]

  • Malonic Ester Synthesis. (n.d.). Organic Chemistry Tutor. Available from: [Link]

  • Methods for the characterization of tire treatment formulations. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Available from: [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Available from: [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of South Alabama. Available from: [Link]

  • Malonic esters. (n.d.). University of Calgary. Available from: [Link]

  • Process for the preparation of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. (1981). Google Patents. Available from:

  • 2,2-dimethylpentanedioic acid. (2025). ChemSynthesis. Available from: [Link]

  • (2R,4S)-2,4-dimethylpentanedioic acid. (n.d.). PubChem. Available from: [Link]

  • Malonic Ester Synthesis. (n.d.). Chemistry Steps. Available from: [Link]

  • Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Available from: [Link]

  • Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. Available from: [Link]

  • This compound (C7H12O4). (n.d.). PubChemLite. Available from: [Link]

  • 2, 4-Dimethylpentanedioic acid, 97% Purity, C7H12O4, 1 gram. (n.d.). The Science Company. Available from: [Link]

  • Dimethyl 2,4-dimethylpentanedioate. (n.d.). PubChem. Available from: [Link]

  • PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. (2013). DiVA portal. Available from: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry, 25(14), 8089-8092. Available from: [Link]

  • Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. (2013). Journal of Chromatography B, 938, 77-82. Available from: [Link]

  • Liquid chromatographic separation of the stereoisomers of thiazide diuretics. (2000). Journal of Chromatography A, 876(1-2), 221-227. Available from: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2019). AAPS PharmSciTech, 20(4), 149. Available from: [Link]

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Technical Support Center: Resolution of 2,4-Dimethylglutaric Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the resolution of 2,4-dimethylglutaric acid stereoisomers. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of separating the enantiomers of 2,4-dimethylglutaric acid (2,4-DMGA) from its meso form and from each other. This guide provides in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting workflows.

Introduction: Understanding the Challenge

2,4-Dimethylglutaric acid presents a unique stereochemical challenge. Due to its two chiral centers (C2 and C4), it exists as three stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and an achiral meso compound ((2R,4S) or (2S,4R), which are identical). The primary goal of resolution is typically to isolate one of the pure enantiomers from the racemic mixture. The most common and scalable method for this is through the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the core principle behind resolving the enantiomers of 2,4-dimethylglutaric acid?

The fundamental strategy is to convert the pair of enantiomers, which have identical physical properties (like solubility), into a pair of diastereomers, which have different physical properties.[2] This is achieved by reacting the racemic acid with a single, pure enantiomer of a chiral base (the resolving agent).

  • (±)-2,4-DMGA + (+)-Chiral Base → [(-)-Acid·(+)-Base] + [(+)-Acid·(+)--Base]

These two resulting products are diastereomeric salts. Because they have different spatial arrangements, they will exhibit different solubilities in a given solvent system, allowing one to crystallize preferentially while the other remains in the mother liquor.[3] This difference is the physical handle we use for separation.

Q2: How do I select an appropriate chiral resolving agent for 2,4-DMGA?

For a dicarboxylic acid like 2,4-DMGA, the ideal resolving agent is an enantiomerically pure chiral amine. The selection process is often empirical, but several factors guide the choice:

  • Proven Efficacy: Alkaloids like brucine and strychnine, or synthetic amines like (R)- or (S)-1-phenylethylamine, are classical and effective choices for resolving acidic compounds.[4][5] For 2,4-DMGA specifically, (+)-2-methylbenzylamine has been reported to be effective.[6]

  • Availability and Cost: For larger-scale work, the cost of the resolving agent and the potential for its recovery and recycling are critical economic considerations.[3]

  • Crystallinity of Salts: The ideal agent will form a highly crystalline, stable salt with one of the enantiomers of 2,4-DMGA, while the other diastereomeric salt remains highly soluble. A preliminary screening with small amounts of different agents is highly recommended.[7]

Q3: My initial crystallization attempt failed (oiling out, no precipitation). What are the most critical parameters to optimize?

Failure to obtain crystalline material is a common hurdle. The success of fractional crystallization is highly dependent on a sensitive interplay of several factors.

  • Solvent System: This is arguably the most critical parameter. The solvent must provide a significant solubility differential between the two diastereomeric salts. A good starting point is to screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or heptane).[7]

  • Molar Ratio of Resolving Agent: Using a stoichiometric amount (2 equivalents of a monoamine for the diacid) is a logical start, but sometimes sub-stoichiometric amounts can improve selectivity. For dicarboxylic acids, it is possible to form both mono- and di-salts, which can complicate crystallization.[8] Experimenting with ratios from 1.0 to 2.2 equivalents can be beneficial.

  • Concentration and Temperature Profile: The solution should be saturated at an elevated temperature and then cooled slowly to allow for selective crystallization. Crash-cooling often leads to the co-precipitation of both diastereomers and impurities. A controlled, gradual cooling ramp is essential for forming high-purity crystals.

Q4: How do I confirm the success of my resolution and determine the enantiomeric excess (ee)?

Success is defined by the enantiomeric purity of the final, isolated acid. This cannot be determined by simple metrics like melting point. The most reliable methods are:

  • Chiral Chromatography (HPLC/SFC): This is the gold standard. The resolved 2,4-DMGA is analyzed on a chiral stationary phase that can separate the two enantiomers, allowing for direct quantification of the enantiomeric excess (ee).

  • NMR with Chiral Derivatizing Agents: The enantiomers can be converted into diastereomers using a chiral derivatizing agent (like Mosher's acid).[9] The resulting diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the integration of these signals can be used to determine the ee.[9]

  • Optical Rotation: While a non-zero optical rotation indicates that the resolution has achieved some level of success, it is not a reliable method for quantifying ee unless a literature value for the rotation of the pure enantiomer under identical conditions is available.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. The desired diastereomeric salt is too soluble in the chosen solvent. 2. The solution is not sufficiently concentrated (unsaturated). 3. The resolving agent is not effective; both salts are highly soluble.1. Solvent Screen: Perform a systematic screen of different solvents or anti-solvents.[7] 2. Concentration: Carefully remove solvent until the solution is saturated at a higher temperature. 3. Seeding: Introduce a few seed crystals of the desired diastereomeric salt to a supersaturated solution to induce crystallization.[7] 4. Change Resolving Agent: Screen a different class of chiral amines.
Low Enantiomeric Excess (ee) 1. The solubility difference between the diastereomeric salts is small, leading to co-crystallization. 2. The crystallization occurred too quickly (crash cooling). 3. The mother liquor was not efficiently removed from the crystal cake.1. Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. This is often necessary to achieve >98% ee. 2. Optimize Cooling: Employ a slow, controlled cooling profile. A stepwise cooling approach (e.g., hold at 40°C, then 20°C, then 4°C) can be effective. 3. Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor.
Difficulty Regenerating the Free Acid 1. Incomplete protonation of the carboxylate or deprotonation of the amine. 2. The free acid has some solubility in the aqueous layer.1. pH Adjustment: Ensure the pH is sufficiently low (e.g., pH 1-2 with HCl) to fully protonate the dicarboxylic acid.[5] 2. Extraction: After acidification, extract the aqueous layer multiple times (e.g., 3-4x) with a suitable organic solvent like ethyl acetate or diethyl ether to ensure complete recovery.
Oily or Gummy Precipitate 1. The melting point of the diastereomeric salt is below the crystallization temperature. 2. Presence of impurities (residual solvent, starting material).1. Lower Temperature: Ensure crystallization is performed well below the melting point of the salt. 2. Solvent Choice: Switch to a solvent in which the salt is less soluble, which often promotes the formation of a more ordered, crystalline solid.

Experimental Protocols

Protocol 1: Resolution of (±)-2,4-Dimethylglutaric Acid via Diastereomeric Salt Formation

This protocol is a representative example and may require optimization.

  • Salt Formation:

    • In a suitable flask, dissolve 10.0 g of racemic 2,4-dimethylglutaric acid in 100 mL of a 9:1 ethanol/water mixture. Heat gently to 60-70°C to ensure complete dissolution.

    • In a separate beaker, dissolve a stoichiometric equivalent (e.g., 1.05 eq per carboxylic acid group) of an enantiomerically pure resolving agent (e.g., (R)-1-phenylethylamine) in 20 mL of the same solvent mixture.

    • Slowly add the resolving agent solution to the warm acid solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature over 4-6 hours. For further precipitation, the flask can be placed in a 4°C refrigerator overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the resulting crystalline precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum. This solid is the less soluble diastereomeric salt, enriched in one enantiomer.

  • Regeneration of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Add 2M HCl dropwise with vigorous stirring until the pH of the solution is ~1-2. This will protonate the glutaric acid and form the hydrochloride salt of the amine resolving agent.

    • Extract the aqueous solution three times with 50 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched 2,4-dimethylglutaric acid.

  • Analysis:

    • Determine the enantiomeric excess of the recovered acid using an appropriate chiral HPLC or GC method.

    • If the ee is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent before proceeding to the acid regeneration step.

Visual Workflow

G cluster_prep 1. Salt Formation cluster_sep 2. Separation cluster_iso 3. Isolation racemic Racemic (±)-2,4-DMGA in Hot Solvent agent Add (+)-Chiral Amine (Resolving Agent) racemic->agent salts Solution of Diastereomeric Salts: [(-)-Acid•(+)-Base] & [(+)-Acid•(+)-Base] agent->salts cool Slow Cooling & Crystallization salts->cool filter Vacuum Filtration cool->filter crystals Less Soluble Salt Crystals (e.g., [(+)-Acid•(+)-Base]) filter->crystals Solid mother_liquor Mother Liquor (Enriched in more soluble salt) filter->mother_liquor Filtrate acidify Acidify (e.g., HCl) & Extract crystals->acidify product Pure (+)-Enantiomer of 2,4-DMGA acidify->product Organic Layer recover Recover Resolving Agent from Aqueous Layer acidify->recover Aqueous Layer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

References

  • BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
  • Wikipedia. (n.d.). Chiral resolution.
  • PubMed. (2023, December 6). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2).
  • chemeurope.com. (n.d.). Chiral resolution.
  • CHIMIA. (1985). Preparation of Chiral 2,4-Dimethylglutaric Acid Monoesters from the Racemic Diesters by means of Microbes and Microbial Esterase. CHIMIA, 39(10), 314.
  • ResearchGate. (n.d.). Results of microbial hydrolysis of ( ± )-2,4-dimethylglutaric acid diethyl ester (4). [Diagram].
  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.
  • Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • BenchChem. (n.d.). Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives.

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Technical Support Center: Enhancing the Solubility of 2,4-Dimethylpentanedioic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dimethylpentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the solubility of this compound in organic solvents. As a dicarboxylic acid, also known as 2,4-dimethylglutaric acid, its solubility behavior is critical for various applications, from organic synthesis to pharmaceutical intermediate production.[1] This document provides a structured approach to understanding and overcoming solubility limitations through practical, field-proven insights and methodologies.

Troubleshooting Guide: Low Solubility of this compound

Encountering low solubility can be a significant roadblock in experimental workflows. This section provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment and Solvent Selection

The first step in addressing solubility challenges is a thorough assessment of your current solvent system and experimental conditions. This compound is a polar molecule due to its two carboxylic acid functional groups, suggesting that it will have better solubility in polar solvents.

Common User Problem: "I am unable to dissolve a sufficient amount of this compound in my chosen organic solvent for my reaction/analysis."

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low solubility.

Data-Informed Solvent Selection

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from data on similar dicarboxylic acids and general solubility principles. The "like dissolves like" principle is a foundational concept in predicting solubility. Solvents with similar polarity to the solute are more likely to be effective.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale & Key Insights
Alcohols (Polar, Protic) Methanol, EthanolHigh The hydroxyl group can act as a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid groups of the solute.
Ketones (Polar, Aprotic) Acetone, Methyl Ethyl KetoneHigh The carbonyl group is a strong hydrogen bond acceptor, facilitating dissolution of carboxylic acids. Acetone is often an excellent solvent for dicarboxylic acids.[2]
Esters (Moderately Polar) Ethyl AcetateModerate Esters are hydrogen bond acceptors but lack donor capabilities, leading to moderate solubility for dicarboxylic acids.[3][4]
Ethers (Slightly Polar) Diethyl Ether, Tetrahydrofuran (THF)Low to Moderate The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than ketones or alcohols.
Halogenated Solvents Dichloromethane (DCM), ChloroformLow While having a dipole moment, their ability to engage in hydrogen bonding with carboxylic acids is limited.
Aromatic Hydrocarbons Toluene, BenzeneVery Low These non-polar solvents have weak interactions with the polar carboxylic acid groups.
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble As non-polar solvents, they are unable to overcome the crystal lattice energy of the polar dicarboxylic acid.

Note: The methyl branches on the pentanedioic acid backbone may slightly increase its lipophilicity compared to its linear counterpart, glutaric acid. This could marginally improve solubility in less polar solvents.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers working with this compound.

Q1: Why is this compound poorly soluble in non-polar organic solvents?

A1: The primary reason lies in the molecular structure. This compound possesses two polar carboxylic acid (-COOH) functional groups. These groups can form strong intermolecular hydrogen bonds with each other, leading to a stable crystal lattice. Non-polar solvents, such as hexane or toluene, cannot provide the necessary interactions to break these hydrogen bonds and solvate the individual molecules effectively.

Q2: Can I increase the solubility by heating the solvent?

A2: Yes, for most solvent-solute systems, solubility increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solvent and the solute, allowing for greater mixing. However, be mindful of the boiling point of your solvent and the thermal stability of this compound and any other components in your mixture.

Q3: Are there any safety precautions I should take when handling this compound?

A3: Yes, it is important to handle this chemical with appropriate safety measures. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Always work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information.[5][6]

Q4: How does the branched structure of this compound affect its solubility compared to a linear dicarboxylic acid?

A4: The two methyl groups in this compound introduce branching in the carbon chain. This branching can disrupt the crystal packing of the solid, potentially making it easier to dissolve than a linear dicarboxylic acid of similar molecular weight. However, the methyl groups also add to the non-polar character of the molecule, which could slightly enhance its solubility in less polar solvents compared to its linear analog.

Q5: What is the "odd-even" effect and does it apply to this compound?

A5: The "odd-even" effect describes the observation that dicarboxylic acids with an odd number of carbon atoms often have higher solubility in certain organic solvents than those with an even number of carbons. This is attributed to differences in crystal packing and molecular conformation. While this is a known phenomenon for linear dicarboxylic acids, its direct applicability to a branched-chain acid like this compound is less predictable without specific experimental data.

Advanced Solubility Enhancement Protocols

When simple solvent selection and temperature adjustments are insufficient, more advanced techniques can be employed.

Protocol 1: pH Modification for Solubility Enhancement

The carboxylic acid groups of this compound can be deprotonated to form a more soluble carboxylate salt. This is particularly effective in polar protic solvents.

Principle: By adding a base to a solution containing the dicarboxylic acid, the equilibrium is shifted towards the formation of the highly polar and more soluble carboxylate salt.

Experimental Workflow:

Caption: Workflow for solubility enhancement via pH modification.

Step-by-Step Methodology:

  • Preparation: Suspend the desired amount of this compound in the chosen organic solvent in a suitable reaction vessel.

  • Base Addition: While stirring the suspension, add an organic-soluble base (e.g., triethylamine, diisopropylethylamine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) dropwise. The choice of base will depend on the specific requirements of your subsequent experimental steps.

  • Observation: Continue adding the base until the solid this compound has completely dissolved. The formation of the salt should lead to a clear solution.

  • Application: The resulting solution containing the carboxylate salt can then be used in your desired application.

  • (Optional) Re-precipitation: If you need to recover the dicarboxylic acid, the solution can be treated with a non-aqueous acid (e.g., a solution of HCl in dioxane) to re-protonate the carboxylate and precipitate the neutral acid.

Protocol 2: Salt Formation Prior to Solubilization

In some cases, it may be advantageous to form a salt of the dicarboxylic acid before attempting to dissolve it in the organic solvent. This is a common strategy to improve the solubility and dissolution rate of acidic and basic drugs.[7][8][9]

Principle: By forming a salt with a suitable counterion, the resulting compound often has significantly different and improved solubility characteristics compared to the parent acid.[10]

Step-by-Step Methodology for Sodium Salt Formation:

  • Dissolution in a Protic Solvent: Dissolve this compound in a minimal amount of a suitable alcohol, such as ethanol.

  • Base Addition: Prepare a solution of sodium hydroxide or sodium ethoxide in ethanol. Add this solution dropwise to the stirred solution of the dicarboxylic acid.

  • Precipitation of the Salt: The sodium salt of this compound is likely to be less soluble in ethanol than the starting acid and will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated salt by filtration and wash it with a small amount of cold ethanol. Dry the salt thoroughly under vacuum.

  • Solubility Testing: Test the solubility of the prepared sodium salt in your target organic solvents. Polar aprotic solvents like DMSO or DMF are often good choices for dissolving organic salts.

Protocol 3: Utilizing Cosolvent Systems

A cosolvent is a solvent added in a smaller quantity to a primary solvent to increase the solubility of a solute. This is a powerful technique for fine-tuning the polarity of your solvent system.

Principle: By mixing a "good" solvent (in which the compound is highly soluble) with a "poor" solvent, the overall solvent properties can be adjusted to achieve the desired solubility.

Step-by-Step Methodology for Cosolvent Screening:

  • Identify a "Good" Solvent: From the data table above or preliminary experiments, identify a solvent in which this compound is highly soluble (e.g., methanol or acetone).

  • Select a "Poor" Solvent: Choose the primary solvent for your application in which the acid has low solubility (e.g., toluene or ethyl acetate).

  • Prepare a Saturated Solution: Create a saturated solution of this compound in the "poor" solvent.

  • Titrate with the "Good" Solvent: While stirring the saturated solution, add the "good" solvent dropwise.

  • Observe Dissolution: Note the volume of the "good" solvent required to completely dissolve the remaining solid. This will give you an approximate ratio of the cosolvent system needed for your desired concentration.

  • Optimization: Further experiments can be conducted to optimize the ratio of the two solvents to maximize solubility while maintaining the desired properties of the primary solvent for your application.

References

  • 2,4-Dimethylglutaric acid | C7H12O4 | CID 97870 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Retrieved January 6, 2026, from [Link]

  • Esters: Structure, Nomenclature and Properties – HSC Chemistry - Science Ready. (n.d.). Retrieved January 6, 2026, from [Link]

  • Esters: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]

  • Salt formation to improve drug solubility. (2007). PubMed. Retrieved from [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.). Retrieved January 6, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018). ScienceDirect. Retrieved from [Link]

  • Properties of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved January 6, 2026, from [Link]

  • Measurement and correlation for solubilities of succinic acid, glutaric acid and adipic acid in five organic solvents - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Aldehydes, Ketones, Carboxylic Acids, and Esters | Chemistry for Majors - Lumen Learning. (n.d.). Retrieved January 6, 2026, from [Link]

  • 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.). Retrieved January 6, 2026, from [Link]

  • 2,2-Dimethylglutaric acid - the NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]

  • 2,4-Dimethylglutaric acid - LookChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • SOLUBILITY DATA SERIES. (n.d.). Retrieved January 6, 2026, from [Link]

  • Solubility modeling, dissolution and solvation thermodynamics, and solute-solvent interactions of diflufenican in aqueous aprotic and protic cosolvents | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

minimizing byproducts during the synthesis of 2,4-dimethylpentanedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4-dimethylpentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable dicarboxylic acid. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Synthetic Challenge

This compound, also known as 2,4-dimethylglutaric acid, is a dicarboxylic acid with a branched carbon chain, making it a useful building block in the synthesis of polymers and pharmaceuticals.[1] The key challenge in its synthesis lies in controlling the formation of byproducts and managing the stereochemistry at the two chiral centers (C2 and C4). This guide will focus on a common and logical synthetic route: a modified malonic ester synthesis involving a Michael addition, followed by a second alkylation, and concluding with hydrolysis and decarboxylation. Understanding the potential pitfalls at each stage is crucial for a successful and high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers of this compound I should be aware of?

A1: this compound has two stereocenters, leading to the possibility of three stereoisomers: a pair of enantiomers (the d and l isomers, collectively known as the racemic mixture) and a meso compound. The meso compound is achiral due to a plane of symmetry. Your specific application will determine whether you need to synthesize a specific stereoisomer or if a mixture is acceptable.

Q2: Why is the choice of base so critical in the initial steps of the synthesis?

A2: In a malonic ester-type synthesis, using a base that does not match the alkyl group of the ester can lead to an unwanted side reaction called transesterification.[2] For example, if you are using diethyl malonate, the appropriate base is sodium ethoxide. Using a different alkoxide base could result in a mixture of ethyl and other alkyl esters, complicating the purification process.

Q3: I see significant gas evolution during the final acidification step. Is this normal?

A3: Yes, vigorous bubbling (carbon dioxide) is expected during the final acidification and heating step. This is the decarboxylation of the substituted malonic acid, which is a key part of the synthesis to yield the desired dicarboxylic acid.[1] However, if this occurs prematurely before the intended decarboxylation step, it could indicate instability of the intermediate.

Q4: Can I use a Grignard reagent for the conjugate addition step?

A4: It is generally not recommended. Strong, "hard" nucleophiles like Grignard reagents tend to favor 1,2-addition (direct attack at the carbonyl carbon) rather than the desired 1,4-conjugate addition (Michael addition).[3] Softer nucleophiles, such as enolates or Gilman reagents (organocuprates), are preferred for efficient 1,4-addition.

Troubleshooting Guide: Minimizing Byproducts

This section addresses specific issues you may encounter during the synthesis of this compound via the proposed Michael addition and malonic ester synthesis route.

Issue 1: Formation of Dialkylated Malonic Ester Byproduct
  • Observation: Your crude product analysis (e.g., by NMR or GC-MS) shows a significant amount of a species with two additional methyl groups on the central carbon of the malonic ester, leading to 2,2,4-trimethylpentanedioic acid after hydrolysis and decarboxylation.

  • Causality: This arises from the initial enolate of methylmalonic ester undergoing a second alkylation before the Michael addition can occur. It can also happen if the mono-alkylated product is deprotonated and alkylated again. A major drawback of malonic ester synthesis is the potential for dialkylated structures.[2]

  • Troubleshooting Strategy:

    • Controlled Addition of Alkylating Agent: Add the second alkylating agent (after the Michael addition) slowly and at a low temperature to control the reaction rate and minimize over-alkylation.

    • Stoichiometry: Use a precise 1:1 stoichiometry of the enolate to the alkylating agent in the second alkylation step.

    • Choice of Base: Employ a bulky base for the deprotonation steps, which can sterically hinder the approach for a second alkylation on the same carbon.

Issue 2: Incomplete Hydrolysis of the Di-ester Intermediate
  • Observation: The final product is contaminated with the mono-ester or the starting di-ester of this compound.

  • Causality: The ester groups in the intermediate, particularly if they are sterically hindered, can be resistant to hydrolysis.[4][5] Standard hydrolysis conditions may not be sufficient for complete conversion.

  • Troubleshooting Strategy:

    • Prolonged Reaction Time and Increased Temperature: Extend the duration of the hydrolysis step and/or increase the reaction temperature.

    • Stronger Hydrolysis Conditions: Switch from acidic to basic hydrolysis (saponification) using a strong base like KOH or NaOH, followed by acidification. Basic hydrolysis is generally irreversible and goes to completion.[6]

    • Use of Co-solvents: For sterically hindered esters that have poor water solubility, adding a co-solvent like THF or dioxane can improve solubility and facilitate hydrolysis.

Issue 3: Undesired Stereoisomer Ratio (Meso vs. d,l-pair)
  • Observation: The ratio of the meso to the racemic (d,l) pair of this compound is not as desired.

  • Causality: The stereochemical outcome is determined during the Michael addition and the subsequent alkylation step. The formation of the two new stereocenters can be influenced by the reaction conditions and the reagents used. The stereochemical course of intramolecular Michael reactions can be rationalized by a dipole-minimized chair transition state model.[7]

  • Troubleshooting Strategy:

    • Temperature Control: Lowering the reaction temperature during the C-C bond-forming steps often enhances stereoselectivity.

    • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents (e.g., polar aprotic like THF vs. nonpolar like toluene) to find the optimal conditions for the desired diastereomer.

    • Chiral Auxiliaries: For enantioselective synthesis (to obtain a single enantiomer), consider using a chiral auxiliary on the malonic ester or the Michael acceptor to direct the stereochemical outcome. This is an advanced technique requiring further research into appropriate auxiliaries.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure. Optimization of specific parameters may be necessary.

Step 1: Michael Addition

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl methylmalonate dropwise at 0°C.

  • After stirring for 30 minutes, add ethyl crotonate dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 2: Second Alkylation

  • Dissolve the product from Step 1 in anhydrous THF and cool to -78°C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.

  • After stirring for 1 hour at -78°C, add methyl iodide dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Work up the reaction as described in Step 1.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the crude product from Step 2 in a solution of concentrated hydrochloric acid and water for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Step 4: Purification

  • The crude product can be purified by recrystallization from hot water or a mixture of ether and petroleum ether.

  • If diastereomers need to be separated, column chromatography on silica gel may be effective.[8]

Visualizing the Process

Reaction Pathway

Synthesis_Pathway A Diethyl Methylmalonate C Michael Adduct Intermediate A->C 1. NaOEt, EtOH 2. Ethyl Crotonate B Ethyl Crotonate B->C E Alkylated Intermediate C->E 1. LDA, THF 2. Methyl Iodide D Methyl Iodide D->E F This compound E->F H3O+, Heat (Hydrolysis & Decarboxylation)

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Analyze Crude Product Pure Product is Pure Start->Pure Impure Byproducts Detected Start->Impure Dialkylation Dialkylation Byproduct? Impure->Dialkylation IncompleteHydrolysis Incomplete Hydrolysis? Dialkylation->IncompleteHydrolysis No FixDialkylation - Control Alkylating Agent Addition - Check Stoichiometry - Use Bulky Base Dialkylation->FixDialkylation Yes WrongStereo Incorrect Stereoisomer Ratio? IncompleteHydrolysis->WrongStereo No FixHydrolysis - Prolong Reaction Time/Increase Temp - Use Stronger Base (Saponification) - Add Co-solvent IncompleteHydrolysis->FixHydrolysis Yes WrongStereo->Pure No FixStereo - Lower Reaction Temperature - Vary Solvent Polarity - Consider Chiral Auxiliary WrongStereo->FixStereo Yes FixDialkylation->Start FixHydrolysis->Start FixStereo->Start

Caption: Troubleshooting workflow for byproduct minimization.

Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Byproduct if Deviated
Base for Deprotonation Sodium Ethoxide (for ethyl esters)Prevents transesterificationMixture of esters
Michael Addition Nucleophile Enolate of diethyl methylmalonate"Soft" nucleophile favoring 1,4-addition1,2-addition product (allylic alcohol)
Second Alkylation Temp. -78°C to Room TempControls reaction rateDialkylation at the α-carbon
Hydrolysis Conditions Conc. HCl, reflux or KOH then H+Ensures complete conversion of estersIncomplete hydrolysis (mono- or di-ester)
Decarboxylation Acidification and HeatDrives the reaction to completionIncomplete decarboxylation

References

  • Stork, G., et al. (2002). Stereochemical control of intramolecular conjugate addition. A short, highly stereoselective synthesis of adrenosterone. Request PDF.
  • BenchChem. (2025). Technical Support Center: Stability of Substituted Malonic Acids.
  • Organic Chemistry (2nd Edition). (2025).
  • Organic Chemistry Portal. (n.d.).
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Chemistry Steps. (n.d.). The Stereochemistry of Alkene Addition Reactions.
  • Google Patents. (n.d.).
  • Pinaud, M., et al. (2025). Decarboxylative Michael Additions of Substituted Malonic Acid Half‐Oxyesters to Methylidene Malonates.
  • The Organic Chemistry Tutor. (2019, August 26). 11.11 Malonic Ester Synthesis [Video]. YouTube.
  • Wikipedia. (n.d.). Malonic ester synthesis.
  • Gassman, P. G., & Schenk, W. N. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.
  • TutorChase. (n.d.). Provide an example of the ester and acid in the Malonic ester synthesis.
  • University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • Chemistry LibreTexts. (2023, January 22).
  • ResearchGate. (2025). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Saskoer. (n.d.). 7.8. Stereochemistry of Addition Reactions – Introduction to Organic Chemistry.
  • Sciencemadness.org. (2016, August 8). Difficult hydrolysis of an hindered ester.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • PubMed. (n.d.). Improved efficiency of asymmetric hydrolysis of 3-substituted glutaric acid diamides with an engineered amidase.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides.
  • DR-NTU. (n.d.). Synthesis of natural products by intramolecular Michael addition.
  • PubChem. (n.d.). 2,4-Dimethylglutaric acid.
  • NIST. (n.d.). 2,2-Dimethylglutaric acid.
  • MDPI. (2022, October 21). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks.
  • ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions.
  • MDPI. (n.d.). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)
  • PubChem. (n.d.). 3,3-Dimethylglutaric acid.

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Technical Support Center: Refining Crystallization Techniques for 2,4-Dimethylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2,4-dimethylpentanedioic acid (CAS 2121-67-7).[1] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for obtaining high-purity crystalline forms of this dicarboxylic acid. The branched structure of this compound introduces specific challenges to crystallization that this guide will help you navigate.[1]

I. Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound relevant to crystallization?

A1: Understanding the fundamental properties is the first step. This compound is typically a colorless to light beige, crystalline solid at room temperature.[1][2] Key properties influencing its crystallization behavior are summarized below:

PropertyValueSource
Molecular FormulaC7H12O4[1][2]
Molecular Weight160.17 g/mol [3][4]
Melting Point105-108 °C[2]
Water SolubilitySoluble[1]
Topological Polar Surface Area74.6 Ų[2][3]

The presence of two carboxylic acid groups makes it polar and capable of strong hydrogen bonding, which significantly impacts solvent selection.[1]

Q2: What is a good starting point for solvent selection for the recrystallization of this compound?

A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5][6] Given its polar nature, polar solvents are a logical starting point. Water is a potential solvent due to the compound's solubility.[1] However, for dicarboxylic acids, solvent mixtures often provide better control over the crystallization process. A common strategy is to use a "solvent-antisolvent" or "solvent pair" system.[5] For instance, dissolving the acid in a good solvent like ethanol or acetone at an elevated temperature and then slowly adding a poor solvent (antisolvent) like hexane or toluene can induce crystallization.[7]

Q3: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is supersaturated to a high degree or cooled too quickly. The resulting oil may solidify into an amorphous solid or a poorly crystalline mass, trapping impurities.

To remedy this, try the following:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Use more solvent: The solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.[8]

  • Modify the solvent system: The chosen solvent may be too good of a solvent. Consider a different solvent or adjust the ratio in a solvent-antisolvent system.

Q4: Can polymorphism be an issue with this compound?

II. Troubleshooting Guides: From Theory to Practice

This section provides detailed troubleshooting for common issues encountered during the crystallization of this compound.

Problem: The solution remains clear even after cooling to room temperature and subsequent chilling in an ice bath.

Causality: This indicates that the solution is not supersaturated, likely due to using too much solvent.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a few crystals from a previous successful crystallization, add a single seed crystal to the solution. This will act as a template for further crystal growth.[5]

  • Increase Concentration:

    • Solvent Evaporation: Gently heat the solution to boil off some of the solvent.[8] Be careful not to evaporate too much, as this can lead to rapid crystallization and impurity inclusion. After reducing the volume, allow the solution to cool slowly again.

    • Antisolvent Addition: If using a solvent-antisolvent system, slowly add more of the antisolvent to the solution until it becomes slightly turbid (cloudy), then add a drop or two of the good solvent to redissolve the precipitate and allow it to cool.

Experimental Workflow for Overcoming Nucleation Failure

start No Crystals Formed scratch Scratch inner surface of flask start->scratch seed Add a seed crystal start->seed re_cool Allow to cool slowly scratch->re_cool seed->re_cool evaporate Gently evaporate some solvent antisolvent Add antisolvent (if applicable) evaporate->antisolvent Or evaporate->re_cool antisolvent->re_cool re_cool->evaporate If no success success Crystals Form re_cool->success fail Still no crystals, re-evaluate solvent system re_cool->fail Persistent failure

Caption: Decision tree for inducing crystallization.

Problem: The compound crashes out of solution as a fine powder or small, poorly formed crystals immediately upon cooling.

Causality: The solution is too supersaturated, or the cooling rate is too fast. Rapid crystallization tends to trap impurities within the crystal lattice.[8] An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[8]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Place the flask back on the heat source and add a small amount of additional hot solvent (e.g., 1-2 mL for every 100 mg of solid) to dissolve the precipitate completely.[8] This will reduce the level of supersaturation.

  • Controlled Cooling:

    • Insulation: Insulate the flask by placing it on a cork ring or several layers of paper towels to slow the rate of cooling.

    • Covering: Cover the mouth of the flask with a watch glass to trap solvent vapors and maintain a more uniform temperature.

    • Staged Cooling: Allow the solution to cool to room temperature undisturbed before transferring it to an ice bath for further cooling.

Logical Flow for Optimizing Crystal Growth Rate

start Rapid Crystallization Occurs reheat Re-heat to dissolve start->reheat add_solvent Add more hot solvent reheat->add_solvent slow_cool Cool slowly (insulated) add_solvent->slow_cool check Observe crystal formation slow_cool->check good_crystals Well-formed crystals check->good_crystals Ideal Rate poor_crystals Still rapid/poor crystals check->poor_crystals Too Fast poor_crystals->reheat Repeat with more solvent

Caption: Iterative process for slowing crystallization.

Problem: After filtration and drying, the mass of the recovered crystalline product is significantly lower than expected.

Causality: Several factors can contribute to low yield.

Troubleshooting Protocol:

  • Check the Mother Liquor:

    • The most common reason for low yield is using too much solvent, causing a significant amount of the product to remain dissolved in the mother liquor.[8]

    • To check for this, try to recover a second crop of crystals from the filtrate by evaporating some of the solvent and re-cooling. If a substantial amount of product crystallizes, you used too much solvent in the initial step.

  • Review the Filtration and Washing Steps:

    • Washing with Cold Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.

    • Avoid Premature Crystallization: If a hot filtration step was used to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper.

  • Optimize the Final Cooling Temperature: Ensure the solution has been thoroughly cooled in an ice bath to minimize the solubility of the compound before filtration.

III. Advanced Techniques and Considerations

For particularly challenging crystallizations of this compound, consider these advanced methods:

  • Vapor Diffusion: This is an excellent method for growing high-quality single crystals from a small amount of material. Dissolve the compound in a small vial with a good solvent. Place this vial inside a larger, sealed container with a more volatile antisolvent. The antisolvent will slowly diffuse into the solution, gradually inducing crystallization.[11]

  • Melt Crystallization: For purification on a larger scale without solvents, melt crystallization can be an option.[12] This involves melting the impure compound and then slowly cooling it to allow for the formation of pure crystals, leaving the impurities in the remaining molten liquid.[12]

  • Use of Additives: In some cases, small amounts of additives like surfactants or buffer salts can influence crystal habit and size.[13]

By systematically addressing these common issues and employing the described protocols, researchers can refine their crystallization techniques for this compound to consistently obtain a high-purity product.

IV. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization. Retrieved from

  • Google Patents. (n.d.). WO2001007389A1 - Process for crystallization of dicarboxylic acids. Retrieved from

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4S)-2,4-dimethylpentanedioic acid. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlling the Crystal Morphology and Polymorphism of 2,4-Dinitroanisole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polymorphism and Its Influence on Catalytic Activities of Lanthanide–Glutamate–Oxalate Coordination Polymers. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Quantifying Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of dicarboxylic acids (DCAs) is paramount. These molecules are not only crucial metabolic intermediates but also serve as important biomarkers in various physiological and pathological processes.[1] This guide provides an in-depth comparison of analytical methodologies for DCA quantification, grounded in the principles of rigorous method validation as stipulated by international regulatory bodies. We will delve into the nuances of experimental choices, offering a transparent, data-driven comparison to empower you in selecting the optimal method for your research needs.

The Analytical Imperative: Why Robust DCA Quantification Matters

Dicarboxylic acids are implicated in a wide array of biological functions, and their levels in biofluids can be indicative of metabolic disorders.[2][3][4] Furthermore, in the manufacturing of pharmaceuticals and other industrial products, DCAs can be key starting materials or impurities that require precise monitoring. The inherent challenges in DCA analysis, such as their high polarity, structural similarity, and often low abundance in complex matrices, necessitate the development and validation of sensitive, specific, and reliable analytical methods.

Pillars of Confidence: A Foundation in Regulatory Guidelines

To ensure the integrity and reproducibility of analytical data, method validation must be conducted in accordance with established regulatory guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive frameworks for this process.[5][6][7][8][9][10][11][12][13][14][15][16] The core parameters for validation, as outlined in ICH Q2(R1), form the basis of our comparative analysis.[6][8][12][15]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision that profoundly impacts the quality and utility of the resulting data. Here, we compare three commonly employed techniques for DCA quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV GC-MS LC-MS/MS
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; mass spectrometric detection provides structural information, but isomers can be challenging to resolve.Very High; precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode offer exceptional specificity.
Sensitivity (LOQ) µg/mL to high ng/mL range.Low ng/mL to pg/mL range, dependent on derivatization efficiency.pg/mL to fg/mL range, especially with charge-reversal derivatization.[1][17]
Linearity Good over a moderate concentration range.Good over a wide concentration range.Excellent over a wide dynamic range.
Accuracy Good; can be affected by matrix effects.Good to Excellent; stable isotope-labeled internal standards can correct for matrix effects and derivatization variability.Excellent; use of stable isotope-labeled internal standards is standard practice, minimizing matrix effects.
Precision (%RSD) Typically <15%.Typically <15%.Typically <15%.[2][3][4]
Throughput Moderate.Low to Moderate; derivatization and longer run times can be limiting.High; rapid chromatographic separations are possible.[2][3][4]
Derivatization Often not required, but can be used to improve chromatography and detection.Mandatory to increase volatility and thermal stability. Common methods include esterification and silylation.Optional but often employed to enhance ionization efficiency and chromatographic retention.[17]
Sample Matrix Relatively clean samples are preferred.Can handle complex matrices after appropriate sample preparation and derivatization.Well-suited for complex biological matrices due to high specificity.[1]

In-Depth Look: LC-MS/MS with Charge-Reversal Derivatization

For applications demanding the highest sensitivity and specificity, such as biomarker discovery in biological fluids, LC-MS/MS with charge-reversal derivatization has emerged as a superior technique.[17] This approach addresses the inherent challenges of poor ionization and fragmentation of DCAs in their native state.

The Rationale Behind Charge-Reversal Derivatization

Dicarboxylic acids are naturally negatively charged. Derivatizing both carboxylic acid groups with a reagent that imparts a permanent positive charge, such as Dimethylaminophenacyl Bromide (DmPABr), reverses their polarity. This "charge reversal" offers several key advantages:

  • Enhanced Ionization Efficiency: The positively charged derivatives are more readily ionized by electrospray ionization (ESI) in positive ion mode, leading to a significant increase in signal intensity.[17]

  • Improved Chromatographic Separation: The derivatization adds a bulky, non-polar moiety, which improves retention and separation on reversed-phase liquid chromatography columns.

  • Increased Specificity: The derivatized DCAs produce unique precursor and product ions, allowing for highly selective detection using Multiple Reaction Monitoring (MRM).[17]

Experimental Workflow: LC-MS/MS Quantification of DCAs

The following diagram illustrates a typical workflow for the quantification of dicarboxylic acids in a biological matrix using LC-MS/MS with charge-reversal derivatization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Extraction Liquid-Liquid Extraction (e.g., Acidified Ethyl Acetate) Protein_Precipitation->Extraction Derivatization Charge-Reversal Derivatization (e.g., DmPABr) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification Validation Method Validation (ICH Q2(R1) Guidelines) Quantification->Validation

Caption: Experimental workflow for DCA quantification.

Detailed Protocol: LC-MS/MS Method with DmPABr Derivatization

This protocol provides a step-by-step guide for the quantification of dicarboxylic acids in plasma, based on established methodologies.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suite of stable isotope-labeled internal standards corresponding to the DCAs of interest. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Liquid-Liquid Extraction: Add 500 µL of acidified ethyl acetate (e.g., with 0.1% formic acid) to the supernatant. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Reconstitution: Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL DmPABr in acetonitrile.

  • Catalysis: Add 10 µL of 10% N,N-Diisopropylethylamine (DIPEA) in acetonitrile to catalyze the reaction.

  • Incubation: Vortex briefly and incubate at 60°C for 30 minutes.

  • Quenching: After incubation, cool the samples to room temperature and add 10 µL of 1% formic acid in water to quench the reaction.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject an appropriate volume (e.g., 5 µL) onto a reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm). Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometric Detection: Perform detection on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Optimize MRM transitions for each derivatized DCA and its corresponding internal standard.

4. Data Analysis and Quantification:

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.

  • Quantification: Determine the concentration of the DCAs in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Framework for Method Validation

The validation of the analytical method is a systematic process that ensures the reliability of the data generated. The following diagram illustrates the logical relationships between the different validation parameters.

validation_logic cluster_core Core Validation Parameters cluster_derived Derived Parameters cluster_robustness Method Robustness Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Accuracy->LOQ Robustness Robustness Accuracy->Robustness Precision->LOD Precision->LOQ Precision->Robustness Range->Accuracy Range->Precision

Caption: Logical relationships in method validation.

Conclusion and Recommendations

The selection of an analytical method for the quantification of dicarboxylic acids should be a deliberate process guided by the specific requirements of the study.

  • For routine analysis where high sensitivity is not the primary concern and the sample matrix is relatively simple, HPLC-UV can be a cost-effective option.

  • GC-MS offers a good balance of sensitivity and specificity and is a well-established technique. However, the mandatory derivatization step can be time-consuming and a source of variability.

  • For applications requiring the highest levels of sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS with charge-reversal derivatization is the unequivocal choice.[17] The enhanced performance in terms of LOQ and specificity justifies the initial investment in method development and instrumentation.

Regardless of the chosen method, a thorough validation according to ICH and FDA guidelines is non-negotiable to ensure the generation of reliable and defensible data.[5][6][7][8][9][10][11][12][13][14][15][16]

References

  • Fonteh, A., & Jose, J. (2024). Charge Reversal Derivatization Enhances Dicarboxylic Acid Quantification using Liquid Chromatography Tandem Mass Spectrometry. Longdom Publishing. [Link]

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  • Fleming College. (n.d.). A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. Fleming College Discovery. [Link]

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  • Kushnir, M. M., Komaromy-Hiller, G., Shushan, B., Urry, F. M., & Roberts, W. L. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Clinical Chemistry. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

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  • ResearchGate. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. [Link]

  • Husek, P. (1996). Simple approach for analysis of plasma oxo-, hydroxy- and dicarboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

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A Comparative Guide to the Physicochemical Properties of 2,4-Dimethylpentanedioic Acid vs. Adipic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed comparative analysis of the physical properties of 2,4-dimethylpentanedioic acid and adipic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize dicarboxylic acids as building blocks for polymers, specialty chemicals, and pharmaceutical ingredients. By examining the fundamental physicochemical differences rooted in their molecular structures, this document provides the critical insights necessary for informed substance selection and process optimization.

Introduction: Structural Divergence and Its Implications

Adipic acid (hexanedioic acid) is a linear-chain aliphatic dicarboxylic acid that stands as a commodity chemical of immense industrial importance, primarily serving as a monomer for the production of Nylon 6,6.[1][2] Its symmetrical and unbranched structure allows for highly ordered molecular packing, leading to well-defined and predictable material properties.

In contrast, this compound is a branched-chain dicarboxylic acid. The introduction of two methyl groups along the carbon backbone fundamentally alters its three-dimensional structure. This branching disrupts the molecular symmetry and introduces stereoisomerism (specifically meso, (2R,4R), and (2S,4S) forms), which collectively impose significant steric constraints. These structural nuances are the primary cause of the substantial differences in physical properties when compared to its linear counterpart, adipic acid.

Head-to-Head Comparison of Physical Properties

The divergence in molecular architecture gives rise to distinct macroscopic properties. The following table provides a quantitative comparison of key physical parameters, supported by an explanation of the underlying chemical principles.

Physical PropertyThis compoundAdipic AcidScientific Rationale for the Difference
Molecular Formula C₇H₁₂O₄[3][4]C₆H₁₀O₄[1]The presence of two additional methyl groups on the pentanedioic acid backbone accounts for the difference in the molecular formula and weight.
Molecular Weight 160.17 g/mol [4][5]146.14 g/mol [1][6]The higher molecular weight of this compound is a direct result of its additional carbon and hydrogen atoms.
Appearance White crystalline solid[3][4]White crystalline solid[1][7]Both are solids at room temperature, which is typical for small dicarboxylic acids due to strong intermolecular hydrogen bonding.
Melting Point 125-127 °C (meso-isomer)152.1 °C[1][8]The linear structure of adipic acid allows for highly efficient crystal lattice packing, maximizing intermolecular forces (hydrogen bonding and van der Waals). The methyl branches on this compound create steric hindrance, disrupting this packing and resulting in a less stable crystal lattice that requires less energy to melt.
Boiling Point ~300 °C (Decomposes)[4]337.5 °C[1][9]Adipic acid's higher boiling point reflects its stronger intermolecular forces in the liquid state. Branched molecules like this compound often have lower boiling points than their linear isomers if decomposition does not occur first.
Water Solubility Sparingly soluble (estimated)14 g/L at 10 °C; 24 g/L at 25 °C[1]The nonpolar methyl groups on this compound increase the molecule's hydrophobic character, reducing its ability to form favorable hydrogen bonds with water compared to the more polar, linear adipic acid.
Acidity (pKa) pKa₁ ≈ 4.4, pKa₂ ≈ 5.4 (Estimated)pKa₁ = 4.41, pKa₂ = 5.41[1]The pKa values are expected to be very similar. The electron-donating effect of the methyl groups is generally small and has a minimal impact on the acidity of the distant carboxyl groups.
Crystal Structure Data not readily availableMonoclinic[10][11][12]The well-defined monoclinic crystal system of adipic acid is a consequence of its high symmetry, allowing for predictable packing arrangements.[10][11][12]

Experimental Protocol: High-Purity Melting Point Determination

Objective: To accurately determine the melting point range of a dicarboxylic acid sample as an indicator of identity and purity. A sharp melting range (typically <1 °C) is characteristic of a pure substance.

Causality: The choice of a slow heating rate near the melting point is critical. A rapid temperature ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously wide and high melting range. The use of a finely packed powder ensures uniform heat transfer throughout the sample.

Methodology: Digital Melting Point Apparatus
  • Sample Preparation:

    • Place a small amount of the crystalline sample (e.g., adipic acid) onto a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine, uniform powder. This ensures efficient and even heat distribution.

    • Ensure the sample is completely dry, as moisture can depress the melting point.

  • Capillary Loading:

    • Tamp the open end of a capillary tube (sealed at one end) into the powdered sample several times.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the powder tightly into the bottom.

    • Repeat until a sample height of 2-3 mm is achieved. A densely packed sample is crucial for accurate observation.

  • Apparatus Operation:

    • Insert the loaded capillary tube into the heating block of the digital melting point apparatus.

    • Set a plateau temperature approximately 10-15 °C below the expected melting point (e.g., set to 140 °C for adipic acid).

    • Set the heating ramp rate to a slow value, typically 1-2 °C per minute.

  • Observation and Data Recording:

    • Observe the sample through the magnifying viewport.

    • Record the temperature at the onset of melting (T₁), defined as the point when the first drop of liquid is visible.

    • Continue heating and record the temperature at the clear point (T₂), where the entire sample has transitioned into a transparent liquid.

    • The result is reported as the melting range: T₁ - T₂.

Workflow Visualization

MeltingPointProtocol cluster_prep 1. Sample Preparation cluster_load 2. Capillary Loading cluster_heat 3. Heating Program cluster_record 4. Data Recording prep1 Grind sample to fine powder prep2 Ensure sample is anhydrous prep1->prep2 load1 Tamp open end of capillary into sample prep2->load1 load2 Pack powder to 2-3 mm height load1->load2 heat1 Insert capillary into apparatus load2->heat1 heat2 Set plateau temp. (~15°C below expected MP) heat1->heat2 heat3 Set ramp rate (1-2°C/min) heat2->heat3 rec1 Observe for first liquid drop (T₁) heat3->rec1 rec2 Observe for complete liquefaction (T₂) rec1->rec2 rec3 Report melting range T₁ - T₂ rec2->rec3

Caption: Standard operating procedure for melting point determination.

Impact on Material Science and Polymer Applications

The structural differences between these two acids directly translate into the performance of polymers derived from them.

  • Polymer Crystallinity: Polyamides and polyesters synthesized using adipic acid, such as Nylon 6,6, are semi-crystalline. The linear, symmetrical chains can align closely, maximizing intermolecular hydrogen bonding and leading to materials with high tensile strength, rigidity, and thermal stability.[6]

  • Amorphous Characteristics: Conversely, incorporating this compound into a polymer backbone would drastically reduce crystallinity. The methyl side groups disrupt chain packing, forcing a more amorphous morphology. This would result in polymers that are more flexible, have lower melting points, and exhibit greater transparency.

  • Solubility and Processing: The reduced crystallinity and increased hydrocarbon character from the methyl groups would likely render polymers made from this compound more soluble in a broader range of organic solvents. This property can be highly advantageous for applications requiring solution casting or spin coating.

Conclusion

The choice between this compound and adipic acid is a choice between a specialty branched monomer and a linear commodity chemical, each offering a distinct property profile. Adipic acid's linearity and symmetry confer high melting points and lead to robust, semi-crystalline polymers. The branched structure of this compound results in a lower melting point and is a tool for designing more amorphous, flexible, and soluble polymeric materials. For the materials scientist or drug development professional, a thorough understanding of these structure-property relationships is paramount for the rational design of new materials and formulations with tailored performance characteristics.

References

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The Fundamental Difference: Molecular Architecture and Its Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Branched vs. Linear Dicarboxylic Acids in Polymer Synthesis

For researchers and professionals in polymer science and material development, the selection of monomers is a critical decision that dictates the final properties and performance of a polymer. Among the most fundamental choices is the architecture of the dicarboxylic acid monomer—specifically, whether to employ a linear or a branched structure. This decision profoundly influences chain packing, crystallinity, and intermolecular forces, thereby tuning the material's thermal, mechanical, and processing characteristics.

This guide provides an in-depth, evidence-based comparison of branched and linear dicarboxylic acids in polymer synthesis. We will explore the causal relationships between monomer structure and polymer properties, supported by experimental data and standardized protocols, to empower you to make informed decisions in your polymer design and development endeavors.

The primary distinction between linear and branched dicarboxylic acids lies in the arrangement of carbon atoms in the backbone.

  • Linear Dicarboxylic Acids: These molecules, such as adipic acid or sebacic acid, feature a straight-chain aliphatic or aromatic structure between the two carboxyl groups. This regular, repeating structure allows polymer chains to pack closely together in an ordered fashion, promoting high crystallinity and strong intermolecular forces (e.g., hydrogen bonding and van der Waals forces).

  • Branched Dicarboxylic Acids: In contrast, branched dicarboxylic acids, like isophthalic acid or dimethyl-2,6-naphthalenedicarboxylic acid, incorporate side groups or kinks in their backbone. These branches disrupt the linearity of the polymer chain, creating steric hindrance that prevents efficient packing. This disruption leads to a more amorphous (non-crystalline) structure with reduced intermolecular forces.

This fundamental structural difference is the root cause of the varying performance characteristics observed in the resulting polymers.

G cluster_0 Linear Dicarboxylic Acid cluster_1 Branched Dicarboxylic Acid a1 HOOC a2 (CH2)n a1->a2 a2->a3 a4 COOH a3->a4 b1 HOOC b2 b2 b1->b2 b3 COOH b2->b3 b4 b4 b2->b4 R (Branch) caption Fig. 1: Structural comparison of linear and branched diacids.

Caption: Fig. 1: Structural comparison of linear and branched diacids.

Comparative Analysis of Polymer Properties

The choice between a linear and branched diacid monomer directly translates into measurable differences in the final polymer's performance.

Thermal Properties

The thermal behavior of a polymer is critically dependent on its molecular structure.

  • Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Polymers synthesized with branched dicarboxylic acids typically exhibit a higher Tg . The bulky side groups restrict the rotational freedom of the polymer chains, meaning more thermal energy is required to induce segmental motion. Conversely, the flexible, linear chains of polymers made from linear diacids have lower energy barriers to rotation, resulting in a lower Tg.

  • Melting Temperature (Tm): The Tm is the temperature at which a crystalline polymer melts. Linear dicarboxylic acids lead to polymers with a higher and more defined Tm . Their regular structure promotes the formation of large, well-ordered crystalline domains that require significant energy to disrupt. The irregular structure of branched diacid-based polymers inhibits crystallization, resulting in a lower Tm or, in many cases, a completely amorphous material with no discernible melting point.

  • Thermal Stability: Thermal stability, often measured by the decomposition temperature, is generally more influenced by the bond strength within the polymer backbone than by the monomer architecture. However, the steric hindrance provided by branched structures can sometimes protect the main chain from random scission, offering a modest improvement in thermal stability in specific polymer systems.

Mechanical Properties

The mechanical integrity of a polymer is a direct consequence of chain packing and intermolecular forces.

  • Tensile Strength & Modulus: Polymers derived from linear dicarboxylic acids generally demonstrate higher tensile strength and modulus . The efficient chain packing and high crystallinity create a rigid material capable of withstanding significant stress before deforming.

  • Elasticity & Elongation: Branched dicarboxylic acids tend to produce polymers with greater elasticity and elongation at break . The amorphous nature and lower intermolecular forces allow the chains to uncoil and move past one another more easily under stress, resulting in a more flexible and less brittle material.

Solubility and Processing

The monomer architecture also impacts how the polymer interacts with solvents and behaves during processing.

  • Solubility: The ordered, crystalline structure of polymers from linear diacids makes them less soluble in common solvents. The solvent molecules have difficulty penetrating the tightly packed crystalline regions. In contrast, the amorphous nature of polymers from branched diacids creates more free volume, allowing solvent molecules to permeate more easily, leading to higher solubility .

  • Melt Viscosity: During melt processing (e.g., injection molding, extrusion), the reduced chain-to-chain interactions in branched diacid-based polymers typically result in a lower melt viscosity compared to their linear counterparts at the same molecular weight. This can make them easier to process.

Quantitative Data Summary

The following table summarizes the expected performance differences based on experimental data from literature. The exact values depend heavily on the specific comonomers (e.g., the diol used in a polyester) and the resulting polymer's molecular weight.

PropertyPolymer with Linear Dicarboxylic Acid (e.g., Adipic Acid)Polymer with Branched Dicarboxylic Acid (e.g., Isophthalic Acid)Causality
Glass Transition Temp. (Tg) LowerHigherBranching restricts chain rotation, increasing energy needed for segmental motion.
Melting Temp. (Tm) Higher, well-definedLower or absentLinear structure promotes high crystallinity; branching disrupts it.
Crystallinity HighLow / AmorphousRegular chain packing is enabled by linearity.
Tensile Strength HigherLowerHigh crystallinity and intermolecular forces create a stronger material.
Elongation at Break LowerHigherAmorphous chains can uncoil and slide more easily.
Solubility LowerHigherSolvents penetrate the less-ordered amorphous structure more easily.

Experimental Validation: Synthesis and Characterization Protocols

To ensure the trustworthiness of these claims, we provide standardized, self-validating protocols for synthesizing and characterizing these polymers.

Experimental Workflow Diagram

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization s1 Monomer Selection: Linear vs. Branched Diacid + Diol s2 Polycondensation Reaction (Melt or Solution) s1->s2 s3 Purification (Precipitation & Washing) s2->s3 c1 Thermal Analysis: DSC (for Tg, Tm) TGA (for Stability) s3->c1 Dried Polymer Sample c2 Mechanical Testing: Tensile Test (ASTM D638) s3->c2 Dried Polymer Sample c3 Structural Analysis: FTIR / NMR s3->c3 Dried Polymer Sample caption Fig. 2: Workflow for synthesis and characterization.

Caption: Fig. 2: Workflow for synthesis and characterization.

Protocol: Synthesis of Polyester via Melt Polycondensation

This protocol describes a representative synthesis for comparing two polyesters, one made with a linear diacid (sebacic acid) and one with a branched diacid (isophthalic acid), both reacting with 1,4-butanediol.

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging Reagents: Charge the flask with equimolar amounts of the dicarboxylic acid (e.g., 1.0 mol of sebacic acid or isophthalic acid) and a slight excess of the diol (e.g., 1.1 mol of 1,4-butanediol). Add a catalyst such as titanium(IV) isopropoxide (approx. 250 ppm).

  • First Stage (Esterification): Heat the mixture under a slow nitrogen purge to 180-200°C. Water will be generated as a byproduct and collected via the condenser. Continue this stage for 2-3 hours or until the theoretical amount of water has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 220-250°C while slowly applying a vacuum (reducing pressure to <1 mmHg). This stage removes the excess diol and drives the reaction toward a high molecular weight polymer. The increase in melt viscosity, monitored by the stirrer's torque, indicates polymerization.

  • Termination & Recovery: Continue the reaction for 3-5 hours under high vacuum. Once the desired viscosity is reached, cool the reactor under nitrogen. The resulting solid polymer can be recovered and purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

  • Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

Protocol: Characterization by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min. This removes the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to a low temperature (e.g., -50°C).

    • Second Heating Scan: Heat the sample again at 10°C/min to 250°C. The data from this scan is typically used for analysis.

  • Data Analysis:

    • The Glass Transition Temperature (Tg) is identified as a step-change in the heat flow curve.

    • The Melting Temperature (Tm) is identified as the peak of the endothermic melting event.

Conclusion: Selecting the Right Monomer for the Application

The choice between a branched and a linear dicarboxylic acid is not a matter of which is superior, but which is appropriate for the target application.

  • Choose Linear Dicarboxylic Acids for applications demanding high strength, rigidity, and thermal resistance, such as in engineering plastics, high-performance fibers, and films where barrier properties are critical.

  • Choose Branched Dicarboxylic Acids for applications requiring flexibility, improved solubility, and processability, such as in coatings, adhesives, elastomers, and amorphous resins where optical clarity is needed.

By understanding the fundamental structure-property relationships detailed in this guide, researchers and developers can strategically select monomers to engineer polymers with precisely tailored performance characteristics.

References

  • Giron, M., et al. (2020). Synthesis and characterization of bio-based poly(alkylene furanoate/terephthalate)s containing branched units. Polymer Chemistry, 11(35), 5581-5595. Available at: [Link]

  • Wu, J., et al. (2019). A bio-based polyester with high glass transition temperature and excellent mechanical properties. Green Chemistry, 21(21), 5895-5904. Available at: [Link]

  • Johnson, R. N., et al. (1967). Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(9), 2375-2398. Available at: [Link]

  • Reis, R. L., et al. (2000). Synthesis, characterization, and hydrolytic degradation of a new biodegradable polyester. Journal of Applied Polymer Science, 78(1), 66-77. Available at: [Link]

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the subtle nuances of structure-activity relationships is paramount in the quest for novel therapeutics. This guide provides a comprehensive framework for investigating the biological activity of 2,4-dimethylpentanedioic acid, a dicarboxylic acid with limited published biological data. By comparing it with structurally related compounds with known biological effects, we will outline a strategic, multi-tiered experimental approach to elucidate its potential pharmacological profile. This document serves as a roadmap for researchers embarking on the characterization of this and similar small molecules.

Introduction: The Enigmatic Profile of this compound

This compound, also known as 2,4-dimethylglutaric acid, is a seven-carbon dicarboxylic acid.[1][2] Its structure, featuring a five-carbon backbone with methyl groups at the second and fourth positions, presents an interesting scaffold for potential biological interactions. While readily available from chemical suppliers, its biological activities remain largely unexplored.[3][4][5] To predict and investigate its potential roles, we turn to the established bioactivities of its structural relatives.

Table 1: Structural Comparison of this compound and Related Dicarboxylic Acids

Compound NameChemical StructureKey Structural FeaturesKnown Biological Activities
This compound C7H12O4Pentanedioic acid backbone with two methyl groups at C2 and C4.[1][2][6]Largely uncharacterized.
Glutaric Acid C5H8O4Linear five-carbon dicarboxylic acid.Neurotoxic at high concentrations, associated with Glutaric Acidemia Type I.[7]
3-Hydroxyglutaric Acid C5H8O5Glutaric acid with a hydroxyl group at C3.Neurotoxin, impairs mitochondrial function, associated with Glutaric Acidemia Type I.
Pimelic Acid C7H12O4Linear seven-carbon dicarboxylic acid.Limited specific biological activity reported, used as a building block in chemical synthesis.
Azelaic Acid C9H16O4Linear nine-carbon dicarboxylic acid.Used in the treatment of acne and rosacea, has anti-inflammatory and antimicrobial properties.

The structural similarity to glutaric acid and its derivatives suggests that a primary area of investigation for this compound should be its potential effects on the central nervous system and cellular metabolism, particularly mitochondrial function. The methyl substitutions may alter its lipophilicity and interaction with biological targets compared to its linear counterparts.

Postulated Biological Activities and Rationale for Investigation

Based on the activities of related dicarboxylic acids, we can hypothesize several potential biological roles for this compound that warrant experimental validation.

Neuromodulatory and Neurotoxic Effects

Glutaric acid and 3-hydroxyglutaric acid are well-documented neurotoxins that accumulate in the genetic disorder Glutaric Acidemia Type I, leading to severe neurological damage.[7] Their toxicity is linked to the impairment of energy metabolism in the brain. Therefore, a crucial first step is to assess the neurotoxic potential of this compound.

Impact on Cellular Bioenergetics and Mitochondrial Function

The disruption of the Krebs cycle and oxidative phosphorylation is a key mechanism of toxicity for glutaric acid analogs. It is plausible that this compound could also interfere with mitochondrial function. A comprehensive assessment of its effects on cellular respiration, ATP production, and mitochondrial membrane potential is therefore essential.

Modulation of Metabolic Signaling Pathways

Dicarboxylic acids are increasingly recognized as signaling molecules. For instance, azelaic acid can modulate metabolic pathways. Given the structural similarities, this compound could potentially influence pathways such as GLP-1 secretion or interact with receptors involved in metabolic regulation.

Other Potential Activities

The broader family of dicarboxylic acids has been explored for various other biological activities, including roles as building blocks for neuromuscular blocking agents and as inhibitors of enzymes like STAT3. While more speculative, these areas represent potential avenues for broader screening.

A Tiered Experimental Approach for Characterization

We propose a three-tiered approach to systematically investigate the biological activity of this compound. This strategy progresses from broad initial screening to more focused mechanistic studies.

Caption: A tiered experimental workflow for characterizing the biological activity of this compound.

Tier 1: Foundational Screening for Cytotoxicity and Neurotoxicity

The initial step is to determine the general cytotoxicity of this compound in various cell lines, with a particular focus on neuronal cells.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells, HepG2 liver cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Tier 2: Delving into Mechanisms - Mitochondrial Function and Metabolic Profiling

Should Tier 1 assays reveal significant bioactivity, the next step is to investigate the underlying mechanisms, with a primary focus on mitochondrial function.

Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for a predetermined duration.

  • Assay Preparation: Wash the cells with Seahorse XF Base Medium and place them in a non-CO2 incubator for 1 hour.

  • Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A. Measure the OCR at baseline and after each injection.

  • Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[8][9][10]

Caption: Key parameters derived from a mitochondrial stress test using a Seahorse XF Analyzer.

In parallel, untargeted metabolomics can provide a global view of the metabolic alterations induced by the compound.[11]

Experimental Protocol: Untargeted Metabolomics

  • Sample Preparation: Treat cells with this compound. After the incubation period, quench metabolism and extract metabolites using a cold methanol/water solution.

  • LC-MS/MS Analysis: Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) in both positive and negative ionization modes.

  • Data Processing: Process the raw data to identify and quantify metabolic features.

  • Statistical Analysis: Perform statistical analysis (e.g., t-tests, volcano plots) to identify metabolites that are significantly altered by the compound treatment.

  • Pathway Analysis: Use pathway analysis software to identify the metabolic pathways that are most affected.

Tier 3: Pinpointing Specific Molecular Targets

Based on the results from Tier 2, more specific hypotheses about the molecular targets of this compound can be formulated and tested.

Experimental Protocol: STAT3 Phosphorylation Assay (Western Blot)

  • Cell Treatment: Treat cells with this compound for various times and at different concentrations.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3.[12][13][14]

Comparative Data Summary and Future Directions

The data generated from these experiments will allow for a robust comparison of the biological activity of this compound with its known analogs.

Table 2: Hypothetical Comparative Biological Activity Profile

CompoundNeurotoxicity (IC50)Mitochondrial Respiration (Effect on OCR)STAT3 Phosphorylation (IC50)GLP-1 Secretion (Fold Change)
This compound To be determinedTo be determinedTo be determinedTo be determined
Glutaric Acid HighInhibition of Complex INot reportedNot reported
3-Hydroxyglutaric Acid Very HighStrong inhibition of multiple complexesNot reportedNot reported
Azelaic Acid LowNo significant effectNot reportedModerate increase

The completion of this experimental plan will provide a comprehensive biological profile of this compound. Positive results in any of these assays would warrant further investigation, including in vivo studies and more detailed structure-activity relationship studies with a library of synthesized derivatives. This systematic approach ensures a thorough and scientifically rigorous evaluation of novel chemical entities, paving the way for potential therapeutic applications.

References

  • JoVE. (2020). Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides. Journal of Visualized Experiments. [Link]

  • CeBioND Consortium. (2020). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cellular and Molecular Life Sciences. [Link]

  • American Diabetes Association. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Diabetes. [Link]

  • Baylor College of Medicine. (2021). Novel Screening Approach Improves Diagnosis of Metabolic Disorders in Newborns. [Link]

  • Anesthesia Patient Safety Foundation. (2023). New Practice Guidelines for Neuromuscular Blockade. [Link]

  • Current Protocols. (2024). Methods to Study the Mitochondria. [Link]

  • Spandidos Publications. (2022). Common methods in mitochondrial research (Review). [Link]

  • NIH. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. [Link]

  • ACS Central Science. (2023). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. [Link]

  • Landes Bioscience. (2011). Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets. [Link]

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  • PubMed Central. (2014). Mechanistic Effects of Amino Acids and Glucose in a Novel Glutaric Aciduria Type 1 Cell Model. [Link]

  • Oakwood Chemical. (n.d.). 2,4-Dimethylglutaric acid. [Link]

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A Senior Application Scientist's Guide to Polymer Performance: The Impact of Dicarboxylic Acid Monomer Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science and drug development, the choice of monomer is a foundational decision that dictates the final properties and performance of a polymer. This guide provides an in-depth comparison of polymers synthesized from various dicarboxylic acid monomers, offering both the theoretical basis for performance differences and the practical experimental data to support these claims. We will explore how the structure of the dicarboxylic acid—be it aliphatic or aromatic, long-chain or short-chain—critically influences the thermal, mechanical, and physicochemical properties of the resulting polyesters and polyamides.

The Crucial Role of Dicarboxylic Acid Monomers

Dicarboxylic acids are fundamental building blocks in the synthesis of condensation polymers such as polyesters and polyamides. The reaction of a dicarboxylic acid with a diol or a diamine initiates a polycondensation reaction, forming a polymer chain. The chemical structure of the dicarboxylic acid monomer is a critical determinant of the final properties of the polymer[1]. Key structural variations in dicarboxylic acids include the length of the aliphatic chain and the presence of aromatic rings. These features directly impact chain flexibility, intermolecular forces, and the overall architecture of the polymer, thereby controlling its macroscopic properties.

Visualizing the Building Blocks

The structural differences between common aliphatic and aromatic dicarboxylic acids are illustrated below. This variation is the primary reason for the diverse performance characteristics observed in the resulting polymers.

G cluster_aliphatic Aliphatic Dicarboxylic Acids cluster_aromatic Aromatic Dicarboxylic Acids succinic Succinic Acid (C4) HOOC-(CH2)2-COOH adipic Adipic Acid (C6) HOOC-(CH2)4-COOH sebacic Sebacic Acid (C10) HOOC-(CH2)8-COOH terephthalic Terephthalic Acid (Benzene-1,4-dicarboxylic acid) isophthalic Isophthalic Acid (Benzene-1,3-dicarboxylic acid)

Caption: Chemical structures of common aliphatic and aromatic dicarboxylic acid monomers.

Performance Comparison: Aliphatic vs. Aromatic Dicarboxylic Acids

The most significant divergence in polymer properties arises from the choice between an aliphatic and an aromatic dicarboxylic acid.

Aromatic Dicarboxylic Acids , such as terephthalic acid, introduce rigid benzene rings into the polymer backbone[2]. This rigidity restricts chain movement, leading to:

  • Higher Thermal Stability: Aromatic polyesters generally exhibit higher melting points (Tm) and glass transition temperatures (Tg)[2][3].

  • Enhanced Mechanical Strength: The rigid structure contributes to increased tensile strength and modulus, making these polymers suitable for applications demanding durability[2].

  • Reduced Flexibility: The polymer chains are less flexible, resulting in more brittle materials.

Aliphatic Dicarboxylic Acids , like adipic acid or sebacic acid, create flexible carbon chains in the polymer backbone[2]. This leads to:

  • Increased Flexibility and Lower Modulus: The absence of rigid aromatic rings allows for greater chain mobility[1][4].

  • Lower Thermal Transition Temperatures: The weaker intermolecular forces and less efficient packing result in lower melting and glass transition temperatures[1].

  • Enhanced Biodegradability: The flexible aliphatic ester bonds are more susceptible to enzymatic degradation compared to their rigid aromatic counterparts[2].

The following table summarizes the expected performance trade-offs based on experimental findings.

PropertyPolymer from Aromatic Dicarboxylic Acid (e.g., Terephthalic Acid)Polymer from Aliphatic Dicarboxylic Acid (e.g., Adipic Acid)Causality
Melting Temperature (Tm) HighLowThe rigid benzene rings in aromatic polymers allow for more ordered chain packing and stronger intermolecular forces, requiring more energy to melt[2][3].
Glass Transition Temp (Tg) HighLowRestricted chain rotation in aromatic polymers leads to a higher temperature requirement for the onset of segmental motion[5].
Tensile Strength & Modulus HighLowThe rigid backbone of aromatic polymers resists deformation under stress more effectively[2].
Flexibility LowHighThe flexible -(CH2)n- chains in aliphatic polymers allow for greater conformational freedom[1].
Biodegradability LowHighAliphatic ester linkages are more accessible to microbial enzymes, facilitating faster degradation[2].

The Effect of Aliphatic Chain Length

Within the family of aliphatic dicarboxylic acids, the length of the -(CH2)n- chain is a key parameter for fine-tuning polymer properties.

  • Short-Chain Dicarboxylic Acids (e.g., Succinic Acid, Adipic Acid): A higher concentration of polar ester or amide groups per unit chain length leads to stronger intermolecular forces. This typically results in higher melting points and increased rigidity compared to polymers derived from longer-chain diacids.

  • Long-Chain Dicarboxylic Acids (e.g., Sebacic Acid, Docosanedioic Acid): As the aliphatic chain length increases, the polymer backbone becomes more flexible and "diluted" with non-polar methylene units[1][6]. This trend generally causes:

    • A decrease in melting point and glass transition temperature[1][7].

    • Increased hydrophobicity and reduced water absorption[1].

    • Enhanced flexibility[6].

The "odd-even" effect is a noteworthy phenomenon where the melting temperatures of polymers synthesized from dicarboxylic acids with an even number of carbon atoms are often higher than those with an odd number of carbons, which is attributed to differences in crystal packing efficiency[7].

Comparative Data: Thermal Properties of Polyesters

The following table presents experimental data on the thermal properties of poly(butylene dicarboxylate)s synthesized from various aliphatic dicarboxylic acids.

Dicarboxylic Acid MonomerPolymerMelting Temperature (Tm) (°C)Glass Transition Temp (Tg) (°C)
Succinic Acid (C4)Poly(butylene succinate) (PBS)~114~ -32
Adipic Acid (C6)Poly(butylene adipate) (PBA)~59~ -60
Sebacic Acid (C10)Poly(butylene sebacate) (PBSe)~65~ -55
Dodecanedioic Acid (C12)Poly(butylene dodecanedioate) (PBDD)~74~ -50

Note: These values are approximate and can vary based on molecular weight and synthesis conditions. Data synthesized from multiple literature sources.

Experimental Methodologies

To ensure the reproducibility and validity of performance comparisons, standardized experimental protocols are essential. The overall workflow for synthesizing and characterizing these polymers is depicted below.

G cluster_workflow Polymer Synthesis and Characterization Workflow synthesis Polymer Synthesis (Melt Polycondensation) purification Purification (Precipitation & Drying) synthesis->purification thermal Thermal Analysis (DSC & TGA) purification->thermal mechanical Mechanical Testing (Tensile Test) purification->mechanical structural Structural Analysis (FTIR, NMR) purification->structural

Sources

A Senior Application Scientist's Guide to Differentiating Meso and Chiral Isomers of 2,4-Dimethylglutaric Acid by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical task. Molecules with the same chemical formula and connectivity but different spatial arrangements of atoms can exhibit vastly different biological activities. This guide provides an in-depth comparison of the spectroscopic differences between the meso and chiral isomers of 2,4-dimethylglutaric acid, offering both theoretical insights and practical guidance for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction to the Isomers of 2,4-Dimethylglutaric Acid

2,4-Dimethylglutaric acid possesses two stereocenters at the C2 and C4 positions. This gives rise to three stereoisomers: a pair of enantiomers, which are chiral, and a meso compound, which is achiral due to an internal plane of symmetry.

  • Chiral Isomers: The (2R, 4R) and (2S, 4S) isomers are non-superimposable mirror images of each other, constituting an enantiomeric pair. They are optically active, rotating plane-polarized light in equal but opposite directions.

  • Meso Isomer: The (2R, 4S) isomer has a plane of symmetry that bisects the C3 carbon and the methylene group. This internal symmetry makes the molecule achiral and optically inactive, despite the presence of two stereocenters.

The key to differentiating these diastereomers (the meso and chiral pairs) lies in exploiting their different symmetry properties, which manifest in their spectroscopic signatures.

isomers cluster_chiral Chiral Enantiomers cluster_meso Meso Isomer chiral_R (2R, 4R)-2,4-dimethylglutaric acid chiral_S (2S, 4S)-2,4-dimethylglutaric acid chiral_R->chiral_S Mirror Plane meso (2R, 4S)-2,4-dimethylglutaric acid (Internal Plane of Symmetry)

Caption: Stereoisomers of 2,4-dimethylglutaric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Diastereomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing between diastereomers like the meso and chiral forms of 2,4-dimethylglutaric acid. The differences in their molecular symmetry lead to distinct NMR spectra.

¹H NMR Spectroscopy

The key to differentiating the meso and chiral isomers in ¹H NMR lies in the concept of diastereotopicity.

  • Meso Isomer: Due to the plane of symmetry, the two methyl groups (at C2 and C4) are chemically equivalent and will appear as a single doublet. Similarly, the two methine protons (at C2 and C4) are equivalent and will give rise to a single multiplet. The two protons of the central methylene group (C3) are diastereotopic.[1] This is because replacing one of the methylene protons with a different group would lead to a diastereomer of the compound formed by replacing the other proton. Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts, leading to a complex splitting pattern (an AB quartet further split by the adjacent methine protons).

  • Chiral Isomers: In the absence of a plane of symmetry, the two methyl groups and the two methine protons are chemically non-equivalent. Therefore, the ¹H NMR spectrum of a pure chiral isomer would be expected to show two distinct doublets for the methyl groups and two separate multiplets for the methine protons. The central methylene protons are also diastereotopic and will exhibit complex splitting. A racemic mixture of the chiral isomers will show the same spectrum as a single enantiomer in an achiral solvent.

Expected ¹H NMR Spectral Differences

Proton EnvironmentMeso IsomerChiral Isomer
Methyl (CH₃)One doubletTwo doublets
Methine (CH)One multipletTwo multiplets
Methylene (CH₂)Complex multiplet (diastereotopic)Complex multiplet (diastereotopic)

A study on dimethyl 2-methoxymethyl-2,4-dimethylglutarate, a derivative, reported a geminal coupling constant of -13.1 Hz for the central methylene protons of the meso isomer.[2]

¹³C NMR Spectroscopy

The differences in symmetry are also clearly reflected in the ¹³C NMR spectra.

  • Meso Isomer: Due to the plane of symmetry, the carbon atoms on either side of the plane are equivalent. This results in a simplified spectrum with fewer signals. We would expect to see one signal for the two equivalent methyl carbons, one for the two equivalent methine carbons, and one for the two equivalent carbonyl carbons.

  • Chiral Isomers: In the chiral isomers, the lack of symmetry means that all seven carbon atoms are chemically distinct. Therefore, the ¹³C NMR spectrum of a pure chiral isomer (or a racemic mixture) will show seven unique signals.

Expected ¹³C NMR Spectral Differences

Carbon EnvironmentMeso IsomerChiral Isomer
Methyl (CH₃)One signalTwo signals
Methine (CH)One signalTwo signals
Methylene (CH₂)One signalOne signal
Carbonyl (COOH)One signalTwo signals

The chemical shifts in ¹³C NMR are sensitive to the stereochemical environment.[3][4] The different spatial arrangements of the substituents in the meso and chiral isomers will lead to slight differences in the chemical shifts for all corresponding carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule. While the IR spectra of diastereomers are often very similar, subtle differences can be observed, particularly in the fingerprint region (below 1500 cm⁻¹).

The overall functional groups (carboxylic acid O-H and C=O stretches, C-H stretches) will be present in both the meso and chiral isomers, leading to similar major peaks. However, the different symmetries of the molecules can lead to variations in the number and frequency of certain vibrational modes.[5][6]

  • Meso Isomer: The higher symmetry of the meso compound may result in fewer IR-active bands compared to the chiral isomer.

  • Chiral Isomers: The lower symmetry of the chiral isomers can lead to a more complex spectrum in the fingerprint region, where skeletal vibrations are sensitive to the overall molecular geometry.

These differences are often subtle and may require careful comparison of high-resolution spectra.

Mass Spectrometry (MS)

In conventional electron ionization mass spectrometry (EI-MS), diastereomers often exhibit very similar fragmentation patterns because the initial high-energy ionization can lead to the loss of stereochemical information. However, differences can sometimes be observed in the relative abundances of certain fragment ions.[7]

The fragmentation of 2,4-dimethylglutaric acid is likely to involve cleavage of the C-C bonds and loss of water or carboxyl groups. While the major fragments may be the same for both the meso and chiral isomers, the stereochemical arrangement can influence the stability of the transition states leading to fragmentation, which may result in reproducible differences in the ion intensities.[8]

For more definitive differentiation, techniques like tandem mass spectrometry (MS/MS) after derivatization with a chiral reagent can be employed. This creates diastereomeric derivatives that will have distinct fragmentation patterns.

Experimental Protocols

Synthesis of 2,4-Dimethylglutaric Anhydride (Mixture of Isomers)

A common precursor for the synthesis of 2,4-dimethylglutaric acid isomers is the corresponding anhydride.

Procedure:

  • Combine 2,4-dimethylglutaric acid (mixture of isomers) and acetic anhydride in a round-bottom flask.

  • Heat the mixture under reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid under reduced pressure.

  • The resulting crude 2,4-dimethylglutaric anhydride can be purified by distillation or recrystallization.

An improved procedure for the preparation of the pure cis-(meso)-2,4-dimethylglutaric anhydride involves the addition of DBU to a mixture of the isomeric anhydrides in ethyl acetate to promote crystallization-induced transformation.[9]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a ~10-20 mg/mL solution of the 2,4-dimethylglutaric acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Analyze the chemical shifts, integration, and coupling patterns to distinguish between the meso and chiral isomers based on the principles outlined above.

nmr_workflow sample Sample Preparation (~15mg in 0.6mL solvent) instrument NMR Spectrometer (400 MHz) sample->instrument acquisition Data Acquisition (¹H, ¹³C, DEPT) instrument->acquisition processing Data Processing (FT, Phasing, Baseline) acquisition->processing analysis Spectral Analysis (Chemical Shift, Coupling) processing->analysis identification Isomer Identification (Meso vs. Chiral) analysis->identification

Caption: Workflow for NMR-based isomer identification.

IR Spectroscopy:

  • Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Compare the fingerprint regions of the spectra of the different isomers to identify subtle differences.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., GC-MS for a derivatized, more volatile form, or ESI for the acid itself).

  • Acquire the mass spectrum and analyze the fragmentation pattern.

  • Compare the relative abundances of key fragment ions between the isomers.

Conclusion

The differentiation of meso and chiral isomers of 2,4-dimethylglutaric acid is a clear demonstration of the power of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy, in particular, provide unambiguous methods for distinguishing these diastereomers by leveraging their inherent symmetry differences. While IR and MS can offer supporting evidence, NMR remains the definitive tool for this type of stereochemical analysis. A thorough understanding of the theoretical principles behind these techniques, combined with careful experimental execution, is essential for the accurate characterization of stereoisomers in research and development.

References

  • ResearchGate. (n.d.). Effects of including stereochemical information on the distribution of observed data selected in the prediction of 13 C NMR chemical shift value for C11 of 20-hydroxyecdysone (2). [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Saicic, R. N. (2006). Improved Procedure for the Preparation of cis-2,4-Dimethylglutaranhydride. Synthetic Communications, 36(21), 3141-3144. [Link]

  • Nojiri, M., Uekita, K., Ohnuki, M., Taoka, N., & Yasohara, Y. (2013). Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. Journal of applied microbiology, 115(5), 1127–1133. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. [Link]

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  • ACS Publications. (2014, February 19). Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides. [Link]

  • American Chemical Society. (1966). Studies of Stereoisomerism by Photoionization Mass Spectrometry. Fragmentation of cis- and /rans-4-/-Butylcyclohexanols. Journal of the American Chemical Society, 88(13), 3146-3147. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

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  • SciSpace. (2015, June 19). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. [Link]

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A Comparative Guide to Establishing the Purity of 2,4-Dimethylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purity for 2,4-Dimethylpentanedioic Acid

This compound, also known as 2,4-dimethylglutaric acid, is a dicarboxylic acid with a branched carbon structure.[1] Its two carboxylic acid functional groups make it a versatile building block in organic synthesis, with applications in the creation of polymers and pharmaceuticals.[1] The molecular formula is C7H12O4, and it has a molecular weight of approximately 160.17 g/mol .[2][3][4] Given its role as a synthetic intermediate, the purity of this compound is paramount to ensure the desired reaction stoichiometry, yield, and the safety and efficacy of the final product.

This guide focuses on the classic, yet powerful, technique of titration for purity determination and provides a comparative analysis with modern spectroscopic and chromatographic methods.

Principle of Purity Determination by Titration

Titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, an acid-base titration is employed. The fundamental principle lies in the neutralization reaction between the two carboxylic acid groups of the analyte and a standardized strong base, typically sodium hydroxide (NaOH).

The reaction proceeds as follows: C7H12O4 + 2 NaOH → C7H10O4Na2 + 2 H2O

By accurately measuring the volume of the standardized base required to neutralize a known mass of the acid, the purity of the this compound sample can be calculated.

Causality Behind Experimental Choices in Titration

The success of a titration hinges on several critical choices, each with a specific scientific justification:

  • Titrant Selection: A strong base like sodium hydroxide is chosen because it reacts completely and stoichiometrically with the weak dicarboxylic acid, resulting in a sharp and easily detectable endpoint.

  • Solvent System: While this compound is soluble in water, for some dicarboxylic acids, non-aqueous solvents like a mixture of pyridine and benzene can be used to achieve distinct endpoints for each carboxylic acid group.[5] However, for a total acidity measurement, an aqueous medium is generally sufficient and more environmentally benign.

  • Endpoint Detection: The endpoint of the titration, which approximates the equivalence point, can be determined using a colorimetric indicator (e.g., phenolphththalein) or potentiometrically. Potentiometric titration, which measures the change in pH as the titrant is added, is often preferred for its higher precision and objectivity.

Experimental Protocol: Purity Determination by Titration

This protocol outlines a self-validating system for the titrimetric analysis of this compound. Method validation is crucial to ensure the reliability of the results.[6][7][8]

1. Standardization of the Titrant (0.1 M NaOH): To ensure accurate results, the exact concentration of the NaOH titrant must be determined.[6][9] This is achieved by titrating it against a primary standard, such as potassium hydrogen phthalate (KHP).

2. Sample Preparation and Titration:

  • Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.[10]

  • Dissolve the sample in approximately 50 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator or insert a calibrated pH electrode for potentiometric titration.

  • Titrate with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent faint pink color for phenolphthalein or the inflection point of the titration curve for potentiometric titration).

  • Repeat the titration at least two more times for precision.

3. Calculation of Purity:

The purity of this compound is calculated using the following formula:

Purity (%) = (V × M × (MW / 2)) / W × 100

Where:

  • V = Volume of NaOH solution used in liters (L)

  • M = Molarity of the standardized NaOH solution (mol/L)

  • MW = Molecular weight of this compound (160.17 g/mol )

  • 2 = Stoichiometric factor (2 moles of NaOH react with 1 mole of the acid)

  • W = Weight of the this compound sample in grams (g)

Diagram of the Titration Workflow:

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Standardize_NaOH Standardize 0.1 M NaOH with KHP Titrate Titrate with Standardized NaOH Standardize_NaOH->Titrate Standardized Titrant Weigh_Sample Accurately Weigh this compound Dissolve_Sample Dissolve Sample in Deionized Water Weigh_Sample->Dissolve_Sample Dissolve_Sample->Titrate Analyte Solution Endpoint Detect Endpoint (Colorimetric/Potentiometric) Titrate->Endpoint Calculate_Purity Calculate Purity Endpoint->Calculate_Purity Volume of Titrant

Caption: Workflow for determining the purity of this compound via titration.

Comparative Analysis: Titration vs. Alternative Methods

While titration is a robust and cost-effective method, other analytical techniques offer different advantages, particularly in terms of specificity and the ability to identify and quantify impurities.

FeatureTitrationHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle Neutralization reactionDifferential partitioning of analytes between a mobile and stationary phaseProportionality of NMR signal intensity to the number of nuclei
Specificity Low (measures total acidity)High (can separate and quantify individual components)High (provides structural information for identification and quantification)
Sensitivity ModerateHighModerate to High
Speed Relatively fast per sampleCan be automated for high throughputFast for data acquisition, can be longer for sample preparation and data processing
Cost (Instrument) LowHighVery High
Cost (Per Sample) LowModerateModerate
Expertise Required Basic wet chemistry skillsSpecialized training in chromatographyAdvanced knowledge of NMR spectroscopy
Impurity Identification NoYes (if impurity standards are available)Yes (structural elucidation of unknown impurities is possible)
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can be used to determine the purity of dicarboxylic acids.[11][12][13] The method typically involves a reversed-phase column with a mobile phase of water and an acid modifier, with UV detection at around 200 nm.[11] HPLC offers the significant advantage of being able to separate the main compound from its impurities, allowing for the quantification of each. This is particularly useful when the impurities are also acidic and would interfere with a titration. Various HPLC methods exist for the analysis of organic acids, including ion-exchange and ion-exclusion chromatography.[14][15]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a primary analytical method for purity determination.[16][17][18] It is a non-destructive technique that allows for both the identification and quantification of a compound in a single experiment.[16][17] By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the sample can be determined with high accuracy. qNMR is particularly advantageous as it is orthogonal to chromatographic methods and can detect non-chromophoric impurities.[18]

Diagram for Method Selection:

MethodSelection Start Purity Analysis of This compound Question1 Need to Identify and Quantify Specific Impurities? Start->Question1 Question2 Are Impurities Structurally Unknown? Question1->Question2 Yes Titration Titration Question1->Titration No HPLC HPLC Question2->HPLC No qNMR qNMR Question2->qNMR Yes

Caption: Decision tree for selecting an appropriate method for purity analysis.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • Titration remains a highly valuable, cost-effective, and accurate method for determining the total acid content and is often sufficient for routine quality control where the impurity profile is well-characterized and non-acidic. Its validation is straightforward, following guidelines from bodies like the USP.[9][19]

  • HPLC is the method of choice when specific, known impurities need to be separated and quantified, offering higher specificity than titration.

  • qNMR provides the most comprehensive information, allowing for the identification and quantification of both known and unknown impurities without the need for reference standards for each impurity. It is an excellent orthogonal technique for method validation and for the analysis of reference standards.

For researchers and professionals in drug development, a combination of these techniques often provides the most complete and reliable assessment of purity, ensuring the quality and integrity of the final product.

References

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  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate.
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  • Gatti, R., Bonazzi, D., & Cavrini, V. (1995). Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection. Journal of pharmaceutical and biomedical analysis, 13(4-5), 453–459.
  • Bo, A., Giorgis, M., Bima, M., & Celi, E. (1999). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. Clinica chimica acta; international journal of clinical chemistry, 289(1-2), 11–21.
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  • Fritz, J. S., & Keen, R. T. (1953). Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media. The Analyst, 78(924), 174-178.
  • Shimadzu Corporation. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • PubChem. (2R,4S)-2,4-dimethylpentanedioic acid | C7H12O4 | CID 6951004.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dimethylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4-dimethylpentanedioic acid, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and environmental stewardship in the laboratory.

Chemical Profile and Hazard Assessment of this compound

This compound (CAS No. 2121-67-7), also known as 2,4-dimethylglutaric acid, is a dicarboxylic acid.[1] Its structure, featuring two carboxylic acid functional groups, is the primary determinant of its chemical reactivity and dictates the necessary handling and disposal precautions. While specific, comprehensive toxicological and environmental hazard data for this compound is limited, its classification as a carboxylic acid provides a clear framework for assessing its potential hazards.

Organic acids, as a class, are known corrosives.[2] Therefore, this compound should be handled with the assumption that it can cause irritation or damage to skin and eyes.[3] The most prudent and responsible approach is to treat this compound as hazardous waste unless empirical data (e.g., pH measurement of an aqueous solution) proves otherwise.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C7H12O4[1][4]
Molecular Weight 160.17 g/mol [4]
Appearance White to light beige fine crystalline powder[4]
Boiling Point 300.4°C at 760 mmHg[4]
Melting Point 105-108 °C[4]
The Regulatory Imperative: Compliance with Hazardous Waste Regulations

The disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6] Understanding this framework is essential.

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability: Flash point less than 140°F.

  • Corrosivity: Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[6]

  • Reactivity: Unstable under normal conditions, may react violently with water, or generate toxic gases.[6]

  • Toxicity: Harmful or fatal when ingested or absorbed.

Given its acidic nature, this compound waste is most likely to be classified as hazardous due to corrosivity , especially in concentrated form or in solution.

Pre-Disposal Planning: Waste Minimization in the Laboratory

Before any waste is generated, we have a responsibility to minimize its volume and hazard. This is not only environmentally sound but also cost-effective.

  • Source Reduction: Order only the quantity of this compound required for your experiments.[6] Bulk purchases can lead to excess, expired, and ultimately, waste chemicals.

  • Inventory Management: Maintain a meticulous and up-to-date chemical inventory.[7][8] This prevents redundant purchases and helps identify surplus chemicals that can be shared with other labs.[6]

  • Process Modification: Where scientifically viable, modify experiments to reduce the scale and volume of waste produced.[6][8]

  • Substitution: Consider if a less hazardous chemical can be substituted without compromising research outcomes.[6][8]

Step-by-Step Disposal Protocol for this compound

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

All chemical waste must be treated as hazardous from the moment of its generation.[6][8]

  • Identify: The waste stream containing this compound must be clearly identified. Note its concentration and any other chemical contaminants in the waste.

  • Segregate: This is a critical safety step. This compound waste must be segregated from incompatible materials.[9] Mixing incompatible chemicals can result in violent reactions, heat generation, or the release of toxic gases.

Table of Incompatibilities for Carboxylic Acids:

Incompatible Material ClassExamplesRationale for Segregation
Bases Sodium Hydroxide, Ammonium HydroxideVigorous, exothermic neutralization reaction.
Oxidizing Agents Nitrates, Peroxides, BleachPotential for fire or explosion.
Reducing Agents Sodium Borohydride, Lithium Aluminum HydrideCan lead to exothermic and potentially violent reactions.
Metals Iron, Zinc, MagnesiumMay generate flammable hydrogen gas upon reaction.

Never mix organic acid waste with inorganic/mineral acid waste (e.g., hydrochloric, sulfuric acid) in the same container.[10]

The integrity of the waste container is paramount to preventing leaks and exposures.[5]

  • Choose a Compatible Container: Use a designated, leak-proof hazardous waste container.[10] High-density polyethylene (HDPE) or glass containers are generally suitable for acidic waste.[10] Ensure the container material is compatible with all components of the waste mixture.[11]

  • Label Correctly and Completely: Attach a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical names of all contents (no abbreviations).[12]

    • The percentage or concentration of each component.[12]

    • The associated hazards (e.g., "Corrosive," "Hazardous Waste").

    • The date the container was started.

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[6][11][12] This prevents spills and the release of vapors.

  • Use Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak.[9]

  • Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory's SAA.[8][13]

The final disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Do Not Use Drains: Concentrated or contaminated this compound must never be poured down the drain.[10][12] While some regulations may permit drain disposal of dilute, neutralized weak acids, this requires explicit permission from your institution's Environmental Health and Safety (EHS) office and local water authority.[12] Given the lack of specific data, the conservative approach is to avoid drain disposal entirely.

  • Contact EHS for Pickup: Once the waste container is nearly full (no more than 90% capacity), submit a request for pickup to your institution's EHS department.[6][10] They will ensure the waste is collected by a licensed hazardous waste disposal company for proper treatment and disposal.

Disposal Decision Workflow

The following diagram illustrates the logical process for determining the correct disposal path for this compound waste.

DisposalWorkflow start Generation of this compound waste is_contaminated Is the waste contaminated with other hazardous materials (e.g., solvents, metals)? start->is_contaminated is_concentrated Is the solution concentrated (>10%) OR is it a solid? is_contaminated->is_concentrated No hazardous_waste Treat as Hazardous Waste: 1. Segregate & Containerize 2. Label Correctly 3. Store in SAA 4. Request EHS Pickup is_contaminated->hazardous_waste Yes check_ph Is the aqueous solution pH <= 2 or >= 12.5? is_concentrated->check_ph No (Dilute Aqueous Solution) is_concentrated->hazardous_waste Yes check_ph->hazardous_waste Yes consult_ehs Consult Institutional EHS Policy for Neutralization & Drain Disposal Feasibility check_ph->consult_ehs No

Caption: Disposal decision workflow for this compound waste.

Emergency Procedures: Spill Management

Accidents happen, and preparedness is key to mitigating their impact.

  • Minor Spills (Solid):

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

    • Carefully sweep up the solid material and place it into a designated hazardous waste container.[3]

    • Clean the spill area thoroughly. All cleanup materials (e.g., contaminated paper towels) must also be disposed of as hazardous waste.[8]

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill and absorb it with an inert material like vermiculite or sand.[10] Do not use combustible materials like paper towels to absorb large quantities of corrosive liquids.

    • Collect the absorbed material into a sealed, labeled hazardous waste container.[10]

  • Major Spills:

    • Evacuate the area immediately.[10]

    • Alert your supervisor and contact your institution's emergency number or EHS office.[8]

    • Do not attempt to clean up a large or unknown spill yourself.

By adhering to these procedures, you not only ensure your own safety and that of your colleagues but also uphold the scientific community's commitment to environmental protection and regulatory compliance.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Properly Managing Chemical Waste in Laboratories. A-SPEC Engineering. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Safety Data Sheet 447-LM. U.S. WATER. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Procedures for Disposal of Hazardous Waste. The University of Tennessee Knoxville. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. The University of Oklahoma Health Sciences Center. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.